molecular formula C10H9ClN2 B1626312 8-Chloro-2-methylquinolin-4-amine CAS No. 68017-48-1

8-Chloro-2-methylquinolin-4-amine

Cat. No.: B1626312
CAS No.: 68017-48-1
M. Wt: 192.64 g/mol
InChI Key: AUOKCARPGGOSDI-UHFFFAOYSA-N
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Description

8-Chloro-2-methylquinolin-4-amine is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOKCARPGGOSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499343
Record name 8-Chloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68017-48-1
Record name 8-Chloro-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 8-Chloro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-2-methylquinolin-4-amine

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarials like Chloroquine.[1][2] The specific analogue, this compound, serves as a critical intermediate and a valuable building block in the development of novel bioactive compounds. Its synthesis and rigorous characterization are paramount for ensuring the quality and reproducibility of research in drug discovery. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, grounded in established chemical principles. It further details the analytical workflows required for its complete structural elucidation and purity verification, intended for researchers, chemists, and professionals in pharmaceutical development.

Rationale and Significance

The quinoline ring system is a privileged scaffold in drug discovery due to its ability to interact with various biological targets. The 4-aminoquinoline derivatives, in particular, have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][3] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a compound's physicochemical properties and biological efficacy. The 8-chloro substituent in the target molecule is an electron-withdrawing group that can significantly influence the molecule's reactivity and metabolic stability, while the 2-methyl group can impact its steric profile and binding interactions. A robust and well-documented synthetic and characterization protocol is therefore essential for any research program utilizing this key intermediate.

Synthetic Strategy and Protocol

The synthesis of this compound is a multi-step process that leverages classical heterocyclic chemistry reactions. The chosen pathway is designed for reliability and scalability, proceeding via a quinolin-4-ol intermediate. This approach, based on the Conrad-Limpach reaction, ensures high regioselectivity and provides a solid foundation for producing high-purity material.

Overall Synthetic Pathway

The synthesis proceeds in three primary stages:

  • Condensation: Reaction of 2-chloroaniline with ethyl acetoacetate to form the key enaminone intermediate, ethyl 3-((2-chlorophenyl)amino)but-2-enoate.

  • Cyclization: High-temperature intramolecular cyclization of the enaminone to yield 8-Chloro-2-methylquinolin-4-ol.

  • Amination via Chlorination: Conversion of the quinolin-4-ol to the 4-chloro intermediate, followed by nucleophilic aromatic substitution (SNAr) to install the final 4-amino group.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Starting Materials: - 2-Chloroaniline - Ethyl Acetoacetate Step1 Step 1: Condensation (Acid Catalyst, Toluene) Start->Step1 Intermediate1 Intermediate: Ethyl 3-((2-chlorophenyl)amino)but-2-enoate Step1->Intermediate1 Step2 Step 2: Thermal Cyclization (High-Temp Solvent, e.g., Diphenyl Ether) Intermediate1->Step2 Intermediate2 Intermediate: 8-Chloro-2-methylquinolin-4-ol Step2->Intermediate2 Step3 Step 3: Chlorination (POCl₃) Intermediate2->Step3 Intermediate3 Intermediate: 4,8-Dichloro-2-methylquinoline Step3->Intermediate3 Step4 Step 4: Amination (Ammonia Source, e.g., NH₄OH in Phenol) Intermediate3->Step4 End Final Product: This compound Step4->End

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-((2-chlorophenyl)amino)but-2-enoate

  • Rationale: This condensation reaction forms the crucial C-N bond and sets up the precursor for cyclization. An acid catalyst, like p-toluenesulfonic acid, is used to activate the carbonyl group of the ketoester, facilitating nucleophilic attack by the aniline. Toluene is used as a solvent with a Dean-Stark apparatus to azeotropically remove the water formed, driving the reaction to completion.

  • Protocol:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-chloroaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure. The resulting crude oil or solid is the desired enaminone intermediate and can often be used in the next step without further purification.

Step 2: Synthesis of 8-Chloro-2-methylquinolin-4-ol

  • Rationale: This is a thermally driven intramolecular cyclization (Conrad-Limpach synthesis). A high-boiling, inert solvent like diphenyl ether is required to achieve the necessary temperature (typically >220 °C) for the reaction to proceed efficiently.[4] At this temperature, the enaminone undergoes cyclization onto the aromatic ring followed by tautomerization to form the stable quinolin-4-ol.

  • Protocol:

    • In a pre-heated high-temperature reaction setup, add diphenyl ether and heat to ~250 °C.

    • Slowly add the crude ethyl 3-((2-chlorophenyl)amino)but-2-enoate from the previous step to the hot diphenyl ether.

    • Maintain the temperature for 15-30 minutes, monitoring the reaction by TLC.

    • Allow the mixture to cool to room temperature. Upon cooling, the product will precipitate.

    • Dilute the mixture with hexane or diethyl ether to further precipitate the product and filter the solid.

    • Wash the collected solid thoroughly with hexane or diethyl ether to remove the diphenyl ether solvent.

    • Dry the beige solid to yield 8-Chloro-2-methylquinolin-4-ol.

Step 3 & 4: Synthesis of this compound

  • Rationale: The hydroxyl group at the 4-position is a poor leaving group. It is first converted to a chloro group using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4,8-dichloro-2-methylquinoline is now activated for nucleophilic aromatic substitution. The electron-withdrawing nature of the quinoline nitrogen facilitates attack at the C4 position. The final amination is achieved by heating the dichloro intermediate with a source of ammonia, such as ammonium hydroxide in phenol, which acts as both a solvent and a catalyst.

  • Protocol:

    • Carefully add 8-Chloro-2-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

    • Heat the mixture to reflux for 2-4 hours. The solution should become homogeneous.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Basify the acidic solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 9, causing the 4,8-dichloro-2-methylquinoline intermediate to precipitate.

    • Filter the solid, wash with water, and dry.

    • Combine the crude 4,8-dichloro-2-methylquinoline with phenol and heat to ~120-130 °C to melt.

    • Add concentrated ammonium hydroxide and continue heating in a sealed vessel or under reflux for 8-12 hours.

    • After cooling, add aqueous NaOH to the reaction mixture, and extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Characterization and Data Interpretation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Visualization of the Characterization Workflow

Characterization_Workflow cluster_spectroscopy Structural Elucidation cluster_purity Purity & Final Confirmation Input Purified Synthetic Product NMR NMR Spectroscopy (¹H & ¹³C) Input->NMR MS Mass Spectrometry (MS) Input->MS IR IR Spectroscopy Input->IR HPLC HPLC / UPLC NMR->HPLC MS->HPLC IR->HPLC Final Confirmed Structure & Purity >95% HPLC->Final

Caption: Standard characterization workflow for synthesized compounds.

Spectroscopic Data

¹H NMR Spectroscopy

  • Principle: ¹H NMR provides information on the number, connectivity, and chemical environment of protons in the molecule.

  • Expected Data: The spectrum will show distinct signals for the aromatic protons on the quinoline ring, the methyl group, and the amine protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (at C2)~2.5 - 2.7Singlet (s)N/A
-NH₂ (at C4)~5.0 - 6.0Broad Singlet (br s)N/A
H3~6.5 - 6.7Singlet (s)N/A
H5, H6, H7~7.2 - 7.8Multiplet (m) or distinct dd/t patterns~7-9

¹³C NMR Spectroscopy

  • Principle: ¹³C NMR identifies all unique carbon atoms in the molecule.

  • Expected Data: The spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the structure.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-CH₃ (at C2)~20 - 25
Aromatic CH~110 - 135
Aromatic C-Cl, C-N, Quaternary C~140 - 160

Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

  • Expected Data: The key absorbances will confirm the presence of the amine and the aromatic quinoline system.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Symmetric & Asymmetric Stretch3250 - 3400 (two distinct bands)[5]
Primary Amine (-NH₂)N-H Bend (Scissoring)1580 - 1650[5]
Aromatic RingC=C and C=N Stretch1500 - 1620
Aromatic AmineC-N Stretch1250 - 1335[5]
Aryl HalideC-Cl Stretch1000 - 1100

Mass Spectrometry (MS)

  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula.

  • Expected Data: High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula C₁₀H₉ClN₂. A key diagnostic feature is the isotopic pattern for chlorine.

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight (~192.05 g/mol ).

    • Isotopic Pattern: Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will exhibit two prominent peaks for the molecular ion:

      • An [M]⁺ peak.

      • An [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak.

    • Predicted Monoisotopic Mass: 192.04543 Da.[6]

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound, a valuable scaffold for drug discovery and medicinal chemistry. By following the detailed three-stage synthesis and applying the comprehensive characterization workflow, researchers can confidently produce and validate this key chemical intermediate. The provided rationale for each experimental choice and the interpretation of analytical data are intended to empower scientists to not only replicate the procedure but also to troubleshoot and adapt it as needed for their specific research objectives.

References

8-Chloro-2-methylquinolin-4-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 8-Chloro-2-methylquinolin-4-amine

Authored by a Senior Application Scientist

Introduction

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds. Within this broad class, the 4-aminoquinoline core is particularly distinguished, most notably for its profound and enduring impact on the treatment of malaria. Compounds like chloroquine and amodiaquine have saved millions of lives by targeting the parasite responsible for this devastating disease.

This technical guide delves into the mechanism of action of this compound, a specific analogue within this critical chemical class. While direct, extensive literature on this particular molecule is sparse, its structural features allow for a robust and well-grounded hypothesis of its biological activity, primarily derived from the extensively studied mechanisms of its close chemical relatives. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of established principles, field-proven experimental insights, and detailed protocols to facilitate further investigation.

Primary Mechanism of Action: Disruption of Heme Detoxification in Plasmodium

The most probable and potent mechanism of action for a 4-aminoquinoline derivative like this compound is the inhibition of hemozoin formation within the malaria parasite, Plasmodium falciparum. This mechanism is a classic example of exploiting a unique vulnerability in the parasite's lifecycle.

Causality of the Heme Detoxification Pathway
  • Hemoglobin Digestion: During its intraerythrocytic stage, the Plasmodium parasite resides within a digestive vacuole. It voraciously consumes the host cell's hemoglobin as its primary source of amino acids.

  • Release of Toxic Heme: This digestion process releases large quantities of heme (ferriprotoporphyrin IX), a molecule that is highly toxic to the parasite. Free heme can generate reactive oxygen species (ROS) and destabilize membranes, leading to parasite death.

  • Parasite Defense - Hemozoin Formation: To protect itself, the parasite has evolved a crucial detoxification process. It biocrystallizes the toxic heme monomers into an inert, insoluble polymer called hemozoin (also known as the "malaria pigment"). This sequestration prevents heme-mediated damage.

  • The 4-Aminoquinoline Intervention: this compound, as a weak base, is uncharged at physiological pH and readily diffuses across membranes. However, upon entering the parasite's acidic digestive vacuole (pH 4.5-5.0), the amine groups become protonated. This "ion trapping" concentrates the drug to levels several hundred-fold higher than in the host cytoplasm.[1] The protonated drug then binds to the face of heme molecules, effectively capping the growing hemozoin crystal. This prevents further polymerization, leading to a toxic accumulation of free heme.[1]

  • Parasite Lysis: The buildup of free heme overwhelms the parasite's antioxidant defenses, causing oxidative damage to cellular components and ultimately leading to lysis and death of the parasite.

Signaling Pathway Visualization

Hemozoin_Inhibition cluster_parasite Plasmodium Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal (Detoxified) Heme->Hemozoin Biocrystallization (Detoxification) Lysis Parasite Lysis (Cell Death) Heme->Lysis Oxidative Stress Compound This compound Compound->Heme Binds & Inhibits Polymerization

Caption: Inhibition of heme detoxification by this compound.

Experimental Validation Protocols

To empirically validate the hypothesized mechanism, a series of self-validating and industry-standard assays are required. These protocols are designed to provide clear, quantifiable endpoints.

Protocol 1: In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I)

This assay determines the compound's direct efficacy in inhibiting parasite growth in a red blood cell culture.

Methodology:

  • Parasite Culture: Maintain a synchronous culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in RPMI-1640 medium to create a range of concentrations (e.g., 1 nM to 10 µM).

  • Assay Plate Setup: In a 96-well plate, add 100 µL of parasitized red blood cell culture (2% parasitemia, 2% hematocrit) to wells containing 100 µL of the diluted compound. Include positive (chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate for 72 hours under the same culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Free β-Hematin Inhibition Assay

This assay directly measures the compound's ability to interfere with heme crystallization, providing mechanistic proof.

Methodology:

  • Reagent Preparation:

    • Hemin Stock: Prepare a 2 mM solution of hemin chloride in DMSO.

    • Acetate Buffer: Prepare a 4 M sodium acetate buffer, pH 4.8.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of the hemin stock solution.

    • Add 10 µL of various concentrations of the test compound (dissolved in DMSO).

    • Initiate the reaction by adding 50 µL of the acetate buffer.

  • Incubation: Incubate the plate at 60°C for 18-24 hours to allow for β-hematin formation.

  • Washing and Solubilization:

    • Centrifuge the plate and discard the supernatant.

    • Wash the pellet (containing β-hematin) with 200 µL of DMSO to remove unreacted hemin. Repeat this step.

    • After the final wash, dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH.

  • Quantification: Measure the absorbance of the solubilized alkaline hematin at 405 nm using a microplate reader.

  • Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits β-hematin formation by 50% compared to the DMSO control.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro Cell-Based Assay cluster_cellfree Mechanistic Assay P_Culture 1. P. falciparum Culture (3D7 & K1 strains) Assay_Setup 2. Drug Dosing in 96-well Plate P_Culture->Assay_Setup Incubate_72h 3. 72h Incubation Assay_Setup->Incubate_72h Lysis_Stain 4. Lysis & SYBR Green I Staining Incubate_72h->Lysis_Stain Fluorescence 5. Fluorescence Reading Lysis_Stain->Fluorescence IC50_Cell 6. Calculate Cellular IC50 Fluorescence->IC50_Cell Data_Correlation Data_Correlation IC50_Cell->Data_Correlation Correlate Results Hemin 1. Hemin + Drug in Plate Reaction_Start 2. Add Acetate Buffer (Initiate Polymerization) Hemin->Reaction_Start Incubate_24h 3. 24h Incubation at 60°C Reaction_Start->Incubate_24h Wash 4. Wash Pellet (Remove Free Hemin) Incubate_24h->Wash Solubilize 5. Solubilize β-Hematin Wash->Solubilize Absorbance 6. Absorbance Reading (405nm) Solubilize->Absorbance IC50_Biochem 7. Calculate Biochemical IC50 Absorbance->IC50_Biochem IC50_Biochem->Data_Correlation

Caption: Workflow for validating the antimalarial mechanism of action.

Potential Secondary Mechanisms and Broader Biological Activities

While heme detoxification is the primary target in malaria, quinoline derivatives are known to possess a range of other biological activities that could contribute to their overall profile or suggest applications beyond infectious diseases.

MechanismDescriptionPotential Therapeutic AreaKey References
Metal Ion Chelation The quinoline ring system, particularly with nitrogen and amine substituents, can act as a chelator for divalent metal ions like Cu²⁺ and Fe²⁺. This can disrupt the function of essential metalloenzymes in pathogens or cancer cells.Anticancer, Antibacterial[2][3]
Cytotoxicity / Anticancer Several 4-aminoquinolines exhibit cytotoxic effects against human cancer cell lines. This is often linked to the disruption of lysosomal function and inhibition of autophagy, a key survival pathway for cancer cells under stress.Oncology[4]
Antiviral Activity Some 8-hydroxyquinoline derivatives have shown activity against viruses such as the dengue virus, although the precise mechanism is often multifaceted and may involve interference with viral replication machinery.Virology[5]

Conclusion

Based on its core 4-aminoquinoline structure, the mechanism of action of This compound is confidently hypothesized to be the inhibition of heme polymerization within the digestive vacuole of the Plasmodium parasite. This action leads to a buildup of toxic free heme, inducing oxidative stress and parasite death. The provided experimental protocols offer a robust framework for validating this primary mechanism and quantifying the compound's potency. Further investigation into secondary mechanisms, such as metal chelation and autophagy inhibition, may reveal additional therapeutic potential for this class of compounds in oncology and other disease areas.

References

The Discovery of Novel 8-Chloro-2-methylquinolin-4-amine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, with a rich history of producing impactful therapeutic agents, particularly in the realms of infectious diseases and oncology.[1][2][3] This in-depth technical guide delineates a comprehensive strategy for the discovery and preclinical evaluation of novel derivatives based on the 8-chloro-2-methylquinolin-4-amine core. We will navigate the synthetic intricacies of constructing this specific scaffold, propose methodologies for the generation of a diverse chemical library, and outline a robust pharmacological screening cascade. This document is intended to serve as a practical roadmap for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation quinoline-based therapeutics.

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif in a multitude of biologically active compounds.[1] Its rigid structure and versatile substitution patterns have made it a fertile ground for the development of drugs with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][4][5] The 4-aminoquinoline subclass, in particular, has yielded iconic drugs such as chloroquine, which have been pivotal in the fight against malaria.[2][3]

Recent research has continued to unveil the therapeutic potential of substituted quinolines. For instance, various 2-substituted quinoline derivatives have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, including breast, cervical, prostate, and lung cancer.[1][4][6][7][8] This guide focuses on the underexplored this compound scaffold, a unique substitution pattern that offers opportunities for novel intellectual property and potentially improved pharmacological profiles. The strategic placement of a chloro group at the 8-position and a methyl group at the 2-position may influence the molecule's electronic properties, metabolic stability, and target engagement in ways that differentiate it from more extensively studied quinoline analogs.

Synthesis of the Core Scaffold and Novel Derivatives

The successful exploration of the this compound chemical space hinges on a robust and scalable synthetic strategy. Our approach is a multi-step process commencing with the synthesis of a key quinolinol intermediate, followed by chlorination and subsequent amination to introduce the desired side chains.

Synthesis of the 8-Chloro-2-methyl-4-quinolinol Intermediate

The foundational step in our synthetic pathway is the construction of the 8-chloro-2-methyl-4-quinolinol core. This is achieved through a thermal cyclization reaction, a well-established method for forming the quinoline ring system.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 3-[(2-chlorophenyl)imino]butanoic acid ethyl ester (1.0 equivalent) with a high-boiling point solvent such as diphenyl ether (approximately 10-15 volumes).

  • Thermal Cyclization: Heat the reaction mixture with vigorous stirring to an internal temperature of 220 °C. Maintain this temperature for approximately 7-10 minutes.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. As the mixture cools, the desired product, 8-chloro-2-methyl-4-quinolinol, will precipitate as a solid.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with a non-polar solvent such as diethyl ether or hexane to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 8-chloro-2-methyl-4-quinolinol.

Chlorination of the 4-Hydroxy Group

To enable the introduction of the crucial 4-amino functionality, the hydroxyl group of the quinolinol intermediate must be converted to a more reactive leaving group, typically a chlorine atom.

Experimental Protocol:

  • Reaction Setup: In a fume hood, carefully add 8-chloro-2-methyl-4-quinolinol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.

  • Chlorination: Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up and Isolation: After completion, cautiously pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This process is highly exothermic and should be performed with extreme care.

  • Purification: The resulting precipitate, 4,8-dichloro-2-methylquinoline, is collected by filtration, washed with cold water, and dried. This intermediate is often used in the next step without extensive purification.

Synthesis of Novel this compound Derivatives

The final step in the synthesis involves the nucleophilic aromatic substitution of the 4-chloro group with a diverse range of primary and secondary amines to generate a library of novel derivatives. This is a critical step for exploring the structure-activity relationship (SAR).

Experimental Protocol (General Procedure):

  • Reaction Setup: Combine 4,8-dichloro-2-methylquinoline (1.0 equivalent) with an excess of the desired amine (2-5 equivalents) either neat or in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Nucleophilic Substitution: Heat the reaction mixture at a temperature ranging from 80°C to 130°C for 6-24 hours. The optimal temperature and reaction time will depend on the reactivity of the specific amine used. Microwave-assisted synthesis can also be employed to accelerate this step.[10]

  • Work-up and Isolation: After cooling, the reaction mixture is typically taken up in an organic solvent like dichloromethane or ethyl acetate and washed successively with an aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure this compound derivative.

Diagram of the Synthetic Pathway:

Synthetic_Pathway cluster_0 Step 1: Synthesis of Quinolinol Intermediate cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination and Diversification Start 3-[(2-chlorophenyl)imino]butanoic acid ethyl ester Intermediate1 8-Chloro-2-methyl-4-quinolinol Start->Intermediate1 Diphenyl ether, 220°C Intermediate2 4,8-Dichloro-2-methylquinoline Intermediate1->Intermediate2 POCl₃, Reflux Final_Product Novel this compound Derivatives Intermediate2->Final_Product Heat or Microwave Amine R₁R₂NH (Amine Library) Amine->Final_Product

Caption: Synthetic pathway for novel this compound derivatives.

Pharmacological Evaluation: A Proposed Screening Cascade

Given the known biological activities of related quinoline compounds, a focused screening cascade is proposed to efficiently evaluate the therapeutic potential of the newly synthesized derivatives. The primary focus will be on anticancer and antimalarial activities.

In Vitro Anticancer Activity Screening

The initial evaluation of the synthesized compounds will be through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer, and HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Compound IDR₁R₂MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)PC-3 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Lead-001 H-(CH₂)₂-N(CH₃)₂DataDataDataData
Lead-002 H-CyclohexylDataDataDataData
... ..................

This table is a template for presenting the in vitro anticancer screening data.

Diagram of the In Vitro Screening Workflow:

In_Vitro_Workflow Start Synthesized Compound Library Primary_Screen Primary Cytotoxicity Screen (e.g., MTT Assay @ 10 µM) Start->Primary_Screen Dose_Response Dose-Response Analysis (IC₅₀ Determination) Primary_Screen->Dose_Response Selectivity_Panel Selectivity Profiling (Normal vs. Cancer Cell Lines) Dose_Response->Selectivity_Panel Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Selectivity_Panel->Mechanism_Study Lead_Selection Lead Candidate Selection Mechanism_Study->Lead_Selection

Caption: Workflow for in vitro anticancer evaluation.

In Vitro Antimalarial Activity Screening

The antimalarial potential of the derivatives will be assessed against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Experimental Protocol (SYBR Green I-based Assay):

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and Dd2 strains) in human erythrocytes.

  • Compound Treatment: In a 96-well plate, add serial dilutions of the test compounds to the parasite culture and incubate for 72 hours.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ values by comparing the fluorescence of treated wells to that of untreated controls.

In Vivo Efficacy Studies (Proposed)

Promising lead compounds identified from in vitro screening should be advanced to in vivo animal models to assess their efficacy and safety.

  • For Anticancer Activity: Xenograft models in immunocompromised mice, where human tumor cells are implanted, are the standard. Tumor growth inhibition will be the primary endpoint.

  • For Antimalarial Activity: The Plasmodium berghei-infected mouse model is a well-established system for evaluating the in vivo efficacy of antimalarial drug candidates.

Structure-Activity Relationship (SAR) and Future Directions

The data generated from the pharmacological screening will be crucial for establishing a clear structure-activity relationship. Key aspects to investigate will include:

  • The influence of the nature and length of the side chain at the 4-amino position on biological activity.

  • The impact of basicity and lipophilicity of the side chain on potency and selectivity.

  • The potential for bioisosteric replacement of the 8-chloro group to modulate activity and toxicity.

Future work should focus on optimizing the lead compounds through iterative cycles of chemical synthesis and biological testing. Further mechanistic studies will be essential to elucidate the specific molecular targets and pathways through which these novel derivatives exert their therapeutic effects.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive framework for the synthesis, diversification, and pharmacological evaluation of derivatives based on this core. By systematically exploring the chemical space and employing a robust screening cascade, there is significant potential to identify lead candidates with improved efficacy and safety profiles for the treatment of cancer and malaria.

References

A Comprehensive Spectroscopic Investigation of 8-Chloro-2-methylquinolin-4-amine: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 8-Chloro-2-methylquinolin-4-amine is a heterocyclic compound of significant interest within medicinal chemistry and materials science, often serving as a key building block for more complex molecular architectures. Unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. By integrating theoretical principles with practical, field-proven insights, this document serves as a definitive resource for researchers, offering not just data, but a causal explanation of the spectroscopic signatures that define the structure of this compound.

Introduction: The Imperative of Spectroscopic Verification

The biological and chemical properties of a molecule are dictated by its precise three-dimensional structure. For quinoline derivatives, which are prevalent scaffolds in antimalarial and anticancer agents, even minor positional changes of substituents can drastically alter efficacy and toxicity.[1][2] Therefore, rigorous analytical characterization is not merely a procedural step but the foundation of reliable scientific inquiry.

This guide focuses on this compound, detailing the orthogonal spectroscopic methods required for its complete structural assignment. We will explore how ¹H and ¹³C NMR spectroscopy maps the covalent framework, how IR spectroscopy identifies key functional groups, and how mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The synergy of these techniques provides a self-validating system for structural confirmation.

cluster_molecule This compound C10H9ClN2    MoleculeFormulaC₁₀H₉ClN₂MW192.65 g/molInChIKeyAUOKCARPGGOSDI-UHFFFAOYSA-N   mol parent [M+H]⁺ m/z = 193/195 frag1 Loss of NH₃ (-17 Da) parent->frag1 frag2 Loss of Cl• (-35 Da) parent->frag2 ion1 [C₁₀H₇Cl]⁺ m/z = 176/178 frag1->ion1 ion2 [C₁₀H₉N₂]⁺ m/z = 158 frag2->ion2 frag3 Loss of HCN (-27 Da) ion2->frag3 ion3 [C₉H₈N]⁺ m/z = 130 frag3->ion3

References

An In-depth Technical Guide to the Crystal Structure of 8-Chloro-2-methylquinoline and its 4-Amino Derivative

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Molecular Architecture and its Implications for Drug Development

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive analysis of the crystal structure of 8-chloro-2-methylquinoline, a key intermediate in pharmaceutical synthesis. Leveraging crystallographic data, we will delve into the intricacies of its molecular geometry and the non-covalent interactions that govern its solid-state architecture. Furthermore, this whitepaper will extrapolate these findings to predict the structural impact of a 4-amino substitution, a modification of significant interest in the development of antimalarial and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships in quinoline-based compounds.

Introduction: The Significance of the Quinoline Core

Quinolines and their derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological activities. From the pioneering antimalarial drug quinine to modern targeted cancer therapies, the quinoline nucleus has proven to be a versatile scaffold for the development of potent and selective therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their ability to interact with specific biological targets.

The subject of this guide, the 8-chloro-2-methylquinoline framework, is a vital building block in the synthesis of more complex molecules. The introduction of a chlorine atom at the 8-position and a methyl group at the 2-position significantly influences the electronic and steric properties of the quinoline ring system, thereby modulating its reactivity and potential for biological interactions. Of particular interest is the 4-amino derivative, as the 4-aminoquinoline core is the hallmark of widely used antimalarial drugs like chloroquine. A detailed understanding of the crystal structure of these molecules provides invaluable insights into their solid-state properties, such as solubility and stability, and informs the design of new derivatives with enhanced therapeutic profiles.

Synthesis and Crystallization: From Precursors to Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis. The methodologies employed are critical as they directly impact the quality of the final structural model.

Synthesis of 8-Chloro-2-methylquinoline

A reliable method for the synthesis of 8-chloro-2-methylquinoline involves a variation of the Doebner-von Miller reaction. The synthesis of a related compound, 8-chloro-2-methylquinoline, has been reported and involves the reaction of 2-chloroaniline with crotonaldehyde in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis of 8-Chloro-2-methylquinoline [1]

  • Reaction Setup: A solution of 13 g of 2-chloroaniline in 200 mL of chlorobenzene and 0.5 g of p-toluenesulfonic acid is heated to 393 K.

  • Addition of Reagent: 14 g of crotonaldehyde is added dropwise over a period of 1 hour.

  • Reflux: The reaction mixture is then refluxed for 2 hours.

  • Work-up: The solution is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is recrystallized from dimethylbenzene to obtain the pure 8-chloro-2-methylquinoline as a white solid.

Proposed Synthesis of 8-Chloro-2-methylquinolin-4-amine

Proposed Experimental Protocol: Synthesis of this compound

  • Synthesis of 8-Chloro-2-methyl-4-quinolonol: Following a procedure analogous to that described by ChemicalBook for a similar compound, the corresponding aniline derivative would be reacted to form an imine, followed by cyclization in a high-boiling solvent like diphenyl ether at elevated temperatures.[2]

  • Chlorination: The resulting 8-chloro-2-methyl-4-quinolonol would then be chlorinated, likely using a reagent such as phosphorus oxychloride (POCl₃), to yield 4,8-dichloro-2-methylquinoline.

  • Amination: The final step would involve the nucleophilic substitution of the 4-chloro group with an amino group. This can be achieved by heating the 4,8-dichloro-2-methylquinoline with a source of ammonia, such as a solution of ammonia in ethanol, in a sealed vessel.

Crystallization

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. For 8-chloro-2-methylquinoline, single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution at room temperature.[1] This technique allows for the gradual formation of a well-ordered crystal lattice, which is essential for obtaining high-resolution diffraction data.

Crystal Structure Analysis of 8-Chloro-2-methylquinoline

The crystal structure of 8-chloro-2-methylquinoline was determined by single-crystal X-ray diffraction.[1] The key crystallographic data and structural features are summarized below.

Crystallographic Data
ParameterValue[1]
Chemical FormulaC₁₀H₈ClN
Molecular Weight177.62
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)12.7961 (9)
b (Å)5.0660 (4)
c (Å)13.1181 (9)
V (ų)850.38 (11)
Z4
Temperature (K)173
Molecular Geometry and Intermolecular Interactions

The molecule of 8-chloro-2-methylquinoline is essentially planar. The crystal packing is characterized by the presence of π-π stacking interactions between the heterocyclic and aromatic rings of adjacent molecules. The centroid-centroid distance between these stacked rings is 3.819 Å, indicating a significant attractive interaction that contributes to the stability of the crystal lattice.[1][3]

Caption: Molecular structure of 8-Chloro-2-methylquinoline.

Structural Insights and Predicted Impact of 4-Amino Substitution

The introduction of an amino group at the 4-position of the 8-chloro-2-methylquinoline scaffold is expected to have a profound impact on the crystal packing and intermolecular interactions. The amino group is a potent hydrogen bond donor, which would likely lead to the formation of a network of intermolecular hydrogen bonds in the solid state.

These hydrogen bonds would likely involve the amino group as the donor and the nitrogen atom of the quinoline ring of an adjacent molecule as the acceptor. This would result in a significantly different crystal packing arrangement compared to the parent 8-chloro-2-methylquinoline, where π-π stacking is the dominant intermolecular force. The formation of strong hydrogen bonds would also be expected to influence the physicochemical properties of the compound, such as its melting point and solubility.

Hypothetical_Intermolecular_Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1_1 N C4_1 C4 NH2_1 NH2 C4_1->NH2_1 N1_2 N NH2_1->N1_2 H-Bond quinoline1 8-Chloro-2-methylquinoline Core quinoline1->N1_1 quinoline1->C4_1 C4_2 C4 NH2_2 NH2 C4_2->NH2_2 quinoline2 8-Chloro-2-methylquinoline Core quinoline2->N1_2 quinoline2->C4_2

Caption: Hypothesized hydrogen bonding in this compound.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of 8-chloro-2-methylquinoline, a key building block in pharmaceutical chemistry. The analysis of its molecular geometry and the dominant π-π stacking interactions that govern its crystal packing offers valuable insights for researchers in the field. Furthermore, by extrapolating these findings, we have predicted the significant structural changes that would arise from the introduction of a 4-amino group. The anticipated formation of a robust hydrogen-bonding network highlights the profound influence of functional group modifications on the solid-state architecture of quinoline derivatives. A thorough understanding of these structure-property relationships is critical for the rational design of new drug candidates with optimized physicochemical and pharmacological profiles. Future experimental work to determine the crystal structure of this compound would be invaluable to validate these predictions and further enrich our understanding of this important class of compounds.

References

An In-Depth Technical Guide to the Solubility and Stability of 8-Chloro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Chloro-2-methylquinolin-4-amine is a substituted quinoline, a scaffold of significant interest in medicinal chemistry and drug development. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a detailed exploration of the anticipated solubility and stability characteristics of this compound. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from closely related 4-aminoquinoline analogues, established principles of physical organic chemistry, and modern predictive methodologies. It further outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters, ensuring a robust framework for researchers.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, most notably in the realm of antimalarials like chloroquine and hydroxychloroquine. The 4-aminoquinoline pharmacophore is particularly crucial for the biological activity of these compounds. The specific substitutions on the quinoline ring, such as the chloro group at the 8-position and the methyl group at the 2-position of the target compound, are expected to significantly influence its physicochemical properties, including solubility, lipophilicity, and chemical stability. These properties, in turn, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development pathway.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not publicly available, we can infer its key properties from its constituent parts and related molecules.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.65 g/mol
XLogP3 3.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
pKa (predicted) ~8-9 (for the quinoline nitrogen)Analogy to 4-aminoquinolines
Appearance Likely a solid at room temperatureAnalogy to related quinolines

The predicted XLogP3 value of 3.3 suggests that this compound is a lipophilic molecule, which will have significant implications for its solubility.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulability. For 4-aminoquinoline derivatives, solubility is often a challenge, particularly in aqueous media.

Predicted Solubility

Based on the lipophilic nature of the molecule (XLogP3 of 3.3) and the general characteristics of the 4-aminoquinoline class, this compound is expected to have:

  • Low aqueous solubility: The presence of the chloro and methyl groups, both of which are hydrophobic, will likely decrease its solubility in water compared to the parent 4-aminoquinoline. The aromatic quinoline core itself contributes to its low water solubility.

  • pH-dependent aqueous solubility: The basic nitrogen atom in the quinoline ring and the exocyclic amine will be protonated at acidic pH, forming a more soluble salt. Therefore, the aqueous solubility is expected to be significantly higher in acidic conditions compared to neutral or basic pH.

  • Moderate to good solubility in organic solvents: Due to its lipophilic character, the compound is anticipated to be soluble in a range of organic solvents. Based on data for the structurally related 5-chloro-8-hydroxyquinoline, good solubility can be expected in solvents like 1,4-dioxane, and moderate solubility in esters (ethyl acetate, propyl acetate) and ketones (acetone)[2]. Lower solubility is expected in polar protic solvents like alcohols (methanol, ethanol)[2].

Modern Predictive Models for Solubility

In the absence of experimental data, computational models offer a valuable tool for estimating solubility. These models range from quantitative structure-property relationship (QSPR) models to more complex deep learning algorithms.[3][4][5][6] These predictive tools can be leveraged in the early stages of drug development to prioritize compounds with more favorable solubility profiles.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol provides a reliable and reproducible means to quantify the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, 0.1 N HCl, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvents)

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to vials containing each of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Shake at constant temp (24-48h) A->B Incubate C Centrifuge to pellet solid B->C Settle & Spin D Filter supernatant (0.22 µm) C->D Collect supernatant E Dilute filtrate D->E Prepare for analysis F Quantify by HPLC-UV E->F Inject

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile: Forced Degradation Studies

Understanding the chemical stability of this compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies, or stress testing, are a cornerstone of this evaluation. By subjecting the compound to conditions more severe than those it would typically encounter, we can accelerate its degradation and identify potential degradation products. The stability of chloroquine, a closely related 4-aminoquinoline, provides a valuable predictive model for the behavior of this compound.

Predicted Stability and Degradation Pathways

Based on the structure of this compound and the known degradation patterns of other 4-aminoquinolines, the following degradation pathways are anticipated:

  • Acidic and Basic Hydrolysis: The 4-amino group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 8-chloro-2-methylquinolin-4-ol. However, the quinoline ring itself is generally stable to hydrolysis.

  • Oxidative Degradation: The electron-rich quinoline ring system and the amino group are potential sites for oxidation. Reaction with oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: Quinoline derivatives are known to be photoreactive. Exposure to UV light could induce degradation, potentially through radical mechanisms or cleavage of the C-Cl bond. Studies on chloroquine have shown photodegradation upon irradiation.

  • Thermal Degradation: The compound is expected to be relatively stable to heat in its solid form, but degradation may occur at elevated temperatures, especially in the presence of excipients in a formulation.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is crucial for developing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions and to identify its major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • A suitable solvent (e.g., methanol, acetonitrile)

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with HCl at different concentrations and temperatures (e.g., room temperature and 60 °C).

    • Base Hydrolysis: Treat the stock solution with NaOH at different concentrations and temperatures.

    • Oxidative Degradation: Treat the stock solution with H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber. A control sample should be kept in the dark.

  • Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method.

  • Peak Purity and Identification: Use a PDA detector to assess the peak purity of the parent compound and any degradation products. An LC-MS system can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis Sampling Time-point Sampling Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation (H₂O₂) Oxidation->Sampling Thermal Thermal Stress Thermal->Sampling Photo Photolytic Stress Photo->Sampling Neutralize Neutralization (if needed) Sampling->Neutralize HPLC HPLC-PDA/MS Analysis Neutralize->HPLC Degradation_Profile Degradation Profile HPLC->Degradation_Profile Pathway_ID Pathway Identification HPLC->Pathway_ID Method_Validation Stability-Indicating Method Pathway_ID->Method_Validation

Caption: A logical workflow for conducting forced degradation studies.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method. This method must be able to separate the parent drug from all its degradation products and any process-related impurities.

Key Considerations for Method Development:

  • Column Chemistry: A C18 column is a common starting point for reversed-phase HPLC.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve all components.

  • pH of Mobile Phase: The pH of the aqueous phase should be carefully selected to ensure good peak shape for the basic 4-aminoquinoline.

  • Detection: A PDA detector is highly recommended as it can provide spectral information to assess peak purity.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently limited, a robust understanding of its likely behavior can be formulated through a combination of predictive modeling and analogy to closely related 4-aminoquinoline compounds. This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the characterization of this molecule. The outlined experimental protocols for solubility determination and forced degradation studies offer a clear and scientifically sound path for generating the empirical data necessary to support its development as a potential therapeutic agent. The insights gained from these studies will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any future drug product.

References

An In-Depth Technical Guide to the Biological Activity Screening of 8-Chloro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of the novel compound, 8-Chloro-2-methylquinolin-4-amine. As a member of the quinoline class of heterocyclic compounds, which are known to possess a wide range of pharmacological properties, this molecule represents a promising candidate for drug discovery efforts.[1][2] This document outlines a strategic, multi-tiered screening approach, commencing with in-silico predictive modeling, followed by a cascade of in-vitro assays designed to elucidate its potential cytotoxic, antimicrobial, and kinase inhibitory activities. Detailed, field-proven protocols are provided for each experimental stage, underpinned by a robust scientific rationale to guide researchers in their investigations. The overarching goal of this guide is to furnish drug development professionals with a self-validating system for the comprehensive biological evaluation of this compound and similarly structured quinoline derivatives.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The inherent biological activity of the quinoline ring system has been extensively explored, leading to the development of drugs with diverse clinical applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

This compound is a synthetic derivative of the quinoline family. While specific biological data for this compound is not yet widely available, its structural features—a chloro-substituent at the 8-position, a methyl group at the 2-position, and an amine at the 4-position—suggest a high probability of significant biological activity. The chloro group can enhance lipophilicity and modulate electronic properties, potentially influencing target binding and cellular uptake. The methyl group can impact metabolic stability and steric interactions with target proteins. The 4-aminoquinoline core is a well-established pharmacophore, notably present in the antimalarial drug chloroquine and its analogues, which have also been investigated for their anticancer properties.

This guide, therefore, proposes a systematic and logical screening cascade to thoroughly characterize the biological potential of this compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's physicochemical properties is critical for designing relevant biological assays and interpreting the resulting data.

PropertyValueSource
Molecular FormulaC10H9ClN2PubChem CID: 221113[3]
Molecular Weight193.65 g/mol PubChem CID: 221113[3]
XLogP3-AA2.8PubChem CID: 221113[3]
Hydrogen Bond Donor Count1PubChem CID: 221113[3]
Hydrogen Bond Acceptor Count2PubChem CID: 221113[3]

Note: These are computationally predicted properties and should be experimentally verified.

Synthesis Outline

The synthesis of this compound can be approached through multi-step synthetic routes common for quinoline derivatives. A plausible synthetic strategy involves the reaction of a substituted aniline with a β-ketoester, followed by cyclization and subsequent functional group manipulations. While a detailed synthesis protocol is beyond the scope of this screening guide, a general pathway can be envisioned starting from commercially available precursors. For instance, a common route to the 4-aminoquinoline scaffold involves the reaction of a 4-chloroquinoline intermediate with an appropriate amine. The precursor, 4,8-dichloro-2-methylquinoline, can be synthesized and subsequently reacted with ammonia or an ammonia equivalent to introduce the 4-amino group.

In-Silico Screening: A Predictive Approach to Biological Activity

Before embarking on resource-intensive in-vitro screening, a robust in-silico analysis can provide valuable insights into the potential biological activities and molecular targets of this compound. This predictive approach helps to prioritize and refine the subsequent experimental workflow.

Rationale for In-Silico Screening

Molecular docking simulations predict the binding affinity and orientation of a small molecule within the active site of a target protein.[4][5] Given that quinoline derivatives are known to target key proteins in cancer and microbial pathogenesis, such as topoisomerases, kinases, and bacterial enzymes, docking studies can identify high-probability targets for this compound.[1][6]

Molecular Docking Workflow

cluster_prep Preparation Ligand_Prep Ligand Preparation: - 2D to 3D conversion - Energy minimization Docking Molecular Docking: - Define binding site - Run docking algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking Target_Prep Target Preparation: - PDB selection - Removal of water & ligands - Addition of hydrogens Target_Prep->Docking Analysis Analysis: - Binding energy scoring - Visualization of interactions - Comparison to known inhibitors Docking->Analysis

Caption: In-silico molecular docking workflow.

Suggested Molecular Targets for Docking Studies

Based on the known activities of quinoline derivatives, the following protein targets are recommended for initial docking studies:

Target ClassSpecific Protein (PDB ID)Rationale
Anticancer
Topoisomerase II4FM9Known target for many quinoline-based anticancer agents.[6]
Epidermal Growth Factor Receptor (EGFR) Kinase1M17A key tyrosine kinase in many cancers, inhibited by some quinolines.[4]
Tubulin1SA0Disruption of microtubule dynamics is a validated anticancer strategy.[2][7]
Antimicrobial
DNA Gyrase (GyrB)5L3JA type II topoisomerase essential for bacterial DNA replication.
Dihydrofolate Reductase (DHFR)3SRWA key enzyme in folate metabolism, a target for antibacterial agents.

In-Vitro Screening Cascade: A Phased Approach to Biological Evaluation

Following the in-silico predictions, a tiered in-vitro screening cascade is proposed to experimentally validate the biological activities of this compound.

Tier1 Tier 1: Primary Screening - Cytotoxicity (MTT/LDH) - Antimicrobial (MIC) Tier2 Tier 2: Secondary Screening - Mechanism of Action Studies - Kinase Inhibition Assays Tier1->Tier2 Active Compounds Tier3 Tier 3: Lead Optimization - Structure-Activity Relationship (SAR) - In-vivo studies (if warranted) Tier2->Tier3 Confirmed Hits

Caption: Tiered in-vitro screening cascade.

Tier 1: Primary Screening Protocols

The initial phase of in-vitro screening aims to broadly assess the cytotoxic and antimicrobial potential of this compound.

General Cytotoxicity Screening

The first step is to determine the compound's general toxicity against a panel of human cancer cell lines. This provides a preliminary indication of its anticancer potential and therapeutic window.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a direct measure of cytotoxicity.[10][11][12][13][14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Read Absorbance: Add the stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Antimicrobial Susceptibility Testing

The antimicrobial potential of this compound will be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

This is the gold-standard method for determining the MIC of an antimicrobial agent.[15][16][17][18][19]

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: Secondary Screening and Mechanistic Studies

Compounds that demonstrate significant activity in the primary screens will be advanced to secondary screening to elucidate their mechanism of action.

Kinase Inhibition Assays

Given that many quinoline derivatives exert their anticancer effects through kinase inhibition, it is crucial to screen this compound against a panel of relevant kinases.[1][6][20]

This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.[21][22][23][24][25]

Protocol:

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

  • Kinase Reaction: Initiate the reaction by adding a phosphate source (e.g., ATP) and incubate at 30°C for a defined period.

  • Detection: The amount of phosphorylated substrate can be quantified using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Determine the IC50 value for the inhibition of each kinase.

Suggested Kinase Panel:

  • Tyrosine Kinases: EGFR, VEGFR2, c-Met

  • Serine/Threonine Kinases: AKT, mTOR, CDK2

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In-Vitro Cytotoxicity of this compound

Cell LineAssayIC50 (µM)
MCF-7MTT
LDH
A549MTT
LDH
HCT116MTT
LDH

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
S. aureus (ATCC 29213)
E. coli (ATCC 25922)
P. aeruginosa (ATCC 27853)

Table 3: Kinase Inhibitory Activity of this compound

KinaseIC50 (µM)
EGFR
VEGFR2
AKT

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the biological activity screening of this compound. The proposed workflow, from in-silico prediction to multi-tiered in-vitro assays, is designed to efficiently and effectively characterize the therapeutic potential of this novel quinoline derivative. Positive results from this screening cascade will provide a strong foundation for further lead optimization, in-vivo efficacy studies, and ultimately, the development of a new therapeutic agent. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is paramount in the drug discovery and development process.

References

An In-depth Technical Guide on the Toxicological Profile of 8-Chloro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

8-Chloro-2-methylquinolin-4-amine belongs to the 4-aminoquinoline class of compounds, a scaffold known for its significant biological activity, including antimalarial and anticancer properties.[1] However, this class is also associated with potential toxicities. This document synthesizes available data on related compounds to construct a presumptive toxicological profile for this compound, highlighting areas of potential concern and outlining a roadmap for comprehensive safety evaluation. Based on the analysis of its structural analogs, this compound is predicted to be a biologically active compound with potential for cytotoxicity, genotoxicity, and organ-specific toxicities. A thorough experimental evaluation is imperative to characterize its safety profile accurately.

Physicochemical Properties and Predicted Bioavailability

The physicochemical properties of a compound are critical determinants of its toxicokinetic behavior. While experimental data for this compound is unavailable, predictions can be made based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicImplication for Toxicology
Molecular Formula C₁₀H₉ClN₂-
Molecular Weight 192.65 g/mol Likely to be orally bioavailable.
LogP ~3.0-3.5Indicates good membrane permeability and potential for accumulation in fatty tissues.
pKa Basic (amine group)Influences absorption in the gastrointestinal tract and cellular uptake.
Water Solubility LowMay require specific formulation for in vivo studies.

Predicted Toxicokinetics: The Journey Through the Body

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will dictate its target organ exposure and potential for toxicity.

Absorption

Given its predicted LogP and molecular weight, this compound is likely to be well-absorbed after oral administration. Dermal absorption may also be possible, a consideration for handling and occupational exposure.

Distribution

The lipophilic nature of the compound suggests it may distribute widely throughout the body and could cross the blood-brain barrier. Potential for accumulation in tissues such as the liver, fat, and kidneys should be investigated.

Metabolism

Metabolism is a critical factor, as it can lead to detoxification or bioactivation to toxic metabolites. The metabolism of quinoline derivatives often involves cytochrome P450 (CYP) enzymes in the liver. Potential metabolic pathways for this compound include:

  • Oxidation: Hydroxylation of the quinoline ring system or the methyl group.

  • N-dealkylation: Not applicable for the primary amine, but secondary metabolites could undergo this process.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.

A significant concern with some 4-aminoquinolines, such as the antimalarial drug amodiaquine, is the formation of reactive quinone-imine metabolites, which are implicated in hepatotoxicity and agranulocytosis.[2][3][4] It is crucial to determine if this compound can be metabolized to similar reactive intermediates.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent This compound Oxidized Hydroxylated Metabolites Parent->Oxidized CYP450 Reactive Potential Quinone-imine Metabolite Oxidized->Reactive Oxidation Conjugated Glucuronide/Sulfate Conjugates Oxidized->Conjugated UGTs/SULTs Toxicity Toxicity Reactive->Toxicity Covalent Binding to Proteins/DNA Excreted Renal/Biliary Excretion Conjugated->Excreted Start Plate Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 MTT Add MTT Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

Methodological & Application

Application Notes and Protocols: 8-Chloro-2-methylquinolin-4-amine as a Bifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Doubly Reactive Quinoline Scaffold

The quinoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials like Chloroquine to targeted cancer therapies such as Lapatinib.[1][2] The strategic functionalization of this scaffold is paramount in the development of novel chemical entities with tailored pharmacological profiles. 8-Chloro-2-methylquinolin-4-amine emerges as a particularly valuable building block due to its inherent bifunctional nature. It possesses two distinct and orthogonally reactive sites: a nucleophilic amino group at the C4-position and an aryl chloride at the C8-position, which is amenable to modern cross-coupling methodologies.

This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed not as a rigid set of instructions, but as a framework of field-proven insights and detailed protocols to empower researchers to leverage this versatile intermediate in their synthetic campaigns. We will delve into the selective modification of both the C4-amino and the C8-chloro positions, explaining the chemical principles that govern these transformations and providing practical, step-by-step protocols for key reactions.

Synthesis of the Building Block: this compound

A common and practical approach to synthesizing the title compound begins with the corresponding 4-hydroxyquinoline, which can be accessed through well-established methods like the Conrad-Limpach synthesis. The subsequent chlorination and amination steps are critical for installing the key functional groups.

Protocol 1: Synthesis via Chlorination and Nucleophilic Aromatic Substitution (SNAr)

This two-step sequence first converts the C4-hydroxyl group into a more reactive leaving group (chloride), which is then displaced by an amine source. The reactivity of the C4-position is significantly enhanced by the electron-withdrawing effect of the quinoline nitrogen, facilitating the SNAr reaction.[3]

Step A: Synthesis of 4,8-dichloro-2-methylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 8-chloro-2-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. The excess POCl₃ will be quenched in a highly exothermic reaction.

  • Isolation: Neutralize the acidic aqueous solution with a saturated sodium carbonate or ammonium hydroxide solution until the pH is ~8-9. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude 4,8-dichloro-2-methylquinoline can be recrystallized from ethanol or purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Step B: Amination to this compound

  • Reaction Setup: In a sealed pressure vessel, combine 4,8-dichloro-2-methylquinoline (1.0 eq), a source of ammonia such as a 7N solution of ammonia in methanol or aqueous ammonium hydroxide (excess), and a solvent like ethanol or 2-propanol.

  • Heating: Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours. The progress should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, vent the vessel carefully. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Isolation: Dissolve the residue in dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography (silica gel, dichloromethane/methanol gradient) or by recrystallization to afford pure this compound.

Section 1: Synthetic Transformations at the C4-Amino Group

The amino group at the C4-position is a versatile handle for introducing a wide variety of side chains, a common strategy in the development of antimalarial drugs and other bioactive molecules.[4][5]

Protocol 2: N-Alkylation for the Synthesis of Chloroquine Analogs

This protocol describes the nucleophilic substitution reaction between the 4-aminoquinoline and an alkyl halide to forge a new C-N bond, a key step in the synthesis of many 4-aminoquinoline-based drugs.[4][6]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, use with caution).

  • Addition of Electrophile: Add the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexane or dichloromethane/methanol) to yield the N-alkylated product.

Data Presentation: Representative N-Alkylation Reactions

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-3-chloropropaneK₂CO₃DMF80675
2Benzyl bromideNaHTHF60482
32-(Diethylamino)ethyl chlorideK₂CO₃NMP901268
Yields are hypothetical and for illustrative purposes.

Section 2: Leveraging the C8-Chloro Group via Palladium-Catalyzed Cross-Coupling

The C8-chloro group provides an orthogonal reaction site for installing aryl, heteroaryl, or alkynyl substituents through powerful palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures, exemplified by the synthesis of kinase inhibitors like Lapatinib, which feature a substituted quinoline core.[7][8]

Workflow: General Cross-Coupling Strategy

G A This compound G Inert Atmosphere (N₂ or Ar) A->G B Coupling Partner (Boronic Acid, Amine, Alkyne) B->G C Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) C->G D Ligand (e.g., SPhos, XPhos, PPh₃) D->G E Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) E->G F Anhydrous Solvent (e.g., Toluene, Dioxane, DMF) F->G H Heating (80-120 °C) G->H I Reaction Monitoring (TLC / LC-MS) H->I J Aqueous Work-up & Extraction I->J K Purification (Column Chromatography) J->K L Final Product K->L

Caption: General workflow for Palladium-catalyzed cross-coupling reactions.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for forming C(aryl)-N bonds.[9][10] The differential reactivity between an aryl bromide and an aryl chloride can often be exploited for selective coupling, though optimization is key.[11]

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like XPhos or SPhos (4-10 mol%).

  • Addition of Reagents: Add a strong base, typically sodium tert-butoxide (NaOtBu, 1.4 eq), and an anhydrous solvent such as toluene or dioxane.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel) to obtain the C8-aminated product.

Protocol 4: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki coupling is a robust and widely used reaction for forming C(aryl)-C(aryl) bonds using boronic acids as coupling partners.[12][13]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst like Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ with a ligand like SPhos.

  • Addition of Reagents: Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃, 3.0 eq), and a solvent system like toluene/ethanol/water (e.g., 4:1:1).

  • Inert Atmosphere: Degas the mixture thoroughly with argon or nitrogen.

  • Reaction: Heat the mixture to reflux (90-100 °C) for 6-18 hours until TLC analysis indicates completion.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Application Showcase: A Strategy for a Lapatinib Analogue

To illustrate the power of this compound as a bifunctional building block, we can outline a hypothetical synthetic route to an analogue of the dual tyrosine kinase inhibitor, Lapatinib. This strategy leverages the orthogonal reactivity of the two functional groups.

G A This compound B Intermediate A A->B Step 1: Suzuki Coupling (e.g., with 5-formyl-2-furylboronic acid) [Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O] C Lapatinib Analogue B->C Step 2: Reductive Amination (React C=O with an amine, e.g., 3-aminobenzotrifluoride) [NaBH(OAc)₃, DCE]

Caption: A two-step strategy for a Lapatinib analogue.

This conceptual pathway first utilizes the C8-chloro position for a Suzuki coupling to install a key side chain, leaving the C4-amino group untouched. The newly introduced functionality (in this case, an aldehyde) can then be used in a subsequent step, such as reductive amination, to complete the synthesis of the complex target molecule. This highlights the strategic advantage of having two distinct reactive centers that can be addressed in a controlled, sequential manner.

Conclusion

This compound is a potent and versatile building block for the synthesis of complex, biologically relevant molecules. Its two distinct points of reactivity—the nucleophilic C4-amine and the C8-chloro group amenable to cross-coupling—provide synthetic chemists with a powerful platform for molecular diversification. By understanding the principles of SNAr and palladium-catalyzed reactions, researchers can strategically and selectively functionalize this quinoline core to construct novel compound libraries for drug discovery and materials science. The protocols and strategies outlined in this guide serve as a robust starting point for unlocking the full synthetic potential of this valuable intermediate.

References

Application Notes and Protocols for 8-Chloro-2-methylquinolin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Its derivatives have given rise to a multitude of therapeutic agents, from the celebrated antimalarial drug chloroquine to modern anticancer and antimicrobial agents.[1][3][4] The versatility of the quinoline scaffold lies in its rigid, bicyclic aromatic nature, which provides a defined three-dimensional arrangement for substituent groups, and the presence of a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological macromolecules. This guide focuses on a specific, highly versatile derivative: 8-Chloro-2-methylquinolin-4-amine . We will explore its significance as a synthetic intermediate and a core scaffold for the development of novel therapeutic agents, supported by detailed protocols and mechanistic insights.

Section 1: The Strategic Importance of this compound

The medicinal chemistry value of this compound is dictated by its unique substitution pattern. Each substituent plays a critical role in defining its chemical reactivity and potential biological activity.

  • The 4-Amino Group: This is the primary reactive handle for derivatization. As a nucleophile, it readily participates in reactions to form amides, sulfonamides, and ureas, or can be alkylated to introduce diverse side chains.[3][5] In many therapeutic quinolines, this amino group is crucial for interacting with acidic residues in enzyme active sites or for modulating the compound's physicochemical properties, such as solubility and pKa.

  • The 8-Chloro Group: The presence of a chlorine atom at the 8-position significantly influences the molecule's electronic properties and lipophilicity. This halogen atom can also serve as a potential site for further functionalization through cross-coupling reactions, although it is less reactive than the 4-position. More importantly, the 8-chloro substituent can sterically and electronically modulate the binding of the quinoline core to its biological target.

  • The 2-Methyl Group: The methyl group at the 2-position provides steric bulk and can influence the overall conformation of the molecule. It can also be a site for metabolism or can be functionalized to introduce further complexity.

This specific arrangement of functional groups makes this compound a valuable starting material for creating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Logical Workflow for Drug Discovery

The utilization of this compound in a drug discovery workflow typically follows a logical progression from synthesis to biological evaluation.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Evaluation cluster_2 Lead Optimization A Starting Material: This compound B Nucleophilic Substitution at 4-Amino Group A->B Diverse Reactants C Library of Novel Derivatives B->C D High-Throughput Screening (HTS) C->D Compound Library E Hit Identification D->E Activity Confirmed F In Vitro & In Vivo Biological Assays E->F G Structure-Activity Relationship (SAR) Studies F->G Active Compounds H ADMET Profiling G->H I Lead Candidate H->I

Caption: Drug discovery workflow using this compound.

Section 2: Synthetic Protocols and Methodologies

The synthesis of this compound and its subsequent derivatization are central to its application. The following protocols are based on established synthetic routes for related quinoline structures.

Protocol 2.1: Synthesis of the Precursor 8-Chloro-2-methylquinolin-4-ol

The key precursor to the title compound is the corresponding 4-quinolinol. This is typically achieved via a Conrad-Limpach or a similar cyclization reaction.

Reaction Scheme:

G A 2-Chloroaniline C Ethyl 3-((2-chlorophenyl)amino)but-2-enoate A->C Condensation plus1 + plus1->C Condensation B Ethyl Acetoacetate B->C Condensation D 8-Chloro-2-methylquinolin-4-ol C->D Thermal Cyclization (e.g., in Diphenyl Ether)

Caption: Synthesis of 8-Chloro-2-methylquinolin-4-ol.

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). A catalytic amount of a weak acid (e.g., acetic acid) can be added.

  • Heat the mixture at 100-120 °C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Water is removed as it is formed, typically using a Dean-Stark apparatus.

  • Upon completion, remove the excess ethyl acetoacetate under reduced pressure to yield the crude intermediate, ethyl 3-((2-chlorophenyl)amino)but-2-enoate.

  • Cyclization: In a separate flask suitable for high temperatures, heat diphenyl ether to approximately 250 °C.[6]

  • Slowly add the crude intermediate from the previous step to the hot diphenyl ether. The solution will darken.

  • Maintain the temperature at 250-260 °C for 15-30 minutes.[6]

  • Allow the reaction mixture to cool to room temperature. The product, 8-chloro-2-methylquinolin-4-ol, will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with a non-polar solvent like hexane or diethyl ether to remove the diphenyl ether.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2.2: Synthesis of this compound

The conversion of the 4-quinolinol to the 4-aminoquinoline is a two-step process involving chlorination followed by amination.

Reaction Scheme:

G A 8-Chloro-2-methylquinolin-4-ol B 4,8-Dichloro-2-methylquinoline A->B Chlorination (e.g., POCl3) C This compound B->C Amination (e.g., NH4OH or NH3)

Caption: Conversion of 4-quinolinol to 4-aminoquinoline.

Step-by-Step Procedure:

  • Chlorination: In a fume hood, carefully add 8-chloro-2-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is approximately 8-9.

  • The product, 4,8-dichloro-2-methylquinoline, will precipitate as a solid. Collect it by filtration, wash with water, and dry.

  • Amination: The crude 4,8-dichloro-2-methylquinoline can be aminated by heating with a source of ammonia. For example, heating in a sealed vessel with concentrated ammonium hydroxide and a copper catalyst at 150-180 °C. Alternatively, bubbling ammonia gas through a solution of the dichloro compound in a suitable solvent like phenol can also be effective.

  • Upon completion, the reaction mixture is worked up by basification and extraction with an organic solvent like dichloromethane or ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by column chromatography on silica gel or by recrystallization.

Protocol 2.3: Derivatization at the 4-Amino Position

This protocol provides a general method for synthesizing a library of N-substituted derivatives, a common practice in lead discovery.

Step-by-Step Procedure (Example: Amide Synthesis):

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU or EDC/HOBt) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Section 3: Applications in Medicinal Chemistry

The this compound scaffold is a precursor to compounds with a wide range of potential therapeutic applications, extrapolated from the known activities of structurally similar quinolines.

Antimalarial Agents

The 4-aminoquinoline core is famously associated with antimalarial activity.[1] Chloroquine and amodiaquine are prime examples. The mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This leads to a buildup of toxic free heme, which kills the parasite.[7] Derivatives of this compound, particularly those with a basic side chain at the 4-amino position, are promising candidates for novel antimalarial drugs, potentially active against chloroquine-resistant strains.[1]

Anticancer Agents

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[3][8][9]

  • Kinase Inhibition: The quinoline scaffold can act as an ATP-competitive inhibitor of protein kinases, which are often dysregulated in cancer.[10]

  • Topoisomerase Inhibition: Some quinolines can intercalate into DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells.

  • Metal Chelation: The 8-hydroxyquinoline scaffold, a close relative, is known for its metal-chelating properties, which can disrupt metal homeostasis in cancer cells and induce oxidative stress.[4] While the 4-amino derivative lacks the 8-hydroxyl group for strong chelation, this position could be modified to introduce chelating moieties.

Derivatives of this compound are being investigated for their cytotoxic effects against various cancer cell lines.[3]

Antimicrobial and Antiviral Agents

The quinoline core is present in numerous antibacterial and antifungal agents.[11][12] The 8-hydroxyquinolines, in particular, have a long history of use as antimicrobials.[4][13] The mechanism often involves the chelation of essential metal ions required for microbial growth and enzyme function. While this compound itself is not a strong chelator, its derivatives can be designed to possess antimicrobial properties. Furthermore, some quinoline derivatives have shown activity against various viruses.[9]

Comparative Biological Activity Data

The following table presents hypothetical, yet representative, Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) values for quinoline derivatives to illustrate the potential of this class of compounds.

Compound Class Target Organism/Cell Line Biological Activity Potency (Exemplar) Reference Compound
4-Aminoquinoline DerivativePlasmodium falciparum (W2, CQ-resistant)AntimalarialIC₅₀: 20-100 nMChloroquine (IC₅₀ > 200 nM)
Quinoline-based Kinase InhibitorHuman Breast Cancer (MCF-7)AnticancerIC₅₀: 0.5-5 µMStaurosporine (IC₅₀ ~10 nM)
Functionalized QuinolineStaphylococcus aureus (MRSA)AntibacterialMIC: 1-8 µg/mLCiprofloxacin (MIC > 32 µg/mL)

Note: These values are illustrative and intended for comparative purposes to demonstrate the therapeutic potential of the quinoline scaffold.[14]

Section 4: Conclusion and Future Directions

This compound represents a strategically important building block in modern medicinal chemistry. Its well-defined structure and versatile reactive handles allow for the systematic exploration of chemical space in the pursuit of novel therapeutic agents. The synthetic protocols provided herein offer a robust framework for the preparation and derivatization of this valuable scaffold. Future research will likely focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles for the treatment of malaria, cancer, and infectious diseases. The continued exploration of the biological activities of compounds derived from this compound is a promising avenue for addressing unmet medical needs.

References

Application Notes and Protocols for High-Throughput Screening of 8-Chloro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][3][4][5] Historically, quinoline-based drugs like chloroquine have been cornerstones in the fight against malaria, acting by interfering with heme polymerization within the parasite's digestive vacuole.[6][7][8][9] More recently, the quinoline motif has been integral to the development of targeted therapies, particularly kinase inhibitors, by serving as a core structure that can be functionalized to achieve high affinity and selectivity.[4][10]

This document provides detailed application notes and high-throughput screening (HTS) protocols for the characterization of 8-Chloro-2-methylquinolin-4-amine , a specific quinoline derivative. The strategic placement of the chloro, methyl, and amine groups suggests potential for diverse biological interactions. These protocols are designed for researchers in drug discovery and chemical biology to efficiently assess the compound's bioactivity profile, starting with broad cytotoxicity and moving towards specific, target-based interactions.

We will detail two robust, HTS-compatible assays:

  • A Luminescent Cell Viability Assay: To establish a baseline cytotoxic profile in a target-agnostic manner.

  • A Fluorescence Polarization (FP) Kinase Binding Assay: To investigate the compound's potential as a kinase inhibitor, a common mechanism for quinoline-based molecules.[10]

Application Note 1: Primary HTS for Cytotoxicity Profiling

Principle: Quantifying Cellular ATP as a Viability Marker

The initial step in characterizing a novel compound is often to determine its effect on cell viability. A primary screen for cytotoxicity provides a crucial therapeutic window, identifying the concentration range where the compound is active without causing general cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method for HTS, based on the quantification of ATP, which serves as a marker for metabolically active cells.[11][12] In this homogeneous "add-mix-measure" assay, a reagent containing a thermostable luciferase and its substrate is added directly to the cells in culture.[11][13] The luciferase catalyzes the conversion of luciferin to oxyluciferin, a reaction that generates a "glow-type" luminescent signal quantifiable on a plate reader. The signal intensity is directly proportional to the amount of ATP present, and therefore, to the number of viable cells in the well.[14] This method is renowned for its sensitivity, reliability, and suitability for automated HTS workflows.[15]

Workflow for Cytotoxicity Screening

The overall process is streamlined for high-throughput applications, minimizing plate handling steps to ensure data consistency.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis plate Seed 384-well plates with cancer cell line (e.g., HeLa) add_cpd Transfer compound dilutions to cell plates using automated liquid handler plate->add_cpd compound Prepare serial dilution of This compound in DMSO/media compound->add_cpd incubate1 Incubate for 48-72 hours (drug exposure) add_cpd->incubate1 add_reagent Add CellTiter-Glo® Reagent to all wells incubate1->add_reagent incubate2 Incubate for 10 minutes at room temperature add_reagent->incubate2 read Read luminescence on a plate reader incubate2->read analyze Normalize data and generate dose-response curve read->analyze ic50 Calculate IC50 value analyze->ic50

Caption: High-throughput cytotoxicity screening workflow.

Protocol 1: Luminescent Cell Viability Assay

This protocol is optimized for a 384-well plate format.

Materials and Reagents
  • Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Cells: HeLa (human cervical cancer cell line) or another cell line of interest.

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7573 or equivalent).

  • Equipment:

    • Sterile cell culture hood.

    • Humidified incubator (37°C, 5% CO₂).

    • Automated liquid handler or multichannel pipettes.

    • Luminometer-capable microplate reader.

  • Labware:

    • Sterile, white-walled, clear-bottom 384-well assay plates.

    • Reagent reservoirs.

Step-by-Step Methodology
  • Cell Seeding: a. Culture HeLa cells to ~80% confluency. b. Harvest cells using trypsin and perform a cell count. c. Dilute the cell suspension in culture medium to a final concentration of 20,000 cells/mL. d. Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates (500 cells/well). e. Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Addition: a. Prepare a serial dilution plate. Start by diluting the 10 mM stock of this compound to 200 µM in culture medium (this will be the highest concentration). The final DMSO concentration should be kept constant at ≤0.5%. b. Perform a 1:3 serial dilution across a 96-well plate to create a 10-point concentration curve. Include wells with DMSO only (vehicle control) and wells with a known cytotoxic agent like Staurosporine (positive control). c. Using a liquid handler, transfer 5 µL of the compound dilutions to the cell plates. This brings the final volume to 30 µL per well. d. Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Luminescence Measurement: a. Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 30 µL of CellTiter-Glo® reagent to each well. c. Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents. d. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence using a microplate reader.

Data Analysis and Expected Results
  • Normalization: The raw luminescence data (RLU) is normalized to the vehicle (DMSO) control wells (representing 100% viability) and a background control (media only, 0% viability).

    • % Viability = (RLU_sample - RLU_background) / (RLU_vehicle - RLU_background) * 100

  • Curve Fitting: Plot the % Viability against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) equation to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

  • Assay Quality Control: The Z'-factor should be calculated using the positive (Staurosporine) and negative (DMSO) controls to ensure the assay is robust for HTS. A Z' > 0.5 is considered excellent.

    • Z' = 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Table 1: Example Cytotoxicity Data for this compound

Concentration (µM)Log ConcentrationAvg. RLU% Viability
100.002.008,5004.8
33.331.5215,60011.2
11.111.0545,20039.5
3.700.5789,70082.1
1.230.09105,40097.2
0.41-0.39108,10099.8
0.14-0.86107,50099.2
0.00 (Vehicle)-108,300100.0
Calculated IC₅₀ 8.5 µM

Application Note 2: Target-Based HTS for Kinase Binding

Principle: Fluorescence Polarization Competitive Binding Assay

Protein kinases are a major class of drug targets, and many quinoline derivatives are known to function by inhibiting their activity.[10][16] A Fluorescence Polarization (FP) assay is a powerful, homogeneous technique to directly measure the binding of a compound to a kinase in solution.[17][18][19] The principle is based on the rotational speed of a fluorescent molecule.[20] A small, fluorescently labeled molecule (a "tracer," often a known ATP-competitive ligand) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP signal).[21] When this tracer binds to a large protein like a kinase, its rotation is slowed dramatically, and it emits highly polarized light (high FP signal).[19] In a competitive assay format, this compound is introduced to compete with the tracer for the kinase's ATP binding pocket. If the compound binds, it displaces the tracer, which then tumbles freely again, causing a decrease in the FP signal. This drop in polarization is directly proportional to the binding affinity of the test compound.[17]

FP_Principle cluster_high High Polarization Signal cluster_low Low Polarization Signal Kinase_High Kinase Tracer_High Fluorescent Tracer Kinase_High->Tracer_High Binding Result_High Slow Tumbling (High mP) Kinase_Low Kinase Compound_Low 8-Chloro-2-methyl quinolin-4-amine Kinase_Low->Compound_Low Binding Tracer_Low Fluorescent Tracer Result_Low Fast Tumbling (Low mP) dummy1->dummy2 Compound Addition cluster_low cluster_low cluster_high cluster_high

Caption: Principle of the competitive Fluorescence Polarization assay.

Protocol 2: FP-Based Kinase Competitive Binding Assay

This protocol is for a 384-well format to screen for inhibitors of a hypothetical tyrosine kinase (e.g., EGFR).

Materials and Reagents
  • Compound: this compound, 10 mM stock in DMSO.

  • Kinase: Recombinant human EGFR protein (or other kinase of interest).

  • Tracer: A suitable fluorescently-labeled ATP-competitive ligand for EGFR (e.g., a BODIPY-labeled small molecule inhibitor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Equipment:

    • Automated liquid handler or multichannel pipettes.

    • Microplate reader with FP capabilities (with appropriate excitation/emission filters for the chosen tracer).

  • Labware:

    • Low-volume, black, 384-well assay plates (e.g., Corning 3575).

    • Reagent reservoirs.

Step-by-Step Methodology
  • Reagent Preparation: a. Dilute the kinase and tracer in Assay Buffer to 2X the final desired concentration. The optimal concentrations must be predetermined in an assay development phase (typically, kinase concentration is near the Kd of the tracer). For this example, let's assume 20 nM Kinase (2X) and 2 nM Tracer (2X). b. Prepare a 10-point, 1:3 serial dilution of this compound in 100% DMSO. Then, dilute this series 50-fold into Assay Buffer to create the 2X compound plate.

  • Assay Assembly: a. Add 5 µL of Assay Buffer to the control wells (for 'no enzyme' and 'no tracer' controls). b. Add 10 µL of the 2X compound dilutions (or vehicle for controls) to the appropriate wells of the 384-well assay plate. c. Add 10 µL of the 2X Kinase/Tracer mix to each well. The final volume will be 20 µL. d. The final concentrations in the well will be: 1X Kinase (10 nM), 1X Tracer (1 nM), and a variable concentration of the test compound with a final DMSO concentration of 1%.

  • Incubation and Measurement: a. Seal the plate, centrifuge briefly (e.g., 1 min at 1,000 rpm) to collect the contents at the bottom of the wells. b. Incubate the plate at room temperature for 60 minutes, protected from light. c. Measure the fluorescence polarization (in millipolarization, mP) on a compatible plate reader.

Data Analysis and Hit Validation
  • Data Interpretation: A "hit" is a compound that causes a significant decrease in the mP value compared to the vehicle (DMSO) control.

  • IC₅₀ Determination: The mP values are plotted against the logarithm of the compound concentration, and a 4PL curve is fitted to determine the IC₅₀ value.

  • Hit Validation Cascade: True hits must be rigorously validated to eliminate artifacts and false positives.[22] This process ensures the trustworthiness of the results.

G A Primary HTS Screen (e.g., FP Assay @ 10 µM) B Hit Confirmation (Re-test from fresh stock) A->B Identify initial hits C Dose-Response Curve (Generate IC50) B->C Confirm identity & activity D Orthogonal Assay (e.g., AlphaScreen Activity Assay) C->D Validate mechanism E Promiscuity Counterscreen (Test against unrelated targets) D->E Check for specificity F SAR Exploration (Test structural analogs) E->F Establish chemical tractability G Validated Hit Series F->G

Caption: A robust workflow for validating hits from HTS.

Table 2: Example FP Kinase Binding Data

Concentration (µM)Log ConcentrationAvg. mP% Inhibition
50.001.7013595.8
16.671.2214888.3
5.560.7419562.5
1.850.2726821.7
0.62-0.213050.0
0.21-0.683040.4
0.07-1.16306-0.4
0.00 (Vehicle)-3050.0
Calculated IC₅₀ 3.5 µM

Conclusion

The protocols outlined provide a comprehensive, tiered approach to characterizing the bioactivity of this compound. Beginning with a broad cell viability screen establishes a critical concentration window for further studies and flags overtly toxic compounds. Following up with a target-based assay, such as the FP kinase binding protocol, allows for the investigation of specific molecular interactions that are mechanistically relevant to the quinoline scaffold. This systematic HTS strategy, combined with a rigorous hit validation cascade, enables the efficient identification and confirmation of bioactive compounds, paving the way for more advanced lead optimization studies in the drug discovery pipeline.

References

scale-up synthesis of 8-Chloro-2-methylquinolin-4-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Robust and Scalable Synthesis of 8-Chloro-2-methylquinolin-4-amine for Preclinical Drug Substance Supply

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse biological activities, including antimalarial and anticancer properties.[1][2][3] This document provides a comprehensive guide for the multi-gram scale-up synthesis of this compound, a key intermediate for preclinical drug development programs.[4] The described synthetic route is designed for robustness, scalability, and control of the impurity profile, addressing the stringent requirements for producing an Active Pharmaceutical Ingredient (API) for preclinical evaluation.[5][6] We detail a four-step sequence commencing with a Conrad-Limpach condensation, followed by a high-temperature cyclization, subsequent chlorination, and final amination. Each section provides not only a step-by-step protocol but also the underlying chemical principles, critical process parameters, and in-process controls (IPCs) necessary for a self-validating and reproducible manufacturing process.

Introduction: The Strategic Importance of Quinoline Scaffolds

The 4-aminoquinoline framework is a privileged structure in drug discovery, most famously represented by the antimalarial drug chloroquine.[7][8] Modifications to this core, such as the introduction of substituents at the 2 and 8 positions, can significantly modulate pharmacological activity, selectivity, and pharmacokinetic properties.[3][9] this compound serves as a critical building block for exploring structure-activity relationships (SAR) in this chemical space.

Transitioning a synthetic route from laboratory-scale to a scale suitable for preclinical studies presents significant challenges. These include ensuring batch-to-batch consistency, controlling process-related impurities, and developing a process that is both safe and economically viable.[10] This guide is intended for researchers, chemists, and drug development professionals, offering a field-proven methodology to navigate these challenges effectively.

Retrosynthetic Strategy and Process Workflow

The selected synthetic strategy is a robust four-step process designed for control and scalability. The key disconnection approach is centered on the well-established Conrad-Limpach reaction for the formation of the quinoline core, followed by functional group interconversions to install the desired 4-amino group.[11]

Key advantages of this approach include:

  • Convergent Synthesis: Utilizes readily available starting materials (2-chloroaniline and ethyl acetoacetate).

  • Regiocontrol: The Conrad-Limpach conditions provide predictable regioselectivity in the cyclization step, minimizing isomeric impurities.

  • Robust Intermediates: The intermediates are typically crystalline solids, facilitating purification by recrystallization, which is highly desirable for scale-up.

Below is a diagram illustrating the overall process workflow.

G Figure 1: Overall Synthetic Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination A 2-Chloroaniline + Ethyl Acetoacetate B Intermediate I (β-enamino ester) A->B AcOH (cat.) C Intermediate II (8-Chloro-2-methylquinolin-4-ol) B->C Heat (250 °C) Dowtherm A D Intermediate III (4,8-Dichloro-2-methylquinoline) C->D POCl₃ E Final Product (this compound) D->E NH₄OH/NH₃

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemically resistant gloves, is mandatory. Specific hazards are noted in each section.

Step 1: Synthesis of Ethyl 3-((2-chlorophenyl)amino)but-2-enoate (Intermediate I)

Principle: This step involves the acid-catalyzed condensation of an aniline with a β-ketoester to form a stable β-enamino ester intermediate.[12] The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of ethyl acetoacetate, followed by dehydration.

ReagentMW ( g/mol )AmountMolesEquivalents
2-Chloroaniline127.57100.0 g0.7831.0
Ethyl acetoacetate130.14107.0 g (104 mL)0.8221.05
Glacial Acetic Acid60.052.4 g (2.3 mL)0.0400.05
Toluene-500 mL--

Protocol:

  • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charge the flask with 2-chloroaniline (100.0 g), ethyl acetoacetate (107.0 g), toluene (500 mL), and glacial acetic acid (2.3 mL).

  • Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.

  • Collect the water byproduct in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 3-5 hours).

  • In-Process Control (IPC): Monitor the reaction by TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes). Starting material (2-chloroaniline) Rf ≈ 0.6; Product Rf ≈ 0.4.

  • Once complete, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene. The resulting oil is Intermediate I and is typically used in the next step without further purification.

Scale-Up Considerations:

  • On a larger scale, ensure efficient water removal, as its presence can inhibit the reaction. A well-designed apparatus is key.

  • The use of toluene as an azeotropic solvent is critical for driving the equilibrium towards the product.

Step 2: Synthesis of 8-Chloro-2-methylquinolin-4-ol (Intermediate II)

Principle: This step is a high-temperature intramolecular electrophilic aromatic substitution (a Conrad-Limpach cyclization). The enamine intermediate cyclizes onto the aromatic ring, followed by aromatization to form the stable 4-hydroxyquinoline core. The reaction requires significant thermal energy.[11]

ReagentMW ( g/mol )AmountMolesEquivalents
Intermediate I (crude)239.69~187.7 g0.7831.0
Dowtherm™ A-750 mL--

Protocol:

  • Hazard Warning: This procedure involves very high temperatures (250 °C). Use a heating mantle with a temperature controller and sand bath for stable heat distribution. Ensure the reaction is situated at the back of the fume hood behind a blast shield.

  • In a 2 L flask suitable for high temperatures, heat Dowtherm A (750 mL) to 250 °C with mechanical stirring.

  • Add the crude Intermediate I dropwise to the hot Dowtherm A over a period of 60-90 minutes. Caution: The addition will cause the evolution of ethanol vapor. Ensure the rate of addition does not cause excessive foaming or pressure buildup.

  • After the addition is complete, maintain the reaction temperature at 250 °C for an additional 30 minutes.

  • IPC: Monitor by TLC (10% Methanol in Dichloromethane). Product Rf ≈ 0.3. The disappearance of Intermediate I should be confirmed.

  • Allow the reaction mixture to cool slowly to below 100 °C.

  • Add hexanes (1 L) to the cooled mixture to precipitate the product.

  • Stir the resulting slurry for 1 hour at room temperature, then filter the solid product.

  • Wash the filter cake thoroughly with hexanes (2 x 250 mL) to remove the Dowtherm A.

  • Dry the solid under vacuum at 60 °C to yield Intermediate II as an off-white to beige solid. Expected yield: 110-130 g.

Scale-Up Considerations:

  • Heat transfer is the primary challenge. Jacketed glass-lined reactors with thermal fluid are essential for uniform heating and safety.

  • The addition of the starting material must be carefully controlled to manage the rate of ethanol evolution.

  • Dowtherm A is expensive and difficult to remove completely. Thorough washing of the product cake is critical.[11]

Step 3: Synthesis of 4,8-Dichloro-2-methylquinoline (Intermediate III)

Principle: This reaction converts the 4-hydroxy group into a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). The 4-position is now activated for nucleophilic aromatic substitution.

ReagentMW ( g/mol )AmountMolesEquivalents
Intermediate II193.63100.0 g0.5161.0
Phosphorus Oxychloride (POCl₃)153.33238.0 g (144 mL)1.553.0

Protocol:

  • Hazard Warning: POCl₃ is highly corrosive, toxic, and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Charge a 1 L flask with Intermediate II (100.0 g) and slowly add phosphorus oxychloride (144 mL) at room temperature with stirring.

  • Once the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours. The solid will gradually dissolve.

  • IPC: Monitor by HPLC or TLC (30% Ethyl Acetate in Hexanes). Product Rf ≈ 0.7.

  • Cool the reaction mixture to room temperature.

  • Critical Step (Quench): Slowly and carefully pour the reaction mixture onto crushed ice (~1.5 kg) in a large beaker (>4 L) with vigorous stirring. This is a highly exothermic and gas-evolving step. Perform this in an efficient fume hood.

  • After the initial reaction subsides, neutralize the acidic solution by the slow addition of a 50% aqueous NaOH solution until the pH is ~8-9. Keep the temperature below 25 °C using an ice bath.

  • The product will precipitate as a solid. Filter the solid and wash it with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. Recrystallize from ethanol or isopropanol to yield Intermediate III as a pale yellow solid. Expected yield: 90-105 g.

Scale-Up Considerations:

  • The quench of excess POCl₃ is the most hazardous part of this process. A controlled reverse addition (adding the reaction mixture to a large volume of ice/water) is crucial.

  • Efficient cooling is required during neutralization to prevent side reactions.

Step 4: Synthesis of this compound (Final Product)

Principle: The final step is a nucleophilic aromatic substitution (SNAr) where the highly activated 4-chloro substituent is displaced by ammonia to yield the target 4-aminoquinoline.[13]

ReagentMW ( g/mol )AmountMolesEquivalents
Intermediate III212.08100.0 g0.4721.0
Ammonium Hydroxide (28-30%)-500 mL-Large Excess
Ethanol-500 mL--

Protocol:

  • Charge a stainless-steel pressure reactor (autoclave) with Intermediate III (100.0 g), ethanol (500 mL), and ammonium hydroxide (500 mL).

  • Seal the reactor and heat the mixture to 140-150 °C. The internal pressure will increase significantly (monitor pressure gauges).

  • Maintain the temperature and stir for 12-18 hours.

  • IPC: Monitor by HPLC until the starting material is <1.0%.

  • Cool the reactor to room temperature and carefully vent any residual pressure.

  • Open the reactor and transfer the contents to a beaker.

  • Concentrate the mixture under reduced pressure to remove most of the ethanol and ammonia.

  • The product will precipitate from the remaining aqueous solution. Filter the solid.

  • Wash the filter cake with cold water (2 x 100 mL).

  • Recrystallize the crude product from an ethanol/water mixture to afford the final product as a crystalline solid. Expected yield: 75-85 g.

Scale-Up Considerations:

  • This reaction must be performed in a properly rated pressure vessel.

  • The use of aqueous ammonia at high temperatures generates significant pressure. Ensure all safety protocols for high-pressure reactions are followed.

Final Product Quality Control

To be suitable for preclinical studies, the final compound must meet stringent quality specifications.[14][15]

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS, FTIR
Purity ≥ 98.5%HPLC
Individual Impurity ≤ 0.15%HPLC
Melting Point Report ValueCapillary Method
Residual Solvents Ethanol ≤ 5000 ppm, Toluene ≤ 890 ppmGC-HS
Heavy Metals ≤ 20 ppmICP-MS
Assay 98.0% - 102.0%Titration or HPLC

Process Logic and Critical Parameter Control

The success of this scale-up synthesis relies on understanding and controlling key parameters that influence yield and purity.

G Figure 2: Process Control Logic A Step 2: Cyclization B Is reaction complete & by-product formation low? A->B C High Purity Intermediate II B->C Yes D Troubleshooting: - Check temperature (must be >240°C) - Ensure starting material is dry - Extend reaction time B->D No E Step 3: Quench & Neutralization F Is quench temperature controlled (<25°C)? E->F G Minimized Hydrolysis High Purity Intermediate III F->G Yes H Risk of side-product formation (hydrolysis of 4-Cl back to 4-OH). Increase cooling efficiency. F->H No

Caption: Key decision points for ensuring process robustness.

References

Application Note: 8-Chloro-2-methylquinolin-4-amine as a Novel Fluorescent Probe for Cellular Imaging and Environmental Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Fluorescence Sensing

Quinoline, a heterocyclic aromatic compound, forms the core of many molecules with significant biological and photophysical properties.[1] Its rigid structure and electron-rich nature make it an excellent fluorophore. Derivatives of quinoline have been extensively explored for their applications as fluorescent probes in bio-imaging and as chemosensors for various analytes.[1] These probes offer several advantages, including high sensitivity, specificity, and ease of handling, making them indispensable tools in molecular biology and medicine.[1] The 4-aminoquinoline scaffold, in particular, is a versatile platform for the development of fluorescent probes due to the strong influence of the amino group on the electronic and photophysical properties of the quinoline ring system.[2][3] This application note details the proposed use of a novel derivative, 8-Chloro-2-methylquinolin-4-amine, as a fluorescent probe, outlining its synthesis, photophysical characteristics, and providing detailed protocols for its application in cellular imaging and metal ion detection. While the specific application of this compound as a fluorescent probe is a novel proposition, the methodologies and principles described herein are grounded in the established literature for structurally similar 4-aminoquinoline compounds.

Physicochemical and Spectroscopic Properties

The proposed structure of this compound combines the quinoline core with a chloro-substituent at the 8-position, a methyl group at the 2-position, and an amino group at the 4-position. These substitutions are expected to modulate the photophysical properties of the quinoline scaffold, making it a potentially valuable fluorescent probe.

PropertyProposed ValueRationale / Reference Analogue
Molecular Formula C₁₀H₉ClN₂-
Molecular Weight 192.65 g/mol -
Appearance Pale yellow to white crystalline solidBased on similar quinoline derivatives.
Solubility Soluble in DMSO, DMF, MethanolCommon for heterocyclic aromatic compounds.
Excitation Max (λex) ~340 nmBased on general spectroscopic properties of 4-aminoquinolines.[4]
Emission Max (λem) ~450 nmExpected blue fluorescence, typical for many quinoline derivatives.
Quantum Yield (Φ) 0.1 - 0.3 (in Methanol)A moderate quantum yield is anticipated for the parent amine.
Molar Extinction Coefficient (ε) ~10,000 M⁻¹cm⁻¹ at λexTypical for aromatic systems.

Proposed Mechanism of Action as a Fluorescent Probe

The fluorescence of 4-aminoquinoline derivatives is often sensitive to the local environment, including polarity, pH, and the presence of metal ions. The lone pair of electrons on the 4-amino group can participate in photoinduced electron transfer (PET), which can quench the fluorescence of the quinoline core. Perturbation of this PET process, for instance, through protonation of the amino group in acidic environments or coordination with a metal ion, can lead to a significant enhancement of fluorescence. This "turn-on" fluorescence response is a highly desirable characteristic for a fluorescent probe.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of 4-aminoquinolines is typically achieved through the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.[2][5]

Materials:

  • 8-Chloro-4-hydroxy-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ammonia solution (aqueous or in a suitable organic solvent)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Chlorination of the 4-hydroxyquinoline: A mixture of 8-Chloro-4-hydroxy-2-methylquinoline and an excess of phosphorus oxychloride is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • Extraction: The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated to yield the crude 4,8-dichloro-2-methylquinoline.

  • Amination: The crude 4,8-dichloro-2-methylquinoline is dissolved in a suitable solvent and reacted with an ammonia solution at an elevated temperature in a sealed vessel.

  • Purification: Upon completion of the reaction, the solvent is removed, and the residue is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Causality: The hydroxyl group at the 4-position is a poor leaving group. Chlorination with POCl₃ converts it into a good leaving group (chloride), which can then be readily displaced by a nucleophile like ammonia.

Protocol 2: Characterization of Spectroscopic Properties

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., Methanol, DMSO)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.

  • Working Solutions: Prepare a series of dilutions in the desired spectroscopic solvent (e.g., methanol) to a final concentration in the micromolar range (e.g., 1-10 µM).

  • UV-Vis Absorption Spectrum: Record the absorption spectrum from 250 nm to 500 nm to determine the absorption maximum (λmax).

  • Fluorescence Emission Spectrum: Excite the sample at its λmax and record the emission spectrum to determine the emission maximum (λem).

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Protocol 3: Application as a Fluorescent Probe for Metal Ion Detection

Based on the known chelating properties of aminoquinoline derivatives, this compound is proposed as a potential fluorescent sensor for certain metal ions.[6][7][8]

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Aqueous buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, etc.) in deionized water

  • Fluorometer

Procedure:

  • Titration Experiment: To a cuvette containing the buffer solution, add the probe to a final concentration of 10 µM.

  • Record the initial fluorescence emission spectrum.

  • Incrementally add small aliquots of a specific metal ion stock solution and record the fluorescence spectrum after each addition.

  • Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • Selectivity Test: Repeat the experiment with a range of different metal ions to assess the selectivity of the probe.

Expected Outcome: A significant enhancement in fluorescence intensity is expected upon the addition of a specific metal ion that coordinates with the 4-amino group and the quinoline nitrogen, disrupting the PET quenching mechanism.

Protocol 4: Live-Cell Imaging Application

The lipophilic nature of the quinoline scaffold suggests that this compound may be cell-permeable, making it suitable for live-cell imaging.[6][9]

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., HeLa or MCF-7) on a glass-bottom dish

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with a DAPI filter set (or similar UV excitation filter)

Procedure:

  • Cell Culture: Grow cells to 70-80% confluency on a glass-bottom dish.

  • Probe Loading: Dilute the stock solution of the probe in cell culture medium to a final concentration of 1-10 µM.

  • Remove the existing medium from the cells and add the probe-containing medium.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading medium and wash the cells twice with warm PBS.

  • Imaging: Add fresh cell culture medium or PBS to the cells and image using a fluorescence microscope.

Cytotoxicity Assessment:

It is crucial to assess the potential cytotoxicity of any new fluorescent probe.[10][11] A standard MTT assay can be performed to determine the concentration range at which this compound is non-toxic to the cells.

Photostability Assessment:

The photostability of the probe should be evaluated to ensure reliable imaging.[12][13][14] This can be done by continuously exposing a stained area of the cells to the excitation light and monitoring the decrease in fluorescence intensity over time.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_application Application cluster_validation Validation start 8-Chloro-4-hydroxy-2-methylquinoline chlorination Chlorination (POCl3) start->chlorination amination Amination (NH3) chlorination->amination purification Purification amination->purification probe This compound purification->probe spectroscopy Spectroscopic Analysis probe->spectroscopy metal_sensing Metal Ion Sensing probe->metal_sensing cell_imaging Live-Cell Imaging probe->cell_imaging cytotoxicity Cytotoxicity Assay cell_imaging->cytotoxicity photostability Photostability Test cell_imaging->photostability

Figure 1: General workflow for the synthesis, characterization, and application of this compound as a fluorescent probe.

Figure 2: Proposed mechanism of fluorescence enhancement upon analyte binding.

Conclusion and Future Perspectives

This application note presents a comprehensive guide for the proposed use of this compound as a novel fluorescent probe. While direct experimental data for this specific compound is not yet available, the protocols and mechanistic insights are firmly based on the well-documented properties of the broader class of 4-aminoquinoline derivatives. The potential for this compound to act as a "turn-on" fluorescent sensor for metal ions and as a cell-permeable imaging agent is significant. Further research is warranted to synthesize and characterize this compound and validate its efficacy as a fluorescent probe. The modular nature of the quinoline scaffold also opens up avenues for further derivatization to fine-tune its photophysical properties and enhance its selectivity for specific analytes, paving the way for a new generation of advanced fluorescent probes for biological and environmental applications.

References

Application Notes and Protocols: Strategic Functionalization of the 4-Amino Group of 8-Chloro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, most notably recognized for its profound impact on the treatment of malaria.[1][2][3] Compounds such as chloroquine and amodiaquine have been pivotal in global health, and the scaffold continues to be a fertile ground for the development of new therapeutic agents.[4][5][6] The biological activity of these molecules is intricately linked to their three-dimensional structure and the physicochemical properties of the substituents on the quinoline ring.[7][8] The 4-amino group, in particular, serves as a critical handle for chemical modification, allowing for the modulation of potency, selectivity, and pharmacokinetic profiles.[9][10]

This guide provides a detailed exploration of synthetic strategies for the functionalization of the 4-amino group of a specific, high-value building block: 8-Chloro-2-methylquinolin-4-amine . The presence of the 8-chloro and 2-methyl groups introduces unique electronic and steric influences that must be considered when designing synthetic routes. These application notes offer both the theoretical underpinnings and practical, step-by-step protocols for key transformations, empowering researchers to generate diverse libraries of novel 4-aminoquinoline derivatives for drug discovery and other applications.

Core Concepts in Functionalization

The nucleophilic character of the exocyclic 4-amino group is the primary driver for its functionalization. However, the quinoline ring system's electronics can influence its reactivity. The general strategies for modifying this amino group can be broadly categorized as acylation, sulfonylation, alkylation, and more advanced cross-coupling reactions.

Section 1: Acylation of the 4-Amino Group

Acylation is a robust and widely used method to introduce a variety of functional groups, including amides and carbamates. This transformation can alter the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability.

Scientific Rationale

The reaction proceeds via nucleophilic attack of the 4-amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride). A base is typically required to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amino group, enhancing its nucleophilicity. The choice of solvent is critical to ensure the solubility of the starting materials and to facilitate the reaction.

Experimental Protocol: Synthesis of N-(8-chloro-2-methylquinolin-4-yl)acetamide

This protocol details a standard acylation using acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure N-(8-chloro-2-methylquinolin-4-yl)acetamide.

Parameter Value
Starting Material This compound
Reagent Acetyl chloride
Base Pyridine
Solvent Dichloromethane (DCM)
Typical Yield 85-95%

Section 2: Sulfonylation of the 4-Amino Group

The introduction of a sulfonamide moiety can significantly impact a molecule's acidity, solubility, and ability to act as a hydrogen bond donor. Sulfonamides are a privileged functional group in medicinal chemistry.

Scientific Rationale

Similar to acylation, sulfonylation involves the nucleophilic attack of the 4-amino group on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the generated HCl.

Experimental Protocol: Synthesis of N-(8-chloro-2-methylquinolin-4-yl)benzenesulfonamide

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Caption: Workflow for the sulfonylation of this compound.

Section 3: N-Alkylation and Reductive Amination

Direct N-alkylation of the 4-amino group can be challenging due to potential over-alkylation. A more controlled and widely applicable method is reductive amination, which involves the formation of an imine or enamine intermediate followed by reduction.

Scientific Rationale

In reductive amination, the 4-aminoquinoline reacts with an aldehyde or ketone to form a Schiff base (imine) or enamine. This intermediate is then reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the secondary or tertiary amine.

Experimental Protocol: Synthesis of N-benzyl-8-chloro-2-methylquinolin-4-amine

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Imine Formation: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Section 4: Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful and versatile method.[11][12] This reaction allows for the formation of a C-N bond between the 4-amino group and an aryl halide or triflate.

Scientific Rationale

The Buchwald-Hartwig amination involves a palladium catalyst, a phosphine ligand, and a base.[11] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex L₂Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd_Amine_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amido_Complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-NR₂

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-phenyl-8-chloro-2-methylquinolin-4-amine

Materials:

  • This compound

  • Bromobenzene (or other aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane (anhydrous, degassed)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

Procedure:

  • Reaction Setup: In a Schlenk tube, combine Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and NaOt-Bu (1.4 eq) under an inert atmosphere.

  • Addition of Reactants: Add this compound (1.0 eq) and bromobenzene (1.2 eq) to the tube, followed by anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Parameter Value
Catalyst Pd(OAc)₂ or Pd₂(dba)₃
Ligand Xantphos
Base NaOt-Bu or Cs₂CO₃
Solvent Toluene or Dioxane
Typical Yield 60-85%

Conclusion and Future Perspectives

The functionalization of the 4-amino group of this compound opens a gateway to a vast chemical space of novel compounds. The protocols described herein for acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination provide a solid foundation for the synthesis of diverse derivatives. Each modification can profoundly influence the biological properties of the resulting molecule, a principle that is central to modern drug discovery.[9][13] Further exploration of other cross-coupling reactions and multi-component reactions will undoubtedly lead to the discovery of new 4-aminoquinoline derivatives with unique and valuable therapeutic potential.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 8-Chloro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives are renowned for a wide spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1] The strategic functionalization of the quinoline core is paramount in modulating the pharmacological profile of these molecules. 8-Chloro-2-methylquinolin-4-amine serves as a key building block, offering a reactive handle at the C8 position for the introduction of diverse molecular complexity through modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, providing efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[2] This guide provides detailed application notes and model protocols for three seminal palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—utilizing this compound as the electrophilic partner. These reactions enable the synthesis of novel 8-substituted-2-methylquinolin-4-amine derivatives, which are of significant interest to researchers, scientists, and drug development professionals.

Understanding the Reactivity of the C8-Cl Bond

The reactivity of a chloro-substituent on a quinoline ring is highly dependent on its position. While chloro-groups at the C2 and C4 positions are generally more activated towards nucleophilic substitution and some cross-coupling reactions due to the electronic influence of the ring nitrogen, the C8 position presents a different electronic environment. Studies on the palladium-catalyzed amination of various dichloroquinolines have provided valuable insights into the relative reactivity of different chloro-substituents, suggesting that the C8-Cl bond is amenable to cross-coupling under appropriate catalytic conditions.[3][4] The protocols outlined below are designed to effectively activate the C8-Cl bond for the desired transformations.

Section 1: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-2-methylquinolin-4-amines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, pairing an organohalide with an organoboron compound.[5] This reaction is particularly valuable for accessing biaryl structures, which are prevalent in many biologically active molecules.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective for the coupling of less reactive aryl chlorides. These ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center, which is often the rate-limiting step.[6]

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5] The choice of base can also influence the reaction rate and the suppression of side reactions.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene and water is commonly employed. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Illustrative Reaction Scheme
Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10012Est. 85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene/H₂O (5:1)11016Est. 80-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)9024Est. 75-85
Note: Yields are estimated based on typical outcomes for similar Suzuki-Miyaura couplings and may require optimization for this specific substrate.
Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization: Suzuki-Miyaura Coupling

Suzuki_Cycle

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[7] This reaction is instrumental in constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.

Causality Behind Experimental Choices
  • Catalyst System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as BINAP or Josiphos-type ligands are often employed to promote both the oxidative addition and the reductive elimination steps.[7][8] The palladium source can be a Pd(0) or Pd(II) species, as Pd(II) is typically reduced in situ.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally required to deprotonate the amine, forming the active aminating agent.[2]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are standard to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.

Illustrative Reaction Scheme
Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene10018Est. 90-98
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane11024Est. 80-90
3BenzylaminePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2)Toluene10016Est. 85-95
Note: Yields are estimated based on typical outcomes for similar Buchwald-Hartwig aminations and may require optimization for this specific substrate.
Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Workflow

  • Reaction Setup: To a dry sealed tube under an inert atmosphere, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent and Amine Addition: Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization: Buchwald-Hartwig Amination

Buchwald_Cycle

Section 3: Sonogashira Coupling for the Synthesis of 8-Alkynyl Derivatives

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. Copper-free versions have also been developed to avoid potential issues with copper contamination.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to neutralize the hydrogen halide byproduct and can also act as a solvent.[9]

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are commonly used to ensure the solubility of the reactants and catalysts.

Illustrative Reaction Scheme
Data Presentation: Illustrative Sonogashira Coupling Reactions
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF608Est. 88-96
21-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NH (3)DMF808Est. 85-92
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃N (3)Toluene7012Est. 90-98
Note: Yields are estimated based on typical outcomes for similar Sonogashira couplings and may require optimization for this specific substrate.
Experimental Protocol: Sonogashira Coupling

Sonogashira_Workflow

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent, Base, and Alkyne Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv), followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.

Catalytic Cycle Visualization: Sonogashira Coupling

Sonogashira_Cycle

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions of this compound presented herein provide a versatile platform for the synthesis of a diverse library of novel 4-aminoquinoline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enable the introduction of aryl, amino, and alkynyl functionalities, respectively, at the C8 position. The provided protocols, based on established methodologies for similar substrates, serve as a strong starting point for further optimization and exploration. These synthetic strategies are anticipated to be highly valuable for researchers in academic and industrial settings, facilitating the discovery of new chemical entities with potential therapeutic applications.

References

Designing Novel Inhibitors Based on the 8-Chloro-2-methylquinolin-4-amine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including roles as anticancer, antimalarial, and kinase inhibitory agents.[1][3] Within this class, the 8-Chloro-2-methylquinolin-4-amine scaffold presents a promising starting point for the design of novel, potent, and selective inhibitors. The strategic placement of the chloro, methyl, and amine groups on the quinoline core provides a unique combination of electronic and steric properties that can be exploited for targeted drug design. This guide provides a comprehensive overview of the methodologies and protocols for designing and evaluating novel inhibitors based on this versatile scaffold, with a particular focus on kinase inhibition.

Section 1: Lead Identification and Target Validation

The initial step in any drug discovery campaign is the identification of a promising lead compound and the validation of its biological target. The selection of the this compound scaffold is predicated on its structural similarity to known kinase inhibitors and its synthetic tractability.

Rationale for Scaffold Selection

The 4-aminoquinoline core is a well-established pharmacophore in numerous FDA-approved drugs.[4] The chlorine atom at the 8-position can influence the scaffold's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions with the target protein. The methyl group at the 2-position can provide a valuable steric handle to probe the binding pocket and enhance selectivity. The amine group at the 4-position serves as a crucial anchor for interacting with the hinge region of many kinases, a common binding motif for ATP-competitive inhibitors.[5]

Identifying Potential Kinase Targets

Given the prevalence of the quinoline scaffold in known kinase inhibitors, a primary focus for inhibitors derived from this compound is the kinome.[6] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7]

Initial target identification can be approached through several strategies:

  • Literature and Database Mining: Searching scientific literature and databases (e.g., ChEMBL, PubChem) for known biological activities of structurally similar compounds.

  • In Silico Target Prediction: Utilizing computational tools to predict potential protein targets based on the chemical structure of the scaffold.

  • Broad-Spectrum Kinase Profiling: Screening the parent scaffold or a small library of simple derivatives against a panel of diverse kinases to identify initial "hits."

G Scaffold This compound LDB Literature & Database Mining Scaffold->LDB ISP In Silico Target Prediction Scaffold->ISP BSP Broad-Spectrum Kinase Profiling Scaffold->BSP Targets Potential Kinase Targets (e.g., RIPK2, PLK4) LDB->Targets ISP->Targets BSP->Targets

Section 2: Computational Chemistry and Molecular Modeling

Computer-aided drug design (CADD) is an indispensable tool for accelerating the inhibitor design process by providing insights into ligand-protein interactions and predicting the binding affinity of novel compounds.[8]

Structure-Based and Ligand-Based Drug Design

Two primary CADD approaches are employed:

  • Structure-Based Drug Design (SBDD): This method relies on the three-dimensional structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. Molecular docking simulations are performed to predict the binding mode and affinity of designed inhibitors within the protein's active site.

  • Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD methods are utilized. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are common LBDD techniques.

G cluster_SBDD Structure-Based Drug Design (SBDD) cluster_LBDD Ligand-Based Drug Design (LBDD) Target_Structure Target Protein 3D Structure Docking Molecular Docking Target_Structure->Docking Binding_Prediction Binding Mode & Affinity Prediction Docking->Binding_Prediction Lead_Opt Lead Optimization Binding_Prediction->Lead_Opt Known_Actives Known Active Ligands Pharmacophore Pharmacophore Modeling Known_Actives->Pharmacophore QSAR QSAR Analysis Known_Actives->QSAR Pharmacophore->Lead_Opt QSAR->Lead_Opt

Protocol: Molecular Docking of Novel Analogs

Objective: To predict the binding orientation and affinity of designed this compound derivatives to a target kinase.

Materials:

  • 3D structure of the target kinase (PDB file).

  • 3D structures of the designed ligands (SDF or MOL2 format).

  • Molecular docking software (e.g., AutoDock, Glide, GOLD).

Procedure:

  • Protein Preparation:

    • Load the PDB file of the target kinase into the molecular modeling software.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site (grid box) around the ATP-binding pocket.

  • Ligand Preparation:

    • Generate 3D conformers of the designed ligands.

    • Assign partial charges and atom types.

  • Docking Simulation:

    • Run the docking algorithm to place the ligands into the defined binding site.

    • Use a suitable scoring function to rank the predicted binding poses based on their estimated binding affinity.

  • Analysis of Results:

    • Visualize the top-ranked docking poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • Use this information to guide the design of the next generation of inhibitors.

Section 3: Synthetic Chemistry Protocols

The synthesis of a focused library of this compound derivatives is essential for establishing a robust structure-activity relationship (SAR).

General Synthetic Scheme

A common synthetic route to 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with a suitable amine.[4] The 8-chloro-2-methyl-4-chloroquinoline intermediate can be synthesized through various methods, including the Combes quinoline synthesis.

G A 2-Chloroaniline C Combes Reaction A->C B Ethyl Acetoacetate B->C D 8-Chloro-4-hydroxy-2-methylquinoline C->D F 8-Chloro-4-chloro-2-methylquinoline D->F E E POCl3 H Nucleophilic Aromatic Substitution F->H G R-NH2 G->H I This compound Derivative H->I

Protocol: Synthesis of a Representative Derivative

Objective: To synthesize N-benzyl-8-chloro-2-methylquinolin-4-amine.

Materials:

  • 8-Chloro-4-chloro-2-methylquinoline

  • Benzylamine

  • Tert-butanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Dichloromethane, sodium bicarbonate solution, brine, magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 8-chloro-4-chloro-2-methylquinoline (1.0 eq) in tert-butanol, add benzylamine (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 5% aqueous sodium bicarbonate solution, followed by water and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: In Vitro Biological Evaluation

Once synthesized, the novel derivatives must be evaluated for their biological activity. For kinase inhibitors, this primarily involves determining their potency and selectivity.

In Vitro Kinase Assays

A variety of assay formats are available to measure kinase activity and inhibition. A common method is the fluorescence-based assay, which is amenable to high-throughput screening.[9]

Table 1: Comparison of In Vitro Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Measures the transfer of a radiolabeled phosphate from ATP to a substrate.Gold standard, highly sensitive.Requires handling of radioactive materials.
Fluorescence-Based Utilizes fluorescent probes to detect kinase activity (e.g., FRET, fluorescence polarization).High-throughput, non-radioactive.Potential for compound interference.
Luminescence-Based Measures ATP consumption using a luciferase-luciferin reaction.High sensitivity, wide dynamic range.Indirect measurement of kinase activity.
ELISA-Based Uses antibodies to detect phosphorylated substrates.Specific, well-established.Multiple wash steps, lower throughput.
Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Recombinant target kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer

  • Test compound (serially diluted)

  • 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a master mix containing the kinase, substrate, and assay buffer.

  • Dispense the master mix into the wells of a 384-well plate.

  • Add serially diluted test compound or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Read the fluorescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G Prep Prepare Reagents Dispense Dispense Master Mix Prep->Dispense Add_Cmpd Add Test Compound Dispense->Add_Cmpd Start_Rxn Initiate Reaction (Add ATP) Add_Cmpd->Start_Rxn Incubate Incubate Start_Rxn->Incubate Stop_Rxn Stop Reaction Incubate->Stop_Rxn Read Read Fluorescence Stop_Rxn->Read Analyze Calculate IC50 Read->Analyze

Section 5: Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological evaluation of the synthesized library of compounds are used to establish a structure-activity relationship (SAR). SAR analysis is a critical process that correlates the chemical structure of a compound with its biological activity, providing valuable insights for the rational design of more potent and selective inhibitors.[10]

Key Structural Modifications and Their Impact

Systematic modifications to the this compound scaffold can be explored to probe the SAR:

  • Substitution at the 4-amino group: Introducing various aliphatic and aromatic amines can modulate the compound's interaction with the kinase hinge region and explore different sub-pockets of the active site. The nature of the substituent can influence potency, selectivity, and physicochemical properties.[5]

  • Modification of the 2-methyl group: Replacing the methyl group with other alkyl or aryl groups can impact steric interactions within the binding site.

  • Substitution on the quinoline ring: While the 8-chloro position is fixed in this scaffold, further substitutions at other available positions (e.g., 5, 6, or 7) can be explored to fine-tune the electronic properties and solubility of the compounds.[8][11]

Table 2: Hypothetical SAR Data for this compound Derivatives

Compound IDR-group at 4-aminoKinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
1 -NH₂500>10,000
2a -NH-benzyl502,500
2b -NH-(4-fluorobenzyl)251,800
2c -NH-(3-methoxybenzyl)753,000
3 -NH-cyclohexyl2008,000

This is a hypothetical table for illustrative purposes.

From this hypothetical data, one could infer that an aromatic substituent at the 4-amino position is beneficial for activity against Kinase X, and an electron-withdrawing group (fluorine) on the phenyl ring further enhances potency.

Section 6: ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify compounds with favorable drug-like characteristics and to minimize late-stage attrition in the drug development pipeline.

Key In Vitro ADME-Tox Assays

A panel of in vitro assays should be performed on promising lead compounds:

  • Solubility: Determines the maximum concentration of a compound that can be dissolved in a given solvent.

  • Permeability: Assesses the ability of a compound to cross biological membranes, often using Caco-2 or PAMPA assays.

  • Metabolic Stability: Evaluates the susceptibility of a compound to metabolism by liver enzymes (e.g., cytochrome P450s) using liver microsomes or hepatocytes.

  • Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.

  • Cytotoxicity: Determines the concentration of a compound that is toxic to cells, typically using cell viability assays (e.g., MTT, CellTiter-Glo).

  • hERG Inhibition: Assesses the potential for a compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity.

Conclusion

The this compound scaffold represents a valuable starting point for the design and development of novel inhibitors, particularly targeting the protein kinase family. A systematic and integrated approach, combining computational modeling, synthetic chemistry, in vitro biological evaluation, and early ADME-Tox profiling, is essential for successfully advancing lead compounds through the drug discovery process. The protocols and methodologies outlined in this guide provide a robust framework for researchers to explore the potential of this promising scaffold and to develop next-generation targeted therapeutics.

References

Section 1: In Vitro Experimental Design: From Cellular Effect to Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Evaluation of 8-Chloro-2-methylquinolin-4-amine

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial effects.[1][2][3][4] this compound is a synthetic quinoline derivative whose specific biological activities and therapeutic potential are subjects of ongoing investigation. Its structure suggests potential for interaction with various biological targets, making it a candidate for drug discovery pipelines.[1][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro and in vivo experimental design for evaluating this compound. The protocols herein are designed as a self-validating framework, progressing logically from initial cell-based screening to whole-organism efficacy and safety assessment. We emphasize the causality behind experimental choices to empower researchers to not only execute protocols but also to interpret the resulting data with confidence.

The initial phase of investigation aims to answer fundamental questions: Does the compound have a biological effect on cells? If so, at what concentration? And what is the underlying molecular mechanism? Our approach is a tiered system, beginning with broad screening and progressively focusing on specific pathways.

Phase 1: Cytotoxicity and Viability Screening

The first crucial step is to determine if this compound affects cell viability. This establishes a dose-response relationship and identifies a therapeutic window for subsequent, more detailed mechanistic studies. Tetrazolium salt-based colorimetric assays are widely used for this purpose due to their reliability and simplicity.[7]

Causality: Why Choose XTT over MTT?

Both MTT and XTT assays measure cell viability by quantifying the metabolic activity of mitochondrial dehydrogenases.[7][8] However, the MTT assay produces a water-insoluble formazan crystal, requiring an additional solubilization step with an organic solvent like DMSO.[7] This step can introduce variability and is not ideal for high-throughput screening. The XTT assay, conversely, produces a water-soluble formazan product, eliminating the solubilization step and streamlining the protocol.[7][8][9]

Table 1: Comparison of MTT and XTT Viability Assays

FeatureMTT AssayXTT AssayRationale for Choice
Principle Reduction to insoluble purple formazanReduction to soluble orange formazanXTT's soluble product simplifies the workflow.[7]
Solubilization Step Required (e.g., DMSO, SDS)Not requiredEliminates a potential source of error and saves time.[7][8]
Endpoint TerminalCan be non-terminal (reagent is less toxic)Allows for kinetic monitoring if needed.
Sensitivity HighGenerally comparable or slightly lowerAcceptable trade-off for a more robust protocol.
Throughput ModerateHighBetter suited for screening multiple cell lines/concentrations.

Protocol 1: XTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Selected cancer cell line(s) (e.g., PC-3 for prostate, A549 for lung)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • XTT reagent and electron-coupling solution (available as a kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO, matching the highest DMSO concentration used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Reagent Preparation: Just before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[8]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO2, protected from light, until the orange formazan color develops.

  • Data Acquisition: Shake the plate gently and measure the absorbance at 450-500 nm using a microplate reader.[7] A reference wavelength of 630-690 nm should be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of the compound.

  • Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Phase 2: Target Identification and Mechanism of Action (MoA)

Once cytotoxic activity is confirmed, the next logical step is to identify the molecular target and elucidate the mechanism of action. This is a critical step in drug development, providing a rationale for lead optimization and predicting potential side effects.[10][11]

Workflow for Elucidating Mechanism of Action

MOA_Workflow cluster_0 Phase 1: Bioactivity cluster_1 Phase 2: Target ID cluster_2 Phase 3: Pathway Validation Cytotoxicity Cytotoxicity Confirmed (XTT Assay) Target_ID Target Identification (e.g., DARTS) Cytotoxicity->Target_ID Proceed with IC50 concentration Mass_Spec Mass Spectrometry (Protein ID) Target_ID->Mass_Spec Isolate protected protein bands Hypothesis Target Hypothesis (e.g., Kinase X) Mass_Spec->Hypothesis Identify candidate proteins Western Western Blot (Protein Level/ Phosphorylation) Hypothesis->Western Validate target engagement qPCR qPCR (Gene Expression) Hypothesis->qPCR Analyze downstream gene changes Validation MoA Validated Western->Validation qPCR->Validation

Caption: Workflow from bioactivity confirmation to MoA validation.

Protocol 2: Target Identification using DARTS (Drug Affinity Responsive Target Stability)

DARTS is a label-free method that identifies protein targets by exploiting the principle that a small molecule binding to its target protein can increase the protein's stability and render it resistant to protease digestion.[10][12]

Materials:

  • Cell lysate from the selected cell line

  • This compound

  • Protease (e.g., Pronase or Trypsin)

  • SDS-PAGE equipment and reagents

  • Protein stain (e.g., Coomassie Blue or Silver Stain)

Procedure:

  • Lysate Preparation: Prepare a native protein lysate from the target cells. Determine the protein concentration using a BCA or Bradford assay.

  • Compound Incubation: Aliquot the lysate into several tubes. Add this compound (at a concentration ~10-100x its IC50) to the experimental tubes and an equivalent volume of DMSO to the control tube. Incubate at room temperature for 1 hour.

  • Protease Digestion: Add a protease (e.g., Pronase at a 1:100 protease:protein ratio) to both the compound-treated and control lysates. Incubate for 30 minutes at room temperature. A no-protease control should also be included.

  • Stop Digestion: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[13]

  • Gel Electrophoresis: Separate the protein digests using SDS-PAGE.

  • Visualization: Stain the gel with Coomassie Blue or Silver Stain. Look for protein bands that are present or more intense in the compound-treated lane compared to the DMSO control lane. These bands represent proteins that were protected from digestion by binding to the compound.

  • Protein Identification: Excise the protected bands from the gel and identify the proteins using mass spectrometry (LC-MS/MS).

Phase 3: Validating Target Engagement and Downstream Signaling

Once a putative target is identified (e.g., a specific kinase), it is essential to validate this finding and investigate the downstream consequences of target inhibition.

Hypothetical Signaling Pathway Let's hypothesize that DARTS identifies a Receptor Tyrosine Kinase (RTK) as the target. Inhibition of an RTK would be expected to decrease phosphorylation of downstream effectors like Akt.

Signaling_Pathway Compound This compound RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Inhibition PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Apoptosis Inhibition of Apoptosis pAkt->Apoptosis Inhibits

Caption: Hypothetical inhibition of an RTK/PI3K/Akt signaling pathway.

Protocol 3: Western Blotting for Phospho-Akt

This protocol will determine if this compound inhibits the phosphorylation of Akt, a key downstream node in many survival pathways.[14][15]

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with this compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 1, 6, 24 hours). Include a DMSO vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.[13][15]

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phospho-Akt to total Akt in the treated samples compared to the control would validate inhibition of the pathway.

Protocol 4: Quantitative PCR (qPCR) for Downstream Gene Expression

This protocol assesses changes in the expression of genes regulated by the target pathway, such as anti-apoptotic genes (e.g., BCL2) or cell cycle regulators (e.g., CCND1).[18]

Procedure:

  • Cell Treatment & RNA Extraction: Treat cells as described for Western blotting (e.g., for 24 hours). Extract total RNA using a reagent like TRIzol or a column-based kit.[19]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target gene(s) and a housekeeping gene (e.g., GAPDH or ACTB), and water.[20]

  • qPCR Run: Aliquot the master mix into a 96-well qPCR plate and add the diluted cDNA. Run the plate on a real-time PCR machine using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[20]

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in treated samples relative to the vehicle control, normalized to the housekeeping gene.

Section 2: In Vivo Experimental Design: Efficacy and Safety in a Whole Organism

After establishing a clear in vitro mechanism, the investigation must move to an in vivo model to assess the compound's efficacy, pharmacokinetics (PK), and safety in a complex biological system.[21] This phase is critical for determining if the compound has the potential to become a therapeutic agent.

Phase 1: Pharmacokinetics (PK) and Formulation

Before efficacy studies, it is crucial to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). A preliminary PK study in rodents (e.g., mice) will determine key parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability. This data is essential for designing an effective dosing regimen for efficacy studies.[22]

Phase 2: Efficacy in a Xenograft Cancer Model

To test the anticancer potential of this compound, a human tumor xenograft model is a standard and valuable tool.[23][24] In this model, human cancer cells (the same line used for in vitro studies) are implanted into immunocompromised mice.[24][25]

Table 2: Template for In Vivo Xenograft Study Design

ParameterDescription
Animal Model Athymic Nude or NOD/SCID mice (6-8 weeks old)
Cell Line PC-3 (or other relevant human cancer cell line)
Implantation Subcutaneous injection of 2-5 million cells in Matrigel into the flank
Tumor Growth Monitor tumor growth with calipers. Begin treatment when tumors reach ~100-150 mm³.
Treatment Groups 1. Vehicle Control (e.g., saline + solubilizing agent) 2. This compound (Dose 1, e.g., 10 mg/kg) 3. This compound (Dose 2, e.g., 30 mg/kg) 4. Positive Control (Standard-of-care drug, e.g., Docetaxel)
Dosing Regimen Based on PK data (e.g., daily, intraperitoneal injection for 21 days)
Endpoints Primary: Tumor Growth Inhibition (TGI). Secondary: Body weight, clinical signs of toxicity, survival.
Study Termination When tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the first sign of unacceptable toxicity.

Protocol 5: General Protocol for a Xenograft Efficacy Study

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week.

  • Cell Implantation: Inject prepared cancer cells subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Randomization: When tumors reach the target size, randomize mice into the treatment groups outlined in Table 2.

  • Treatment: Administer the compound, vehicle, or positive control according to the dosing regimen.

  • Monitoring: Continue to monitor tumor volume and body weight. Observe animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).

  • Endpoint Analysis: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting for target validation in vivo).

  • Data Analysis: Compare the mean tumor volumes between the treated groups and the vehicle control group to calculate Tumor Growth Inhibition (TGI). Analyze body weight changes as a measure of toxicity.

Phase 3: Preliminary Toxicology Studies

Safety is paramount in drug development. Toxicology studies are designed to identify potential adverse effects.[26] These studies are typically conducted under Good Laboratory Practice (GLP) guidelines for regulatory submissions, but non-GLP studies are valuable for early-stage assessment.[21][22]

Key Toxicology Studies:

  • Acute Toxicity: Determines the effects of a single, high dose of the compound. This helps to identify the maximum tolerated dose (MTD).[27][28]

  • Repeated-Dose Toxicity: Evaluates the effects of chronic exposure over a period of time (e.g., 28 days in rodents).[27] Key organs are examined histopathologically, and blood is analyzed for changes in chemistry and hematology to identify target organ toxicity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-2-methylquinolin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of this important quinoline derivative. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

I. Synthetic Overview & Core Logic

The synthesis of this compound is typically a three-stage process, each with its own set of potential challenges. Understanding the logic of this synthetic pathway is the first step in effective troubleshooting.

Synthetic_Pathway cluster_0 Stage 1: Quinoline Ring Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Amination A 2-Chloro-6-methylaniline + Ethyl Acetoacetate B 8-Chloro-2-methyl-4-hydroxyquinoline A->B Conrad-Limbach Cyclization C 8-Chloro-4-chloro-2-methylquinoline B->C POCl₃ D This compound C->D Nucleophilic Aromatic Substitution (SNAr)

Caption: Overall synthetic workflow for this compound.

II. Stage 1: Conrad-Limbach Quinoline Synthesis - FAQs & Troubleshooting

This initial stage involves the formation of the quinoline core through the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[1][2][3]

Q1: My reaction is yielding a significant amount of an isomeric byproduct. What is happening and how can I prevent it?

A1: You are likely observing the formation of the 2-hydroxyquinoline isomer, a result of the Knorr quinoline synthesis pathway.[1][2] This occurs when the initial condensation reaction temperature is too high (typically above 140°C), favoring the thermodynamically controlled reaction of the aniline with the ester group of the ethyl acetoacetate.[1][4] The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.

  • Solution: Maintain a lower temperature (room temperature to moderate heating) during the initial condensation to favor the formation of the β-aminoacrylate intermediate, which leads to the desired 4-hydroxyquinoline.[4][5]

Q2: The reaction mixture has turned into a thick, unmanageable tar upon heating for cyclization. What causes this and how can it be mitigated?

A2: Tar formation is a common issue during the high-temperature cyclization step (~250°C) and is often due to polymerization and other side reactions.[1][3][4] This is particularly problematic when the reaction is performed neat.

  • Solution: Employ a high-boiling, inert solvent such as diphenyl ether or mineral oil.[1][6] This not only helps to maintain a manageable reaction mixture but also ensures uniform heat transfer, which is critical for efficient cyclization.

Q3: The yield of my 8-Chloro-2-methyl-4-hydroxyquinoline is very low, even with careful temperature control. What other factors should I consider?

A3: Low yields can stem from several issues beyond isomer formation:

  • Incomplete initial condensation: The reaction between 2-chloro-6-methylaniline and ethyl acetoacetate may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials. A mild acid catalyst can sometimes facilitate this step.[4][5]

  • Insufficient cyclization temperature: The thermal cyclization requires a high temperature, typically around 250°C.[3][4] Ensure your heating apparatus can achieve and maintain this temperature.

  • Inefficient heat transfer: As mentioned, a high-boiling solvent is crucial for efficient and uniform heating of the reaction mixture.[1][4]

Conrad_Limbach_Troubleshooting Start Low Yield in Stage 1 Isomer Isomer Formation (Knorr Product) Start->Isomer Tar Tar Formation Start->Tar Incomplete Incomplete Reaction Start->Incomplete Sol_Isomer Control Condensation Temperature (Low) Isomer->Sol_Isomer Sol_Tar Use High-Boiling Inert Solvent Tar->Sol_Tar Sol_Incomplete Monitor by TLC, Consider Acid Catalyst Incomplete->Sol_Incomplete

Caption: Troubleshooting logic for the Conrad-Limbach synthesis.

III. Stage 2: Chlorination of 4-Hydroxyquinoline - FAQs & Troubleshooting

This stage involves the conversion of the 4-hydroxyl group to a chloro group, typically using phosphorus oxychloride (POCl₃), to activate the C4 position for nucleophilic substitution.

Q4: My chlorination reaction with POCl₃ is sluggish or incomplete. How can I improve the conversion?

A4: Incomplete chlorination is a frequent problem. Several factors can contribute to this:

  • Moisture: POCl₃ reacts violently with water, so anhydrous conditions are paramount.[1][3] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ if possible.

  • Temperature and Time: The reaction typically requires heating, often to reflux (around 100-110°C), for several hours.[2][7] Monitor the reaction by TLC until the starting material is consumed.

  • Reagent Stoichiometry: While the reaction can be run with a few equivalents of POCl₃ in a solvent, it is often more effective to use POCl₃ as both the reagent and the solvent.[2][8]

Q5: What is the mechanism of chlorination with POCl₃, and are there any key intermediates to be aware of?

A5: The chlorination proceeds via the formation of a phosphate ester intermediate.[2][9] The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃. A chloride ion then displaces the phosphate group in a nucleophilic substitution to yield the 4-chloroquinoline. Understanding this mechanism highlights the importance of the phosphate ester as a good leaving group.

Q6: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?

A6: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[1][3][4][5] Strict adherence to safety protocols is essential.

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[1][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[1][3][5]

  • Quenching: Never add water directly to POCl₃. Reactions should be quenched carefully by slowly adding the reaction mixture to ice. This must be done in a fume hood, as it will generate HCl gas.

  • Spills: Do not use water to clean up spills. Neutralize with a dry material like sodium bicarbonate.[3]

Hazard Precaution
Corrosive Wear appropriate PPE (gloves, goggles, face shield).[1][4]
Reacts violently with water Ensure anhydrous conditions; quench reaction by adding to ice.[3]
Toxic by inhalation Handle exclusively in a chemical fume hood.[1][4]

IV. Stage 3: Amination of 4-Chloroquinoline - FAQs & Troubleshooting

The final step is a nucleophilic aromatic substitution (SNAr) to replace the 4-chloro group with an amino group.[6][10][11]

Q7: The amination of my 8-Chloro-4-chloro-2-methylquinoline is not proceeding. What are the key parameters to consider?

A7: The success of this SNAr reaction depends on several factors:

  • Nucleophile Strength and Concentration: A sufficiently nucleophilic amine source is required. For the synthesis of a primary amine, a source of ammonia is needed. This can be challenging due to the gaseous nature of ammonia.

  • Reaction Conditions: This reaction often requires elevated temperatures and sometimes pressure, especially when using ammonia.[6][10] Microwave-assisted synthesis can be an effective way to achieve the necessary conditions in a shorter time frame.[6]

  • Catalysis: In some cases, particularly with less reactive nucleophiles, a catalyst such as copper(I) iodide can facilitate the reaction.[12]

Q8: How can I introduce a primary amino group at the C4 position without using ammonia gas?

A8: Handling ammonia gas can be cumbersome and hazardous. There are several alternatives:

  • Ammonia Surrogates: Formamide, in the presence of a copper catalyst and an amine like ethanolamine, can generate ammonia in situ.[12]

  • High-Pressure Ammonia Solutions: Using a solution of ammonia in a solvent like ethanol in a sealed pressure vessel is a common laboratory method.

  • Buchwald-Hartwig Amination: While more complex, palladium-catalyzed cross-coupling reactions can also be used to form the C-N bond.

Q9: I am observing side products in my amination reaction. What are the likely culprits?

A9: Side product formation can occur, especially under harsh reaction conditions.

  • Over-alkylation: If using an alkylamine, there is a possibility of forming a tertiary amine if the newly formed secondary amine is still sufficiently nucleophilic.

  • Decomposition: At very high temperatures, the quinoline ring system can degrade.

  • Solvent Participation: Some amide solvents, like DMF, can act as a source of the amino group under certain conditions, leading to unexpected products.[13]

V. Experimental Protocols

Protocol 1: Synthesis of 8-Chloro-2-methyl-4-hydroxyquinoline (Stage 1)

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-6-methylaniline (1 eq.) and ethyl acetoacetate (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the enamine intermediate by TLC.

  • Add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture in a pre-heated sand bath to an internal temperature of 220-250°C and maintain for 15-30 minutes.[6]

  • Allow the reaction to cool to room temperature. The product should precipitate.

  • Filter the solid product and wash with a non-polar solvent like diethyl ether or hexanes to remove the high-boiling solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 8-Chloro-2-methyl-4-hydroxyquinoline.

Protocol 2: Synthesis of 8-Chloro-4-chloro-2-methylquinoline (Stage 2)

  • Under an inert atmosphere (N₂ or Ar) in a chemical fume hood , add 8-Chloro-2-methyl-4-hydroxyquinoline (1 eq.) to a flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq., acting as both reagent and solvent).[2]

  • Heat the reaction mixture to reflux (approx. 110°C) for 3-6 hours. Monitor the reaction progress by TLC.[7]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker within the fume hood.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is ~8-9.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

Protocol 3: Synthesis of this compound (Stage 3)

  • In a sealed pressure vessel, combine 8-Chloro-4-chloro-2-methylquinoline (1 eq.) and a solution of ammonia in ethanol (7N or higher).

  • Heat the sealed vessel to 120-150°C for 12-24 hours. (Caution: Use appropriate safety shielding for reactions under pressure).

  • After cooling to room temperature, carefully vent the vessel in a fume hood.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final this compound.

VI. References

  • Conrad–Limpach synthesis. In Wikipedia. Retrieved from --INVALID-LINK--

  • Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. Retrieved from --INVALID-LINK--

  • Conrad-Limpach Synthesis. In SynArchive. Retrieved from --INVALID-LINK--

  • Technical Support Center: Conrad-Limpach Synthesis of Quinolines. In Benchchem. Retrieved from --INVALID-LINK--

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. In Scribd. Retrieved from --INVALID-LINK--

  • Phosphorus oxychloride - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. Retrieved from --INVALID-LINK--

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Retrieved from --INVALID-LINK--

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Retrieved from --INVALID-LINK--

  • Aillerie, A., Pellegrini, S., Bousquet, T., & Pelinski, L. (2014). In-situ generation of ammonia for the copper-catalyzed synthesis of primary aminoquinolines. New Journal of Chemistry, 38(4), 1389-1391.

  • Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & medicinal chemistry letters, 15(4), 1015–1018.

  • Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. In Benchchem. Retrieved from --INVALID-LINK--

  • Phosphorus oxychloride. Lanxess. Retrieved from --INVALID-LINK--

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. Retrieved from --INVALID-LINK--

  • Davies, R. P., & Mabillard, P. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661.

  • 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis. ChemicalBook. Retrieved from --INVALID-LINK--

  • Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. In Benchchem. Retrieved from --INVALID-LINK--

  • phosphorus oxychloride - Report. CAMEO Chemicals | NOAA. Retrieved from --INVALID-LINK--

  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie. Retrieved from --INVALID-LINK--

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. Retrieved from --INVALID-LINK--

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Retrieved from --INVALID-LINK--

  • CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents. Retrieved from --INVALID-LINK--

References

optimization of reaction conditions for 8-Chloro-2-methylquinolin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Chloro-2-methylquinolin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a robust three-step process. The journey begins with the construction of the quinoline core via a thermal cyclization reaction, followed by chlorination to activate the 4-position, and culminates in a nucleophilic aromatic substitution to install the final amine group.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 2-Chloroaniline + Ethyl Acetoacetate B 8-Chloro-2-methylquinolin-4-ol A->B Conrad-Limpach Reaction (High Temperature) C 8-Chloro-2-methylquinolin-4-ol D 4,8-Dichloro-2-methylquinoline C->D POCl₃ (Reflux) E 4,8-Dichloro-2-methylquinoline F This compound E->F NH₃ source (S_NAr Reaction)

Caption: General synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: The Conrad-Limpach Cyclization

Question: I am experiencing low yields during the initial cyclization to form 8-Chloro-2-methylquinolin-4-ol. What are the most critical parameters to optimize?

Answer: Low yields in the Conrad-Limpach synthesis are a common challenge, primarily influenced by temperature and solvent choice.

  • Temperature Control: This is the most critical parameter. The cyclization of the intermediate, a Schiff base, requires high temperatures, typically around 220-260°C, to overcome the energy barrier of breaking the aniline's aromaticity.[1][2] Insufficient temperature will result in an incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and the formation of unwanted side products.

  • High-Boiling Point Solvent: The choice of solvent is crucial for maintaining a stable high temperature and ensuring a homogeneous reaction mixture. Diphenyl ether (b.p. 259°C) is a standard and effective solvent for this thermal condensation.[1][3] Using an inert, high-boiling solvent has been shown to dramatically increase yields compared to performing the reaction neat.[4] Other solvents like Dowtherm A can also be employed.[5]

  • Reaction Time: The reaction is typically rapid at the optimal temperature, often completing within 7-30 minutes.[1] Prolonged heating can promote side reactions. It is advisable to monitor the reaction's progress via Thin-Layer Chromatography (TLC).

Question: My cyclization is producing a mixture of isomers. How can I selectively synthesize the 4-hydroxyquinoline product?

Answer: The Conrad-Limpach synthesis can potentially yield a 2-quinolone isomer in addition to the desired 4-quinolone. The reaction temperature governs this regioselectivity. Generally, lower temperatures (around 140-150°C) favor the formation of the 4-quinolone, which is the kinetically favored product.[3] However, the subsequent ring-closing step requires much higher temperatures. The key is a two-stage heating process:

  • A lower temperature heating phase (e.g., 100-120°C) to form the enamine intermediate and remove the ethanol byproduct.[5]

  • A rapid increase to a much higher temperature (e.g., 250°C) to drive the cyclization.[3][6] This rapid heating for a short duration minimizes the equilibration to the thermodynamically favored but undesired 2-quinolone isomer.

Part 2: Chlorination of the Quinolone Intermediate

Question: The chlorination of 8-Chloro-2-methylquinolin-4-ol using phosphorus oxychloride (POCl₃) is sluggish or incomplete. What are the likely causes?

Answer: An incomplete chlorination reaction can usually be traced to three factors:

  • Purity of Starting Material: The 8-Chloro-2-methylquinolin-4-ol intermediate must be thoroughly dried. Any residual moisture will react with and consume the POCl₃, rendering it ineffective.

  • Excess of Reagent: It is standard practice to use a significant excess of POCl₃ (typically 5-10 equivalents), which often serves as both the reagent and the solvent.[5] This ensures the reaction goes to completion.

  • Reaction Conditions: The reaction mixture should be heated to reflux (approx. 110°C) for a sufficient duration, typically 2-4 hours.[5] Monitoring the consumption of the starting material by TLC is essential to determine the appropriate reaction time.

Question: The workup procedure for the POCl₃ reaction is hazardous. What is the safest and most effective method?

Answer: Phosphorus oxychloride reacts violently with water in a highly exothermic reaction. Safe and effective workup is critical.

The recommended procedure is to cool the reaction mixture to room temperature and then pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring.[3][5] This must be done in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. After the excess POCl₃ has been quenched, the acidic solution is carefully neutralized with a base, such as aqueous ammonia or sodium bicarbonate, until the desired 4,8-dichloro-2-methylquinoline product precipitates out.[3] The solid can then be collected by filtration.

Part 3: Amination to Final Product

Question: I am having difficulty with the final amination step to produce this compound. What reaction conditions are recommended?

Answer: The final step is a nucleophilic aromatic substitution (SNAr), where the chloro group at the 4-position is displaced by an amine.[7][8]

  • Amine Source: A concentrated solution of ammonia in a suitable alcohol (e.g., ethanol or 2-propanol) or saturating the solution with ammonia gas are common methods.[3]

  • Temperature and Pressure: To facilitate the reaction, heating in a sealed pressure vessel is often required.[3] This allows the reaction to be conducted at temperatures above the solvent's boiling point, increasing the reaction rate.

  • Solvent: The choice of solvent is important. Alcohols are frequently used, but other polar aprotic solvents like DMSO have also been shown to be effective, particularly in microwave-assisted syntheses.[7]

Question: The purity of my final product is low after the reaction. What are the best purification methods?

Answer: Low purity is a common issue. The crude product may contain unreacted starting material or side products.

  • Recrystallization: This is often the first choice for purification if a suitable solvent system can be identified.

  • Column Chromatography: If recrystallization is ineffective, purification by column chromatography over silica gel is a reliable method.[9] A solvent system such as chloroform-methanol or dichloromethane-methanol is typically used to elute the product.[9][10]

  • Acid-Base Extraction: Since the product is basic, an acid-base workup can be effective. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine product into the aqueous layer. The aqueous layer is then basified to precipitate the pure product, which can be extracted back into an organic solvent.

Key Intermediates: Quantitative Data

Intermediate NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
8-Chloro-2-methylquinolin-4-olC₁₀H₈ClNO193.63~77%[1]Beige Solid[1]
4,8-Dichloro-2-methylquinolineC₁₀H₇Cl₂N212.08HighSolid

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Chloro-2-methylquinolin-4-ol

(Adapted from the principles of the Conrad-Limpach Synthesis)[1][4]

  • Combine 2-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a round-bottom flask.

  • Heat the mixture at 140-150°C for 1-2 hours to form the intermediate β-amino acrylate, distilling off the ethanol that is formed.

  • In a separate flask equipped with a mechanical stirrer and a thermometer, pre-heat a high-boiling point solvent (e.g., diphenyl ether) to 220°C in a sand bath.

  • Add the crude intermediate from step 2 to the hot diphenyl ether.

  • Maintain the internal temperature at 220°C for 7-10 minutes.[1]

  • Allow the solution to cool to room temperature. A beige solid should precipitate.

  • Filter the solid product and wash thoroughly with a non-polar solvent like diethyl ether or hexane to remove the diphenyl ether.

  • Dry the solid to obtain 8-Chloro-2-methylquinolin-4-ol.

Protocol 2: Synthesis of 4,8-Dichloro-2-methylquinoline

(Adapted from general chlorination procedures)[3][5]

  • Caution: This procedure must be performed in a well-ventilated fume hood with appropriate PPE.

  • To a flask containing 8-Chloro-2-methylquinolin-4-ol (1 equivalent), add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heat the mixture to reflux (approx. 110°C) and maintain for 3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., concentrated aqueous ammonia or sodium bicarbonate) until a precipitate forms and the solution is basic.

  • Filter the resulting solid, wash thoroughly with water, and dry to yield 4,8-Dichloro-2-methylquinoline.

Protocol 3: Synthesis of this compound

(Adapted from general amination procedures)[3][9]

  • Dissolve 4,8-Dichloro-2-methylquinoline (1 equivalent) in a suitable alcohol such as 2-propanol in a pressure vessel.

  • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol.

  • Seal the vessel and heat it to the required temperature (e.g., 130°C) for several hours. The optimal time and temperature should be determined by monitoring the reaction.

  • After cooling the vessel to room temperature, carefully vent any excess pressure.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude residue by recrystallization or column chromatography to obtain the final product, this compound.

Troubleshooting Logic Flow

G cluster_step1 Step 1: Cyclization Issues cluster_step2 Step 2: Chlorination Issues cluster_step3 Step 3: Amination Issues S1_Issue Low Yield or Isomer Formation S1_Check1 Verify Temperature: Is it ~220-250°C? S1_Issue->S1_Check1 S1_Check2 Check Solvent: Using high-boiling point solvent like diphenyl ether? S1_Issue->S1_Check2 S1_Fix1 Action: Adjust temperature. Use two-stage heating. S1_Check1->S1_Fix1 S1_Fix2 Action: Use appropriate high-boiling solvent. S1_Check2->S1_Fix2 S2_Issue Incomplete Reaction S2_Check1 Verify Reagent: Is POCl₃ in sufficient excess (5-10 eq)? S2_Issue->S2_Check1 S2_Check2 Verify Conditions: Is starting material dry? Refluxing for 2-4h? S2_Issue->S2_Check2 S2_Fix1 Action: Increase amount of POCl₃. S2_Check1->S2_Fix1 S2_Fix2 Action: Dry starting material. Increase reflux time. S2_Check2->S2_Fix2 S3_Issue Low Yield or Low Purity S3_Check1 Verify Conditions: Using sealed vessel? Sufficient NH₃ source? S3_Issue->S3_Check1 S3_Check2 Purification Method: Recrystallization or Chromatography? S3_Issue->S3_Check2 S3_Fix1 Action: Use pressure vessel and ensure excess ammonia. S3_Check1->S3_Fix1 S3_Fix2 Action: Perform column chromatography or acid-base extraction. S3_Check2->S3_Fix2

Caption: A logical guide for troubleshooting common synthesis issues.

References

Technisches Support-Zentrum: Fehlerbehebung bei Nebenprodukten in Reaktionen von 8-Chlor-2-methylchinolin-4-amin

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as the user is interacting in German.

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Leitender Anwendungswissenschaftler, Gemini Technical Support Betreff: Ein Leitfaden zur Identifizierung und Minderung gängiger Nebenprodukte bei der Synthese von 8-Chlor-2-methylchinolin-4-amin

Einführung

Dieses Dokument dient als technischer Leitfaden zur Bewältigung der Herausforderungen bei der Synthese von 8-Chlor-2-methylchinolin-4-amin, einer wichtigen Vorstufe in der pharmazeutischen Chemie. Die Synthese ist ein mehrstufiger Prozess, der anfällig für die Bildung verschiedener Nebenprodukte ist, die die Ausbeute und Reinheit des Endprodukts erheblich beeinträchtigen können. Dieser Leitfaden bietet Einblicke in die zugrunde liegenden chemischen Mechanismen, die zu diesen Verunreinigungen führen, und stellt Fehlerbehebungsprotokolle und Antworten auf häufig gestellte Fragen (FAQs) zur Verfügung, um Forscher bei der Optimierung ihrer experimentellen Ergebnisse zu unterstützen.

Kernsyntheseweg

Der am häufigsten verwendete Weg zur Synthese von 8-Chlor-2-methylchinolin-4-amin beginnt mit 2-Chloranilin und verläuft über eine Conrad-Limpach- oder Gould-Jacobs-Reaktion, gefolgt von Chlorierung und anschließender Aminierung. Jede Stufe birgt ihre eigenen potenziellen Fallstricke.

Synthetic_Pathway cluster_0 Stufe 1: Kondensation cluster_1 Stufe 2: Thermische Zyklisierung cluster_2 Stufe 3: Chlorierung cluster_3 Stufe 4: Aminierung A 2-Chloranilin + Ethylacetoacetat B Ethyl-(Z)-3-(2-chlorphenylamino)crotonat A->B Säure/Wärme C 8-Chlor-2-methylchinolin-4-ol B->C ~250°C (z.B. Diphenylether) D 4,8-Dichlor-2-methylchinolin C->D POCl₃ E 8-Chlor-2-methylchinolin-4-amin D->E NH₃ Quelle Cyclization_Issues Start Ethyl-(Z)-3-(2-chlorphenyl- amino)crotonat Desired 8-Chlor-2-methyl- chinolin-4-ol (Gewünschtes Produkt) Start->Desired Korrekte Bedingungen (~250°C) Side1 Nicht umgesetztes Ausgangsmaterial Start->Side1 Zu niedrige Temp./ zu kurze Zeit Side2 Thermische Zersetzungs- produkte (Teer) Start->Side2 Zu hohe Temp./ zu lange Zeit Side3 8-Chlor-4-methyl- chinolin-2-ol (Knorr-Produkt) Start->Side3 Kinetische vs. thermodynamische Kontrolle (selten) Dimerization A 4,8-Dichlor- 2-methylchinolin B 8-Chlor-2-methyl- chinolin-4-amin (Produkt) A->B + NH₃ C Bis(8-chlor-2-methyl- chinolin-4-yl)amin (Nebenprodukt) B->C + 4,8-Dichlor-2-methylchinolin (langsamer)

Technical Support Center: A Troubleshooting Guide to Improving the Yield and Purity of 8-Chloro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Chloro-2-methylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the multi-step synthesis of this important quinoline derivative. As a key scaffold in medicinal chemistry, achieving high yield and purity is critical for downstream applications.[1][2] This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in established chemical principles and supported by detailed protocols.

Section 1: Synthesis Overview & Key Challenges

The synthesis of this compound is typically achieved through a robust, three-stage process starting from 2-chloroaniline. This pathway involves a cyclization to form the quinoline core, a chlorination step to activate the 4-position, and a final nucleophilic aromatic substitution (SNAr) to install the desired amine group. While reliable, each stage presents unique challenges that can impact overall yield and purity.

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Amination A 2-Chloroaniline + Ethyl Acetoacetate B Intermediate: Ethyl (E)-3-((2-chlorophenyl)amino)but-2-enoate A->B Condensation C 8-Chloro-2-methylquinolin-4-ol B->C Thermal Cyclization (Conrad-Limpach) D 4,8-Dichloro-2-methylquinoline C->D POCl₃ / PCl₅ E This compound (Final Product) D->E NH₄OH / Amine Source (SNAr Reaction) Troubleshooting_Flowchart Start Problem Observed LowYield Low Overall Yield Start->LowYield PurityIssue Poor Purity / Oily Product Start->PurityIssue CheckStep Which step had low yield? LowYield->CheckStep CheckImpurity Nature of Impurity? PurityIssue->CheckImpurity Step1 Stage 1: Cyclization CheckStep->Step1 Stage 1 Step3 Stage 3: Amination CheckStep->Step3 Stage 3 Solution_Temp Verify Temperature Control (220°C for 7 min). Check for tarring. Step1->Solution_Temp Solution_Amine Increase reaction time/temp. Use sealed vessel. Ensure excess amine source. Step3->Solution_Amine Imp_SM Unreacted Starting Material CheckImpurity->Imp_SM Known SM Imp_Solvent Residual Solvent / Tar CheckImpurity->Imp_Solvent Oily/Dark Imp_Spots Multiple TLC Spots CheckImpurity->Imp_Spots Unknown Solution_Workup Improve aqueous workup. Use pH adjustments to separate basic/neutral compounds. Imp_SM->Solution_Workup Solution_Wash Thoroughly wash solids after filtration (e.g., with hexanes to remove diphenyl ether). Imp_Solvent->Solution_Wash Solution_Purify Perform Column Chromatography to separate similar compounds. Consider recrystallization. Imp_Spots->Solution_Purify

References

Technical Support Center: Purification of 8-Chloro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 8-Chloro-2-methylquinolin-4-amine. This molecule, a substituted quinoline, is of significant interest to researchers in medicinal chemistry and materials science. However, its purification can present notable challenges due to its specific chemical properties. The presence of two basic nitrogen atoms—the quinoline ring nitrogen and the exocyclic amine—dictates its behavior during common purification techniques like column chromatography and recrystallization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the common issues encountered in the laboratory. We will delve into the root causes of these challenges and provide field-proven, step-by-step protocols to help you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs)
Chromatography Issues

Question 1: My compound is streaking severely on a silica gel TLC plate and I'm getting poor separation in my column. What's causing this and how can I fix it?

Answer: This is the most common issue when purifying heterocyclic amines like this compound on standard silica gel.

  • Causality: The streaking, or tailing, is caused by a strong acid-base interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to a non-ideal equilibrium, where some molecules bind too tightly, smearing down the stationary phase instead of moving as a compact band.

  • Solution: You need to suppress this unwanted interaction. The most effective way to do this is by adding a small amount of a competitive base to your mobile phase (eluent).

    • Use a Mobile Phase Modifier: Add 0.5-2% triethylamine (NEt₃) to your solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[2] The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound. This allows your product to elute symmetrically and improves separation significantly.

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica for purifying basic compounds.[2] Alternatively, amine-functionalized silica can simplify the purification by eliminating the need for a mobile phase modifier.[1]

Question 2: My compound seems to be irreversibly stuck on the silica column. I can't get it to elute even with highly polar solvents. What should I do?

Answer: This indicates a very strong, potentially irreversible, adsorption to the silica gel, which can sometimes lead to on-column decomposition.

  • Causality: The combination of the two basic centers in this compound can lead to extremely strong binding with the acidic silica surface, especially if the crude material contains acidic impurities that exacerbate the issue.

  • Solutions:

    • Drastic Polarity Increase with a Modifier: Before abandoning the column, try flushing it with a highly polar solvent mixture that includes a basic modifier. For example, a solution of 5-10% Methanol in Dichloromethane containing 1-2% triethylamine or even a small amount of ammonium hydroxide can be effective.[1]

    • Switch to Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography using a C18 stationary phase is an excellent option. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This avoids the acid-base interaction with silica entirely.[2][3]

    • Dry Loading with an Adsorbent: When preparing your sample for the column, avoid dissolving it in a strong solvent. Instead, use a "dry loading" technique. Dissolve your crude product in a suitable solvent (like DCM), add a small amount of silica gel to the solution, and then evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of the column, which often results in better band shapes.[4]

Recrystallization & Recovery Issues

Question 3: I'm having trouble finding a good solvent for recrystallization. My compound either dissolves completely or not at all. How do I select the right solvent?

Answer: Finding the ideal recrystallization solvent is a process of systematic screening. The perfect solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.

  • Causality: The solubility of a compound is highly dependent on the intermolecular forces between the solute (your compound) and the solvent. You are looking for a solvent that has similar enough polarity to dissolve the compound when hot (providing enough energy to break the crystal lattice) but different enough that the compound crashes out upon cooling.

  • Solvent Screening Protocol:

    • Place a small amount of your crude material (10-20 mg) into several different test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube. Test a range of polarities:

      • Polar Protic: Ethanol, Isopropanol, Water

      • Polar Aprotic: Acetone, Ethyl Acetate

      • Non-polar: Toluene, Heptane

    • Observe solubility at room temperature. If it dissolves, the solvent is too good.

    • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, you have a potential candidate.

    • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The best solvent will yield a large amount of crystalline product.

    • Consider a two-solvent system if no single solvent works. Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Question 4: My recovery after recrystallization is very low. How can I get more of my product back?

Answer: Low recovery is a common problem that can often be rectified with careful technique.

  • Possible Causes & Solutions:

    • Using Too Much Solvent: This is the most frequent error. Excess solvent will keep a significant portion of your product dissolved even when cold.

      • Solution: During the dissolution step, add the hot solvent dropwise and incrementally, only adding just enough to fully dissolve the compound.[5]

    • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals or an oil.

      • Solution: Allow the hot solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This allows for the slow and selective formation of pure crystals.

    • Premature Filtration: Filtering the crystals while the solution is still warm will leave a significant amount of product in the mother liquor.

      • Solution: Ensure the flask is thoroughly chilled in an ice bath for at least 15-20 minutes before filtration.

    • Concentrating the Mother Liquor: If you still have low recovery, you can often obtain a second crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure and might require a separate recrystallization.[5]

Troubleshooting & Purification Workflow

This workflow provides a logical path for purifying your crude this compound.

PurificationWorkflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Method Selection cluster_recryst Recrystallization Path cluster_chrom Chromatography Path cluster_end Finish Start Crude this compound TLC Run TLC in Hexane:EtOAc & DCM:MeOH Start->TLC Decision Is the crude product a solid with one major spot and separable impurities on TLC? TLC->Decision Recryst Attempt Recrystallization Decision->Recryst Yes TLC_Streak Did TLC show streaking? Decision->TLC_Streak No / Oily Product RecrystSuccess Achieved >95% Purity (by NMR/LCMS)? Recryst->RecrystSuccess RecrystSuccess->TLC_Streak No End Pure Product RecrystSuccess->End Yes AddBase Add 1% NEt3 to eluent and re-run TLC TLC_Streak->AddBase Yes RunColumn Run Flash Column Chromatography TLC_Streak->RunColumn No AddBase->RunColumn RunColumn->End

Caption: Purification decision workflow for this compound.

Detailed Experimental Protocols
Protocol 1: Modified Flash Column Chromatography

This protocol is designed to mitigate the common issues of streaking and poor recovery for basic amines on silica gel.

  • TLC Analysis & Solvent System Selection:

    • Develop a TLC solvent system. Start with 70:30 Hexane:Ethyl Acetate and 95:5 Dichloromethane:Methanol.

    • If streaking is observed, prepare new developing jars with the same solvent systems but add 1% triethylamine (NEt₃).

    • The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.3.[4]

  • Column Preparation:

    • Select a column size appropriate for your sample amount. A general rule is to use a silica gel to crude product weight ratio of 40:1 to 100:1 for difficult separations.[4]

    • Prepare a slurry of silica gel in the initial, least polar eluent (containing 1% NEt₃).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the packed silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add 2-3 times the weight of your crude product in silica gel to this solution.

    • Remove the solvent under reduced pressure (rotovap) until a dry, free-flowing powder is obtained.

    • Carefully apply this powder to the top of the sand layer in your packed column.

  • Elution and Fraction Collection:

    • Begin elution with your chosen solvent system. If a gradient is needed, slowly increase the polarity by gradually adding more of the polar solvent.

    • Maintain a constant flow rate. For flash chromatography, this is typically achieved with gentle air pressure.

    • Collect fractions of a consistent volume.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions, and remove the solvent (and triethylamine) under reduced pressure. A final co-evaporation with a solvent like toluene can help remove residual triethylamine.

Protocol 2: Optimized Recrystallization

This protocol maximizes yield and purity for solid products.

  • Solvent Selection:

    • Using the screening method described in FAQ #3, identify a suitable single or two-solvent system. Common solvents for quinoline derivatives include ethanol, isopropanol, and ethyl acetate.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Heat the chosen solvent in a separate flask and add it to the crude solid in small, hot portions while stirring and heating.

    • Continue adding the hot solvent just until all the solid has dissolved. Do not add excess solvent.

  • Decolorization (Optional):

    • If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask.

    • Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish to dry completely.

Data & Purity Assessment

Assessing the purity of the final product is a critical step. A combination of methods should be used for a comprehensive evaluation.

Analytical Method Purpose Typical Observations for a Pure Sample
Thin-Layer Chromatography (TLC) Quick purity check & reaction monitoringA single, non-streaking spot under UV light (254 nm).
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and purity assessmentSharp, well-resolved peaks corresponding to the expected structure. Integration of ¹H NMR should match the number of protons. Absence of impurity peaks.
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the compound. Useful for quantifying purity.[6]
Melting Point Purity and identity confirmationA sharp melting range (typically < 2°C). Impurities will broaden and depress the melting point.

References

stability issues of 8-Chloro-2-methylquinolin-4-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 8-Chloro-2-methylquinolin-4-amine. Recognizing the critical impact of compound stability on experimental reproducibility and data integrity, this document addresses common stability challenges, offering troubleshooting protocols and evidence-based solutions. Our approach is grounded in the fundamental chemical principles governing quinoline derivatives to empower users to anticipate and mitigate potential issues.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability of this compound.

Q1: My solution of this compound is turning yellow or brown. What is causing this discoloration?

Discoloration is a frequent indicator of chemical degradation, particularly for quinoline-based compounds.[1] The two most probable causes are:

  • Oxidation: The quinoline ring system, particularly when activated by the electron-donating amino and methyl groups, can be susceptible to oxidation from atmospheric oxygen or trace peroxides in solvents.[2] This can lead to the formation of N-oxides and hydroxylated derivatives, which are often colored.

  • Photodegradation: Many quinoline compounds are photosensitive and degrade upon exposure to UV or even ambient laboratory light.[1][3] This process can generate photoisomers, hydroxylated byproducts, or even lead to ring cleavage under prolonged exposure.[2] It is crucial to store solutions protected from light in amber vials or by wrapping containers in aluminum foil.[1]

Q2: I am observing a loss of potency and inconsistent results in my biological assays. Could this be related to compound stability?

Yes, inconsistent results and a progressive loss of biological activity are classic signs of compound degradation.[1] 4-Aminoquinoline derivatives can be unstable in aqueous solutions, and this instability is influenced by several factors. It is strongly recommended to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific experimental and storage conditions before beginning a large-scale study.[1]

Q3: What are the primary experimental factors that influence the stability of this compound?

The stability of this compound is governed by its chemical structure and is primarily influenced by the following factors:

  • pH: As a 4-aminoquinoline, the compound has two basic nitrogen atoms: the quinoline ring nitrogen and the exocyclic amino group.[4] Their protonation state is highly pH-dependent. In acidic environments (pH ≈ 5.5), the structure is likely to be doubly protonated, which can increase its aqueous solubility but may also affect its stability and ability to cross biological membranes.[5] Degradation can be accelerated in both strongly acidic and basic conditions.[1]

  • Light: As mentioned, exposure to UV and visible light is a significant risk factor for degradation.[3]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1] While the compound may be stable at room temperature for short periods, long-term storage should be at lower temperatures.[2]

  • Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can directly degrade the quinoline core.[2][6] This includes peroxide-containing solvents (e.g., aged THF or ether) and certain additives in experimental media.

Q4: How does the substitution pattern (8-Chloro, 2-methyl, 4-amino) affect the stability of the quinoline core?

The substituents significantly modulate the electronic properties and, consequently, the stability of the quinoline ring:

  • 4-Amino Group: This strong electron-donating group increases the electron density of the quinoline ring system, making it more susceptible to electrophilic attack and oxidation. Its basicity is a key factor in pH-dependent stability.[5]

  • 2-Methyl Group: As an electron-donating group, the methyl substituent further activates the ring, potentially increasing its susceptibility to oxidation compared to unsubstituted quinoline.[2]

  • 8-Chloro Group: The chlorine atom is an electron-withdrawing group via induction but can donate electron density through resonance. Its presence affects the pKa of the quinoline nitrogen and the overall electronic distribution, influencing both reactivity and lipophilicity.[7]

Q5: What are the recommended storage conditions for this compound?

To ensure maximum shelf-life and prevent degradation, adhere to the following storage guidelines:

FormTemperatureLight/AtmosphereContainer
Solid Powder 2-8 °C (Refrigerated)Protect from light. Store in a dark, dry place.Tightly sealed container.
Stock Solution (in DMSO) -20°C or -80°CProtect from light (amber vials).Tightly sealed vials. Aliquot to avoid repeated freeze-thaw cycles.[8]
Aqueous Solution 2-8 °C (Short-term)Protect from light.Prepare fresh before use. Avoid long-term storage in aqueous buffers.

Causality: Storing at low temperatures slows down kinetic degradation processes.[1] Protecting from light prevents photodegradation.[2] Using tightly sealed containers and storing in a dry environment minimizes potential hydrolysis, especially for derivatives with hydrolyzable functional groups.[2]

Troubleshooting Guide: Investigating Compound Instability

This guide provides a systematic workflow for diagnosing and resolving stability-related experimental issues.

TroubleshootingWorkflow Start Inconsistent Experimental Results or Visual Degradation (e.g., Color Change) Check_Handling Step 1: Review Handling & Storage - Stored at correct temperature? - Protected from light? - Solutions prepared fresh? Start->Check_Handling Initiate Investigation Forced_Deg Step 2: Perform Forced Degradation Study (See Protocol Below) - Expose compound to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) Check_Handling->Forced_Deg If handling is correct or issue persists Analysis Step 3: Analyze Samples via Stability-Indicating Method (e.g., HPLC-UV/LC-MS) - Compare stressed vs. control samples Forced_Deg->Analysis Identify Step 4: Identify Degradation Pathways - Do new peaks appear under specific stress? - Does the main peak area decrease? Analysis->Identify Optimize Step 5: Optimize Experimental Conditions - Adjust pH of buffers - Work under low-light conditions - Prepare solutions immediately before use - Degas solvents to remove oxygen Identify->Optimize Based on identified liabilities End Resolution: Reliable and Reproducible Data Optimize->End

Caption: Workflow for troubleshooting stability issues.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to rapidly identify its potential liabilities. This is a cornerstone of developing a stability-indicating analytical method.

1. Materials & Reagents:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M HCl and 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV or LC-MS system with a suitable column (e.g., C18)

  • pH meter, calibrated balance, volumetric flasks

  • Photostability chamber (ICH Q1B compliant) or a UV lamp

  • Temperature-controlled oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol). This will be your "Control" sample.

3. Application of Stress Conditions: For each condition, prepare a sample in a separate vial. Include a control sample stored under ambient, protected-from-light conditions.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60-80°C for 8 hours.[2]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60-80°C for 8 hours.[2]

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.[2]

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.[1][2]

  • Photolytic Degradation: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/square meter.[1] Wrap a parallel control sample completely in aluminum foil.

4. Sample Analysis:

  • After the designated time, neutralize the acid and base samples if necessary.

  • Dilute all samples (including the control) to an appropriate concentration for analysis.

  • Analyze by a stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants).

5. Data Interpretation:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products/Pathways
Acid/Base Hydrolysis 0.1 M - 1 M HCl or NaOH, elevated temp.The core quinoline structure is generally stable to hydrolysis, but degradation may occur under harsh conditions.
Oxidation 3-30% H₂O₂, room temp.Formation of N-oxides and hydroxylated derivatives on the quinoline ring.[2]
Thermal Degradation Dry heat (e.g., 60-80°C) for several daysGeneral, non-specific decomposition.[2]
Photodegradation UV and/or visible light exposureFormation of photoisomers, hydroxylated derivatives, and potential ring cleavage products.[2][3]
Potential Degradation Pathways

Based on the chemical structure and data from related quinoline compounds, the following degradation pathways are plausible. The exact products would need to be confirmed experimentally via techniques like LC-MS/MS.

DegradationPathways Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) Hydroxylated Hydroxylated Derivatives (on quinoline ring) Parent->Hydroxylated Oxidation or Photodegradation (Light/UV) Photoisomers Photoisomers / Rearrangement Products Parent->Photoisomers Photodegradation (Light/UV)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Refining Analytical Methods for 8-Chloro-2-methylquinolin-4-amine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the analysis of 8-Chloro-2-methylquinolin-4-amine. It addresses common challenges through a troubleshooting guide and frequently asked questions, focusing on the development and refinement of robust analytical methods for impurity detection and quantification.

Introduction: The Criticality of Impurity Profiling

This compound is a key chemical intermediate whose purity is paramount for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent frameworks for the control of impurities in drug substances.[1][2] This guide is designed to provide both the foundational knowledge and the practical troubleshooting insights needed to meet and exceed these regulatory expectations.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analytical control of impurities in this compound.

Q1: What are the primary types of impurities associated with this compound?

A1: Impurities can be broadly classified based on their origin.[2][3] For a synthesized compound like this compound, you will typically encounter:

  • Organic Impurities: These are the most common and include starting materials, by-products from competing reactions, and intermediates from the synthesis process.[2] Given typical quinoline synthesis routes like the Doebner-von Miller or Conrad-Limpach reactions, unreacted precursors or isomers could be present.[4][5]

  • Degradation Products: These arise from the decomposition of the drug substance during storage or manufacturing due to exposure to stress conditions like acid, base, light, heat, or oxidation.[3][6] A forced degradation study is essential to identify these potential impurities.[6][7][8]

  • Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts, and heavy metals.[2]

  • Residual Solvents: Solvents used during synthesis or purification that are not fully removed.[3]

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

A2: The ICH Q3A (R2) guideline provides a clear framework for reporting, identifying, and qualifying impurities in new drug substances.[1][9][10] The thresholds are based on the maximum daily dose (MDD) of the final drug product.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% (or 1.0 mg TDI, whichever is lower)0.15% (or 1.0 mg TDI, whichever is lower)
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake. Data synthesized from ICH Q3A guidelines.[1][3][9]

Q3: What are the essential validation parameters for an impurity method according to USP <1225>?

A3: According to USP General Chapter <1225>, a quantitative method for impurities must be validated to ensure it is suitable for its intended purpose.[11][12] The core validation characteristics are summarized below.

Parameter Purpose
Specificity To ensure the method can distinguish the analyte from impurities and degradation products.[11][13][14] This is often demonstrated through forced degradation studies and spiking samples with known impurities.[14]
Limit of Detection (LOD) The lowest amount of an impurity that can be detected, but not necessarily quantified.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be determined with acceptable precision and accuracy.[13] This is critical for ensuring the method is sensitive enough to measure impurities at the reporting threshold.
Linearity The ability to elicit test results that are directly proportional to the concentration of the impurity. A minimum of five concentrations is typically recommended.[14]
Accuracy The closeness of test results to the true value, often assessed by analyzing samples spiked with known amounts of the impurity.[13]
Precision Assesses the degree of scatter between a series of measurements. It includes repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts).
Range The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[14]
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage.[13]
Based on USP <1225> Validation of Compendial Procedures.[11][12][13]

Core Analytical Methodology: A Starting Point

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for analyzing pharmaceutical impurities. Below is a robust starting method for this compound, which can be optimized as needed.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of the mobile phase) to a final concentration of approximately 1.0 mg/mL.

    • Prepare impurity reference standards in the same diluent at a concentration corresponding to the specification limit (e.g., 0.15%).

  • Chromatographic Conditions:

    • The separation of quinoline derivatives can be challenging.[15] While a standard C18 column is often a starting point, quinoline compounds may require alternative stationary phases for optimal separation.[15]

Parameter Example Condition Rationale / Causality
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in mass spectrometry if used and controls the ionization state of the basic amine.
Mobile Phase B AcetonitrileA common, strong organic solvent for eluting analytes in reversed-phase chromatography.
Gradient Elution 5% B to 95% B over 30 minutesA gradient is essential to elute a wide range of potential impurities with varying polarities and to resolve them from the main API peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature is crucial for reproducible retention times.[16]
Detection Wavelength 254 nm or determined by UV scanA common wavelength for aromatic compounds. An optimal wavelength should be determined by running a UV scan of the main compound and known impurities to maximize sensitivity.
Injection Volume 10 µLA typical volume; can be adjusted to improve sensitivity or avoid column overload.

Visualization: General Impurity Analysis Workflow

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Evaluation & Identification SamplePrep Sample & Standard Preparation HPLC_UV HPLC-UV Analysis (Screening) SamplePrep->HPLC_UV Quant Peak Integration & Quantification HPLC_UV->Quant Compare Compare Impurities to ICH Thresholds Quant->Compare Report Final Report (Impurities within limits) Compare->Report Below Thresholds Investigate Investigate: Impurity > Identification Threshold Compare->Investigate Above Thresholds LCMS LC-MS Analysis for Structural Elucidation Investigate->LCMS StructureID Propose Structure LCMS->StructureID StructureID->Report

Caption: Workflow for impurity analysis and identification.

Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you may encounter during your experiments.

Q4: My main API peak is showing significant tailing. What are the likely causes and how can I fix it?

A4: Peak tailing for a basic compound like this compound is a common issue. The primary causes are:

  • Secondary Silanol Interactions: The basic amine group can interact with acidic silanol groups on the silica surface of the column packing, causing tailing.

    • Solution: Ensure your mobile phase pH is low (e.g., pH 2.5-3.5 with formic or phosphoric acid). This protonates the amine, but more importantly, it suppresses the ionization of the silanol groups, minimizing this secondary interaction. Using a modern, high-purity, end-capped column also significantly reduces available silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[17]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[16]

Q5: The retention times for my impurity peaks are drifting between injections. What's causing this instability?

A5: Drifting retention times point to a lack of equilibrium in your system.

  • Insufficient Column Equilibration: This is the most common cause, especially in gradient methods. The column needs adequate time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.[16]

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component (e.g., acetonitrile) or degradation of additives.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[16] If you are using an online mixer, ensure it is functioning correctly by comparing results to a manually prepared mobile phase.[18]

  • Temperature Fluctuations: The laboratory's ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant, stable temperature.[16]

Q6: I can't resolve two closely eluting impurity peaks. What strategies can I employ?

A6: Improving resolution requires manipulating the "selectivity" of your chromatographic system.

  • Optimize Mobile Phase:

    • Adjust Organic Ratio: For a gradient method, slow down the gradient ramp (e.g., from a 30-minute to a 45-minute gradient). This gives the peaks more time to separate.

    • Change Organic Modifier: Switching from acetonitrile to methanol can alter selectivity due to different solvent properties.

    • Modify pH: Changing the mobile phase pH can alter the ionization state of acidic or basic impurities, dramatically affecting their retention and potentially resolving them.

  • Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, the column chemistry is the next logical step.

    • Rationale: Standard C18 columns separate primarily based on hydrophobicity. Structurally similar impurities may have very similar hydrophobicities.

    • Solution: Switch to a column with a different separation mechanism. A phenyl-hexyl column offers π-π interactions, which can be very effective for aromatic compounds like quinolines. A study on separating six quinoline derivatives found a naphthylpropyl column provided the highest selectivity where a standard octadecyl (C18) column failed.[15]

Visualization: Troubleshooting Poor Peak Resolution

G Start Poor Peak Resolution Observed Step1 Is peak shape good (no tailing/fronting)? Start->Step1 FixPeakShape Address peak shape issues first (see Q4) Step1->FixPeakShape No Step2 Modify Mobile Phase Selectivity Step1->Step2 Yes Step2a 1. Slow down gradient ramp 2. Change organic solvent (ACN -> MeOH) 3. Adjust pH Step2->Step2a Step3 Is resolution now acceptable? Step2a->Step3 Success Resolution Achieved: Validate Method Step3->Success Yes Step4 Change Column Stationary Phase Step3->Step4 No Step4a Try alternative chemistry: C18 -> Phenyl-Hexyl or Naphthylpropyl Step4->Step4a Step4a->Success

Caption: Decision tree for improving chromatographic resolution.

Q7: An unknown peak has appeared in my chromatogram that is above the identification threshold. How do I determine its structure?

A7: When an unknown impurity exceeds the identification threshold, you must determine its structure. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this.[19][20]

  • Develop an MS-Compatible Method: Your HPLC method may need modification. Buffers like phosphate are not volatile and will contaminate a mass spectrometer. Switch to a volatile mobile phase modifier like formic acid or ammonium acetate.[21]

  • Accurate Mass Measurement: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument provides a highly accurate mass measurement of the impurity.[21][22] This data allows you to propose a molecular formula.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) involves isolating the impurity's molecular ion and fragmenting it. The resulting fragmentation pattern provides structural clues, acting like a molecular fingerprint.[22][23] By analyzing the fragments, you can piece together the impurity's structure, often by comparing it to the fragmentation pattern of the parent API.

  • Confirmation: Once a structure is proposed, it should be confirmed by synthesizing the impurity standard and demonstrating that its retention time and mass spectrum match the unknown peak in your sample.[21][23]

References

minimizing byproduct formation in the synthesis of 8-Chloro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-2-methylquinolin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on the critical challenge of minimizing byproduct formation. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-proven experience.

Synthesis Overview: A Two-Stage Approach

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the formation of the quinoline core via a cyclization reaction to produce an intermediate, 8-chloro-2-methyl-4-quinolinol. The second stage is the conversion of this intermediate to the final 4-amino product. The majority of byproduct-related issues arise during the high-temperature cyclization step.

The most common and effective method for the initial cyclization is the Conrad-Limpach synthesis , which involves the condensation of 2-chloroaniline with a β-ketoester, typically ethyl acetoacetate, followed by a thermal cyclization of the resulting enamine intermediate.[1]

Below is a workflow diagram illustrating the key stages and potential pitfalls.

cluster_stage1 Stage 1: Cyclization (Conrad-Limpach) cluster_stage2 Stage 2: Amination A 2-Chloroaniline + Ethyl Acetoacetate B Condensation (Intermediate Formation) A->B Low Temp C Thermal Cyclization (~220-250°C) B->C High Temp (e.g., Diphenyl Ether) D 8-Chloro-2-methyl-4-quinolinol (Desired Intermediate) C->D BP1 Thermal Degradation (Tar Formation) C->BP1 BP2 Isomeric Byproducts (e.g., 6-Chloro, 2-Quinolone) C->BP2 BP3 Incomplete Cyclization (Residual Intermediate) C->BP3 E Chlorination (e.g., POCl₃) D->E F Amination (e.g., NH₃ source) E->F G This compound (Final Product) F->G

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My thermal cyclization reaction is producing a significant amount of dark, tarry material, and the yield of 8-chloro-2-methyl-4-quinolinol is low. What's happening?

A1: Cause and Mechanism

This is a classic sign of thermal degradation . The Conrad-Limpach and related Gould-Jacobs cyclizations require high temperatures (often >220 °C) to overcome the activation energy for the intramolecular ring-closing step.[1][2] However, at these temperatures, the starting materials, intermediates, and even the product can decompose, leading to polymerization and the formation of insoluble, tarry byproducts.

Troubleshooting and Optimization:

  • Solvent Choice is Critical: The use of a high-boiling, inert solvent is paramount. Solvents like diphenyl ether or Dowtherm A are standard choices because they provide excellent heat transfer, maintain a stable high temperature, and can increase cyclization yields to over 90% in many cases.[1][3] Avoid solvent-free conditions, which often result in localized overheating and moderate yields (below 30%).[1] A survey of alternative, inexpensive solvents identified 1,2,4-trichlorobenzene and 2-nitrotoluene as other effective options.[4]

  • Precise Temperature Control: Use a sand bath, heating mantle with a temperature controller, or a similar setup that allows for stable and uniform heating. Ensure the internal reaction temperature reaches the target (e.g., 220 °C) and is maintained steadily.[2]

  • Optimize Reaction Time: Prolonged heating, even at the correct temperature, can increase degradation. You must find the optimal balance between complete cyclization and minimal degradation. An initial time-course study is recommended. For example, in a similar Gould-Jacobs reaction, increasing both temperature and time led to a decrease in isolated product.[5] A reported synthesis of 8-chloro-2-methyl-4-quinolinol maintained the 220 °C temperature for only 7 minutes.[2]

Q2: I'm concerned about forming the wrong isomer. How do I ensure the reaction is regioselective for the 8-chloro product and not the 6-chloro or the 2-hydroxy isomer?

A2: Cause and Mechanism

Isomer formation is a common byproduct challenge in quinoline synthesis. There are two main types to consider here:

  • Positional Isomers (6-Chloro vs. 8-Chloro): When using an asymmetrically substituted aniline like 2-chloroaniline, the cyclization can theoretically occur at either of the two ortho positions (C2 or C6 of the aniline ring). Fortunately, the bulky chloro group at the C2 position provides significant steric hindrance, which strongly directs the cyclization to the unsubstituted C6 position, leading predominantly to the desired 8-chloroquinoline product.[3] Formation of the 6-chloro isomer is generally minor but can be checked for using HPLC or NMR analysis of the crude product.

  • Structural Isomers (4-Hydroxy vs. 2-Hydroxy): This is a more common issue in Conrad-Limpach type syntheses. The initial condensation of aniline with a β-ketoester can occur at either the keto group or the ester group.

    • Kinetic Control (lower temp condensation): Attack on the more reactive keto group leads to an enamine intermediate, which upon thermal cyclization gives the desired 4-hydroxyquinoline . This is the standard Conrad-Limpach pathway.

    • Thermodynamic Control (higher temp condensation): Attack on the ester group forms a β-keto anilide. This intermediate cyclizes to form the thermodynamically more stable 2-hydroxyquinoline . This competing pathway is known as the Knorr quinoline synthesis.[1][6]

cluster_kinetic Kinetic Pathway (Favored) cluster_thermo Thermodynamic Pathway (Byproduct) Start 2-Chloroaniline + Ethyl Acetoacetate A Attack at Keto Group (Low Temp) Start->A X Attack at Ester Group (High Temp) Start->X B Enamine Intermediate A->B C Thermal Cyclization B->C D 8-Chloro-2-methyl-4-hydroxyquinoline (Desired Product) C->D Y β-Keto Anilide Intermediate X->Y Z Thermal Cyclization Y->Z W 8-Chloro-2-methyl-2-hydroxyquinoline (Knorr Byproduct) Z->W

Caption: Competing Conrad-Limpach (kinetic) and Knorr (thermodynamic) pathways.

Troubleshooting and Optimization:

  • Control the Initial Condensation: To favor the 4-hydroxy product, the initial condensation of 2-chloroaniline and ethyl acetoacetate should be performed under kinetic control (i.e., at a lower temperature, often just above room temperature or with gentle warming) to form the enamine intermediate before proceeding to the high-temperature cyclization.

  • Stepwise Procedure: Do not simply mix all reagents and heat to 250 °C. A robust protocol involves first forming the intermediate, potentially removing the ethanol byproduct, and then heating the isolated or crude intermediate in a high-boiling solvent for the cyclization step.[4]

Q3: My cyclization reaction seems to stall, leaving a lot of unreacted intermediate. How can I drive the reaction to completion?

A3: Cause and Mechanism

Incomplete cyclization indicates that the reaction has not been supplied with sufficient energy or time to overcome the activation barrier for the intramolecular ring closure. The intermediate, 3-[(2-chlorophenyl)imino]butanoic acid ethyl ester, is relatively stable at lower temperatures.[2]

Troubleshooting and Optimization:

This issue requires careful adjustment of reaction parameters. The goal is to provide enough energy for cyclization without triggering excessive degradation.

ParameterProblemRecommended ActionRationale
Temperature Too lowGradually increase the internal reaction temperature in 5-10 °C increments.The cyclization is a high-temperature thermal reaction; sufficient energy is essential.[5]
Reaction Time Too shortIncrease the heating time at the target temperature. Monitor by TLC or HPLC.Allows more molecules to overcome the activation energy barrier. Be cautious of diminishing returns and increased degradation.[5]
Solvent Inefficient heat transferEnsure the use of an appropriate high-boiling solvent like diphenyl ether.Provides stable, uniform heating necessary to drive the reaction.[1][3]
Q4: What are the key considerations for converting the 8-chloro-2-methyl-4-quinolinol intermediate to the final 4-amino product with high purity?

A4: Cause and Mechanism

This transformation is typically a two-step process: activation of the 4-hydroxyl group, followed by nucleophilic substitution.

  • Activation: The 4-hydroxyl group is a poor leaving group. It is commonly converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This creates the highly reactive intermediate, 4,8-dichloro-2-methylquinoline.

  • Amination: This reactive intermediate is then treated with an ammonia source (e.g., ammonia gas, ammonium hydroxide, or an ammonium salt) to displace the 4-chloro substituent via a nucleophilic aromatic substitution (SNAr) reaction.

Troubleshooting and Optimization:

  • Purity of the Intermediate: Ensure the 8-chloro-2-methyl-4-quinolinol starting material is as pure as possible. Byproducts from the cyclization step can interfere with the chlorination and amination reactions. Recrystallization or column chromatography of the quinolinol is recommended.

  • Control of Chlorination: The chlorination step must be controlled carefully. Overheating or using a large excess of POCl₃ can lead to side reactions and darker product color. The reaction is typically done neat or in a non-reactive solvent.

  • Managing the Amination Reaction: The amination step can be vigorous. Control the temperature and the rate of addition of the amine. Ensure the reaction goes to completion to avoid residual 4-chloro intermediate in the final product. A final purification step, such as recrystallization from a suitable solvent (e.g., ethanol or acetone/water), is usually necessary to obtain a high-purity final product.

References

Technical Support Center: Enhancing the Biological Activity of 8-Chloro-2-methylquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research with 8-Chloro-2-methylquinolin-4-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize the biological potency of this promising quinoline scaffold. Here, we synthesize established structure-activity relationship (SAR) principles with practical, field-proven strategies to guide your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of this compound derivatives.

Q1: Why is the 4-aminoquinoline scaffold a promising starting point for drug discovery?

A1: The 4-aminoquinoline core is a well-established "privileged scaffold" in medicinal chemistry. It is the foundational structure for numerous drugs with a wide range of therapeutic applications, including antimalarial, anticancer, antiviral, and anti-inflammatory agents.[1][2] Its rigid bicyclic structure provides a robust framework for introducing diverse functional groups, allowing for fine-tuning of its physicochemical properties and biological activity. Furthermore, the nitrogen atom in the quinoline ring and the exocyclic amino group at the C-4 position can act as key hydrogen bond donors and acceptors, facilitating interactions with biological targets.[3][4]

Q2: My this compound derivatives show poor aqueous solubility. What can I do?

A2: Poor aqueous solubility is a common challenge with rigid, aromatic structures like quinolines.[5][6] This can lead to issues with biological assays and poor bioavailability.[7][8] Here are a few strategies to consider:

  • pH Adjustment: Since 4-aminoquinolines are basic, their solubility is often pH-dependent. Lowering the pH of your buffer can protonate the nitrogen atoms, leading to the formation of more soluble salts.[5]

  • Formulation Strategies: For in vivo studies, consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or complexation with cyclodextrins.[5][9]

  • Structural Modification: Introduce polar functional groups into your molecule. For instance, adding a hydroxyl group or a short polyethylene glycol (PEG) chain to the side chain at the N-4 position can improve solubility.

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the compound, which can improve the dissolution rate.[8]

Q3: I am not seeing any activity in my primary biological screen. What are the common reasons for this?

A3: A lack of activity can stem from several factors beyond the inherent potency of the compound:

  • Compound Solubility: As mentioned above, if your compound precipitates in the assay medium, its effective concentration will be too low to elicit a response. Always check for precipitation under assay conditions.

  • Cell Permeability: The compound may not be reaching its intracellular target. Lipophilicity plays a key role here; consider whether your derivatives are too polar or too lipophilic to effectively cross cell membranes.

  • Metabolic Instability: The compound might be rapidly metabolized by enzymes present in the cell culture medium or the cells themselves.

  • Incorrect Target Hypothesis: The biological target you are screening against may not be the correct one for this class of compounds. The this compound scaffold may have a different mechanism of action than you initially hypothesized.

Strategies for Enhancing Biological Activity: A Guided Approach

The biological activity of 4-aminoquinoline derivatives can be significantly modulated by strategic modifications at three key positions: the N-4 amino side chain, the C-2 methyl group, and the C-8 chloro group on the quinoline ring.

The Core Scaffold: Understanding the Roles of Existing Groups

The diagram below illustrates the key positions for modification on the this compound scaffold.

Caption: Key modification sites on the this compound scaffold.

Strategy 1: Modification of the N-4 Amino Side Chain

This is often the most fruitful strategy for enhancing potency and tuning pharmacokinetic properties. The side chain plays a crucial role in target binding and drug accumulation in acidic organelles (like the parasite food vacuole in malaria).[3][4]

  • Rationale: The length and nature of the side chain can influence the compound's basicity (pKa), lipophilicity, and ability to form hydrogen bonds. For antimalarial 4-aminoquinolines, a basic side chain is essential for the "pH trapping" mechanism, which concentrates the drug at its site of action.[10]

  • Suggested Modifications:

    • Varying the Alkyl Linker Length: The distance between the N-4 nitrogen and a terminal basic nitrogen is critical. Chains of 2 to 5 carbons are often optimal for antimalarial activity.[11]

    • Introducing Bulky/Aromatic Terminal Groups: Replacing a simple diethylamino terminus with bulkier groups (e.g., tert-butyl) or heterocyclic rings (e.g., piperidine, pyrrolidine, morpholine) can enhance activity, particularly against resistant strains.[12]

    • N-Alkylation at the 4-Amino Position: Introducing a methyl group directly onto the N-4 nitrogen is a novel approach that can alter the electronic properties of the quinoline ring and potentially modulate target binding.[12]

Strategy 2: Modification at the C-8 Position

The chloro group at C-8 significantly influences the electronic properties and lipophilicity of the molecule. While a halogen at C-7 is known to be critical for the antimalarial activity of chloroquine, the role of a C-8 substituent can be more complex and may abolish activity for certain targets.[3][11] However, for other biological activities, this position is a key site for modification.

  • Rationale: Changing the substituent at C-8 can modulate the overall electron density of the quinoline ring system, affecting its interaction with targets. It also provides a handle for introducing new functionalities via cross-coupling reactions.

  • Suggested Modifications:

    • Halogen Exchange: Replace the chloro group with other halogens (Br, F) to fine-tune the electronic and steric properties.

    • Carbon-Carbon Bond Formation: Utilize the C-8 chloro group as a synthetic handle for palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, which can explore new binding pockets in the target protein.[13]

    • Introduction of Other Electron-Withdrawing Groups (EWGs): Explore other EWGs like trifluoromethyl (CF₃) or cyano (CN) groups to assess their impact on activity.

Strategy 3: Modification of the C-2 Methyl Group

The methyl group at the C-2 position can influence the molecule's steric profile and metabolic stability.

  • Rationale: While some studies suggest that a methyl group at C-3 decreases antimalarial activity, the effect at C-2 is less defined and likely target-dependent.[11] This position can be modified to probe steric tolerance near the nitrogen of the quinoline ring.

  • Suggested Modifications:

    • Varying Alkyl Group Size: Replace the methyl group with larger alkyl groups (ethyl, propyl) to explore steric limitations.

    • Introducing Aromatic Rings: Substitute the methyl group with a phenyl or other aromatic ring to introduce potential π-stacking interactions with the target.

    • Removal of the Methyl Group: Synthesize the des-methyl analog to determine if the methyl group is essential for activity.

Experimental Protocols

Important Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: N-Alkylation of the 4-Amino Side Chain

This protocol describes a general procedure for attaching a side chain to the 4-amino position via nucleophilic aromatic substitution (SNAr).[14]

Workflow Diagram:

N_Alkylation_Workflow start Start reagents Combine 8-Chloro-4-chloro-2-methylquinoline, a primary amine, and a base (e.g., Et3N) in a suitable solvent (e.g., EtOH). start->reagents reaction Heat the mixture under reflux (e.g., 80-120 °C) for 12-24h. Monitor by TLC or LC-MS. reagents->reaction workup Cool to RT, concentrate solvent. Perform aqueous workup (e.g., EtOAc/water extraction). reaction->workup purification Purify the crude product by column chromatography on silica gel. workup->purification characterization Characterize the final product (NMR, MS, HRMS). purification->characterization end End characterization->end

Caption: Workflow for N-alkylation of the 4-amino side chain.

Step-by-Step Procedure:

  • To a round-bottom flask, add 8-chloro-4-chloro-2-methylquinoline (1.0 equiv), the desired primary amine (1.2 equiv), and a base such as triethylamine (2.0 equiv).

  • Add a suitable solvent, such as ethanol or DMSO, to achieve a concentration of approximately 0.1 M.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling at the C-8 Position

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the C-8 position.[15]

Step-by-Step Procedure:

  • In a Schlenk flask, combine this compound derivative (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

  • Heat the reaction mixture to 90-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Suzuki Coupling 1. Inactive catalyst. 2. Poorly soluble starting materials. 3. Degradation of boronic acid. 4. Insufficiently degassed solvent.1. Use a fresh batch of catalyst or try a different ligand/precatalyst system (e.g., XPhos Pd G4).[16] 2. Try a different solvent system (e.g., DMF, THF/water).[17] 3. Use the boronic acid as fresh as possible. 4. Ensure thorough degassing of all solvents by sparging with an inert gas.
Compound Precipitation in Assay 1. Compound exceeds its solubility limit in the final assay buffer. 2. Interaction with components of the assay medium.1. Lower the final DMSO concentration (typically to <1%).[5] 2. Determine the pH-solubility profile and adjust the buffer pH if possible.[5] 3. Perform a kinetic solubility assay to understand its behavior over time.
Irreproducible Biological Data 1. Compound degradation in stock solution. 2. Inconsistent compound concentration due to solubility issues. 3. Variation in cell passage number or health.1. Store stock solutions at -20°C or -80°C and prepare fresh dilutions for each experiment. 2. Visually inspect for precipitation before adding to the assay. Consider using a cosolvent system. 3. Standardize cell culture procedures and use cells within a consistent passage number range.

References

Validation & Comparative

A Comparative Analysis of 8-Chloro-2-methylquinolin-4-amine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for numerous therapeutic agents. Among these, 4-aminoquinoline derivatives have garnered significant attention for their broad spectrum of biological activities, most notably as antimalarial drugs. This guide provides a comprehensive comparative study of 8-Chloro-2-methylquinolin-4-amine, a less-explored member of this family, and its structurally related analogs. By examining its synthesis, structure-activity relationships (SAR), and potential biological activities in the context of well-established analogs, we aim to provide researchers, scientists, and drug development professionals with a valuable resource to inform future discovery efforts.

Introduction: The Significance of the 4-Aminoquinoline Core

The 4-aminoquinoline core is the key pharmacophore in several clinically important drugs, including the renowned antimalarial agent, chloroquine.[1][2] The mechanism of action for many of these compounds, particularly in the context of malaria, involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to a toxic buildup of free heme.[3] The efficacy and resistance profiles of these drugs are intricately linked to the substitution patterns on the quinoline ring and the nature of the amino side chain at the 4-position.[4][5] While 7-substituted analogs like chloroquine have been extensively studied, the influence of substitutions at other positions, such as the 8-position, presents an intriguing area for investigation. This guide focuses on the 8-chloro-2-methyl substitution pattern to explore its potential impact on the biological activity of the 4-aminoquinoline scaffold.

Synthetic Strategies: Accessing this compound and its Analogs

The synthesis of this compound can be logically approached through a multi-step sequence, leveraging established quinoline synthesis methodologies. A plausible synthetic pathway is outlined below, drawing from general principles of quinoline chemistry.[6][7][8]

Diagram: Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of this compound A 2-Chloroaniline + Ethyl Acetoacetate B 8-Chloro-2-methyl-4-quinolinol A->B Conrad-Limpach-Knorr Cyclization (High Temperature) C 4,8-Dichloro-2-methylquinoline B->C Chlorination (e.g., POCl3) D This compound C->D Amination (e.g., NH3 or amine source) E Analogs C->E Nucleophilic Substitution (Various Amines)

Caption: A proposed multi-step synthesis for this compound and its analogs.

The synthesis commences with a Conrad-Limpach-Knorr reaction between 2-chloroaniline and ethyl acetoacetate under high-temperature conditions to yield the key intermediate, 8-Chloro-2-methyl-4-quinolinol.[9] This is followed by chlorination of the 4-hydroxy group, a common transformation in quinoline chemistry, using a reagent such as phosphorus oxychloride (POCl₃) to produce 4,8-dichloro-2-methylquinoline.[6] The final step involves a nucleophilic aromatic substitution at the C4 position. Reaction with a source of ammonia would yield the parent compound, this compound, while employing various primary or secondary amines would provide access to a library of analogs.[10]

Structure-Activity Relationship (SAR) Analysis: Drawing Inferences from Analogs

Key SAR Insights from Related Quinolines:
  • The 4-Amino Side Chain: The nature of the substituent at the 4-amino position is a critical determinant of activity. For antimalarial 4-aminoquinolines, a basic side chain is often crucial for accumulation in the acidic food vacuole of the parasite.[4] Modifications to this side chain have been extensively explored to overcome drug resistance.[11]

  • Substitution at the 7-Position: The 7-chloro substituent, as seen in chloroquine, is a hallmark of many potent antimalarial 4-aminoquinolines.[4] Electron-withdrawing groups at this position are generally associated with enhanced activity.

  • Substitution at the 8-Position: The effect of substituents at the 8-position is less straightforward. In the context of 4-aminoquinolines, a methyl group at the 8-position has been reported to lead to a complete loss of antimalarial activity.[4] This suggests that the 8-chloro group in our target compound might have a significant, and potentially detrimental, impact on this specific activity. However, 8-aminoquinolines, a different class of antimalarials like primaquine, are known for their activity against the liver stages of the malaria parasite.[12][13] This highlights the nuanced role of substitution at this position.

  • The 2-Methyl Group: The presence of a methyl group at the 2-position of the quinoline ring is a common feature in many biologically active quinolines and is generally well-tolerated.

Based on these established SAR principles, it is plausible that this compound may exhibit different biological properties compared to the classic 7-chloro-4-aminoquinolines. While its potential as a traditional blood-stage antimalarial might be diminished due to the 8-chloro substituent, it could possess other activities, such as anticancer or antimicrobial effects, which are also reported for various quinoline derivatives.[9][14][15]

Comparative Performance Data of Representative Analogs

To provide a quantitative basis for comparison, the following table summarizes the in vitro biological activity of several representative 4-aminoquinoline and 8-aminoquinoline analogs against various cell lines. It is important to reiterate that data for this compound is not available and the data presented here is for structurally related compounds to provide context.

Compound/AnalogTarget Organism/Cell LineBiological Activity (IC₅₀/GI₅₀)Reference
ChloroquineP. falciparum (CQ-sensitive, 3D7)~8-12 nM[16]
ChloroquineP. falciparum (CQ-resistant, W2)~100-400 nM[16][17]
AmodiaquineP. falciparum (CQ-resistant)Potent (low nM range)[7]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)8.73 µM[1]
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast Cancer)More potent than Chloroquine[1]
PrimaquineP. falciparum (Blood stage)Less potent than Chloroquine[13]
5-Aryl-8-aminoquinoline derivativesP. falciparum (CQ-resistant)More potent than primaquine[18]

Experimental Protocols

For researchers interested in evaluating the biological activity of this compound and its newly synthesized analogs, the following established protocols for in vitro antimalarial and cytotoxicity testing are provided.

Protocol 1: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of compounds against the asexual blood stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (chloroquine-sensitive and -resistant strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • 96-well microplates

  • Incubator (37°C, 5% CO₂, 5% O₂)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in complete culture medium.

  • Parasite Culture: Synchronize parasite cultures to the ring stage.

  • Assay Setup: Add the diluted compounds to a 96-well plate. Add the parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well. Include positive (chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells and is commonly used to determine the cytotoxic potential of compounds against mammalian cell lines.[19]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

While this compound remains a largely unexplored compound, this comparative guide provides a framework for its rational investigation. Based on the extensive knowledge of the structure-activity relationships of related 4-aminoquinolines, it is hypothesized that the 8-chloro substituent may confer a biological activity profile distinct from that of traditional 7-chloro analogs. The synthetic pathways and experimental protocols outlined herein offer a practical roadmap for researchers to synthesize and evaluate this compound and its novel analogs. Future studies should focus on the actual synthesis and biological screening of this compound against a diverse panel of targets, including various cancer cell lines, bacterial strains, and viral assays, to uncover its full therapeutic potential. Such investigations will not only elucidate the specific contributions of the 8-chloro and 2-methyl substituents but also enrich our understanding of the versatile quinoline scaffold in drug discovery.

References

A Comparative Guide to the Biological Validation of 8-Chloro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the validation of the biological activity of 8-Chloro-2-methylquinolin-4-amine. Given the current scarcity of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a predictive comparison based on the well-documented activities of structurally analogous quinoline derivatives. We will explore potential anticancer, antimalarial, and antimicrobial activities, presenting established experimental protocols and comparative data from representative compounds in the 4-aminoquinoline and 8-hydroxyquinoline classes. This guide is designed to serve as a roadmap for researchers embarking on the biological characterization of this novel quinoline derivative.

Introduction to the Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities.[1] The versatility of the quinoline nucleus, allowing for substitutions at various positions, has led to the development of key therapeutic agents. Notably, the 4-aminoquinoline derivatives have been cornerstones in antimalarial therapy, with chloroquine being a landmark example.[2] Furthermore, various quinoline derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[3][4]

The subject of this guide, this compound, combines several structural features of interest: a 4-aminoquinoline core, a chloro-substituent at position 8, and a methyl group at position 2. While the biological profile of this specific combination has not been extensively reported, the activities of related compounds provide a strong rationale for its investigation.

Comparative Analysis of Potential Biological Activities

Based on the structure of this compound, we can hypothesize its potential biological activities by comparing it with well-characterized quinoline derivatives.

Anticancer Activity

Numerous 4-aminoquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis and interference with cellular signaling pathways. For comparison, we will consider the activity of Chloroquine, a well-known 4-aminoquinoline, and another synthetic 4-aminoquinoline derivative, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, which has shown potent activity against breast cancer cell lines.[3]

Antimalarial Activity

The 4-aminoquinoline scaffold is historically significant in the fight against malaria.[5] These compounds are thought to exert their effect by interfering with the detoxification of heme in the parasite's food vacuole.[2] We will compare the potential activity of this compound with that of Chloroquine and Amodiaquine, two widely recognized antimalarial drugs.[6]

Antimicrobial Activity

While 4-aminoquinolines have some reported antimicrobial effects, the 8-hydroxyquinoline scaffold is particularly renowned for its potent antibacterial and antifungal properties.[4][7] The mechanism is often attributed to the chelation of metal ions essential for microbial growth. We will use 8-Hydroxyquinoline (8HQ) as a benchmark for potential antimicrobial activity.

Experimental Validation Protocols

To empirically determine the biological activity of this compound, the following standardized in vitro assays are recommended.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound and comparator compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for the MTT cell viability assay.

Antimalarial Activity: SYBR Green I-based Assay

This fluorescence-based assay measures the proliferation of Plasmodium falciparum in red blood cells.[9]

Protocol:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes.

  • Drug Plate Preparation: Prepare serial dilutions of the test and reference compounds in 96-well plates.

  • Infection: Add the parasite culture (ring stage, ~0.5% parasitemia, 2% hematocrit) to the drug plates.

  • Incubation: Incubate the plates for 72 hours under a low-oxygen atmosphere.

  • Lysis and Staining: Add lysis buffer containing SYBR Green I dye to each well.

  • Fluorescence Measurement: Measure the fluorescence (excitation ~485 nm, emission ~530 nm) using a plate reader.

  • Data Analysis: Determine the IC₅₀ values from the dose-response curves.

Antimalarial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds C Add Parasite Culture to Drug Plates A->C B Synchronize P. falciparum Culture to Ring Stage B->C D Incubate for 72 hours C->D E Lyse Cells and Add SYBR Green I D->E F Measure Fluorescence E->F G Calculate IC50 Values F->G

Caption: SYBR Green I-based antimalarial assay workflow.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Perform serial dilutions of the test and reference compounds in a 96-well plate containing broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Compounds start->prep_dilutions inoculate Inoculate Wells with Microbes prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Comparative Data Summary

The following tables present a comparative summary of the biological activities of selected quinoline derivatives. The data for this compound is presented as "To Be Determined" to highlight the scope of the proposed validation.

Table 1: Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)MDA-MB-468 (Breast Cancer)
This compound To Be DeterminedTo Be Determined
Chloroquine[3]20.7245.33
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine[3]36.778.73

Table 2: Antimalarial Activity (IC₅₀ in nM)

CompoundP. falciparum 3D7 (CQ-sensitive)P. falciparum W2 (CQ-resistant)
This compound To Be DeterminedTo Be Determined
Chloroquine[11]~20~200
Amodiaquine[6]~10~50

Table 3: Antimicrobial Activity (MIC in µM)

CompoundStaphylococcus aureusEscherichia coli
This compound To Be DeterminedTo Be Determined
8-Hydroxyquinoline[4]27.58220.61
Ampicillin (Control)[4]26.93-

Signaling Pathways and Mechanisms of Action

The biological activities of quinoline derivatives are mediated through various cellular pathways.

Antimalarial Mechanism of 4-Aminoquinolines

4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole of the malaria parasite. Here, they are believed to interfere with the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin. The accumulation of free heme leads to oxidative stress and parasite death.

Antimalarial_Mechanism cluster_parasite Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Leads to Aminoquinoline 4-Aminoquinoline Aminoquinoline->Heme Inhibits Polymerization

References

The Structure-Activity Relationship of 8-Chloro-2-methylquinolin-4-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among these, the 8-Chloro-2-methylquinolin-4-amine framework presents a compelling starting point for the design of novel kinase inhibitors and other targeted therapies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of derivatives of this specific scaffold. Drawing upon established principles from related quinoline series, we will dissect the influence of various substituents on molecular activity, offering a predictive framework for the rational design of more potent and selective compounds.

The this compound Core: A Foundation for Potency

The core structure of this compound possesses inherent features that contribute to its potential as a pharmacophore. The quinoline ring system, a bicyclic aromatic heterocycle, can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding.[1] The 4-amino group is a critical feature, often serving as a key hydrogen bond donor and a point for introducing diverse side chains to modulate potency, selectivity, and physicochemical properties.[2][3]

The substituents at the 2 and 8 positions of the quinoline ring also play a crucial role in defining the molecule's biological profile:

  • 2-Methyl Group: The presence of a methyl group at the C2 position can influence the molecule's conformation and lipophilicity. It can also sterically direct the binding of the molecule within a target's active site.

  • 8-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C8 position can significantly impact the electronic distribution of the entire quinoline ring system. This can modulate the pKa of the quinoline nitrogen and the 4-amino group, thereby influencing the molecule's ionization state at physiological pH and its ability to form key interactions with target proteins.[4][5]

Decoding the Structure-Activity Relationship: A Positional Analysis

Modifications at the 4-Amino Position: The Gateway to Diversity and Potency

The 4-amino group is the most frequently modified position in the development of quinoline-based drugs. The nature of the substituent at this position has a profound impact on biological activity.

  • Alkyl and Aryl Substituents: Simple alkyl or aryl substituents on the 4-amino nitrogen can modulate lipophilicity and steric bulk. Generally, increasing the length of an alkyl chain can enhance activity up to a certain point, after which steric hindrance may lead to a decrease in potency. The introduction of aromatic rings can facilitate additional π-π stacking interactions with the target protein.

  • Introduction of Basic Moieties: Incorporating a basic amine, such as a dimethylamino or piperazino group, via an alkyl linker is a common strategy to improve aqueous solubility and introduce a positive charge at physiological pH.[6] This positive charge can form crucial salt bridges with acidic residues in the target's binding pocket. For instance, studies on other 4-aminoquinolines have shown that a terminal dimethylamino functionality plays a significant role in enhancing cell killing activity when combined with other inhibitors.[3]

The Influence of Substituents on the Quinoline Ring System

While our core scaffold has fixed substituents at the 2 and 8 positions, it is instructive to consider the impact of modifications at other positions on the quinoline ring, as this provides a broader understanding of the SAR for this class of compounds.

  • Position 7: The electronic properties of substituents at the 7-position can significantly influence the overall activity. Electron-withdrawing groups, such as halogens, have been shown to be favorable in some series of 4-aminoquinoline derivatives, potentially by enhancing the hydrogen-bonding capability of the quinoline nitrogen.[2]

The interplay between these different structural modifications is often complex and non-additive, necessitating the synthesis and biological evaluation of a focused library of compounds to elucidate the precise SAR for a given biological target.

Comparative Performance Data: A Predictive Analysis

To illustrate the potential impact of substitutions on the this compound scaffold, the following table presents hypothetical, yet plausible, IC50 values against a generic kinase target. These values are extrapolated from published data on related quinoline kinase inhibitors and serve to guide the prioritization of synthetic efforts.

Compound R (at 4-amino position) Predicted IC50 (nM) against Generic Kinase Rationale for Predicted Activity
1 (Core) -H>10,000The unsubstituted 4-amino group often has low intrinsic activity.
2 -CH35,000 - 10,000A small alkyl group may slightly improve activity but is unlikely to be optimal.
3 -(CH2)2-N(CH3)2100 - 500The introduction of a basic side chain can significantly enhance potency through improved solubility and potential ionic interactions.[6]
4 -Phenyl1,000 - 5,000An unsubstituted phenyl ring may offer some improvement through hydrophobic interactions.
5 -4-Methoxyphenyl500 - 1,000The electron-donating methoxy group can enhance interactions with the target.
6 -4-Chlorophenyl200 - 800An electron-withdrawing group on the phenyl ring can modulate the electronic properties favorably for some kinase targets.
7 -(CH2)2-piperazine50 - 200The piperazine moiety is a common pharmacophore in kinase inhibitors, often involved in key hydrogen bonding interactions.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following sections provide standardized, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for similar quinoline compounds.[1][2][7]

General Synthetic Scheme

The synthesis of this compound derivatives typically proceeds through a two-step sequence starting from 2-chloroaniline. The initial step involves a Conrad-Limpach reaction to form the 8-chloro-2-methyl-4-quinolinol core, followed by chlorination and subsequent nucleophilic substitution with the desired amine.

Diagram of the General Synthetic Workflow

G A 2-Chloroaniline C 8-Chloro-2-methyl-4-quinolinol A->C Conrad-Limpach Reaction (High Temperature) B Ethyl Acetoacetate B->C E 4,8-Dichloro-2-methylquinoline C->E Chlorination D POCl3 D->E G This compound Derivative E->G Nucleophilic Aromatic Substitution F R-NH2 (Desired Amine) F->G

Caption: General synthetic route for this compound derivatives.

Step 1: Synthesis of 8-Chloro-2-methyl-4-quinolinol [7]

  • In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2 hours with stirring.

  • Cool the reaction mixture to room temperature.

  • Add the cooled mixture dropwise to a pre-heated (250 °C) high-boiling point solvent such as diphenyl ether.

  • Maintain the temperature at 250 °C for 30 minutes.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield 8-chloro-2-methyl-4-quinolinol.

Step 2: Synthesis of 4,8-Dichloro-2-methylquinoline

  • To a flask containing 8-chloro-2-methyl-4-quinolinol (1.0 eq), add phosphorus oxychloride (POCl3) (5.0 eq) slowly at 0 °C.

  • Heat the mixture to reflux (approximately 110 °C) for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4,8-dichloro-2-methylquinoline.

Step 3: Synthesis of this compound Derivatives [2]

  • In a sealed reaction vessel, dissolve 4,8-dichloro-2-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add the desired amine (R-NH2) (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Kinase Inhibition Assay

The following protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.

Diagram of the Kinase Inhibition Assay Workflow

G A Prepare Compound Dilutions B Add Kinase and Substrate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Detect Kinase Activity (e.g., Luminescence) E->F G Calculate IC50 F->G

Caption: A typical workflow for an in vitro kinase inhibition assay.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase enzyme and its specific substrate to each well.

  • Compound Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining in the well.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. While a dedicated and comprehensive SAR study for this specific series is yet to be published, by leveraging the extensive knowledge base of related quinoline derivatives, we can formulate a predictive SAR model to guide the design of new analogs. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the 4-amino position, with a focus on introducing moieties that can enhance target engagement and improve physicochemical properties. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of a focused compound library, which will be instrumental in validating these predictive SAR models and identifying lead candidates for further preclinical development.

References

A Cross-Validation of Experimental Results for 8-Chloro-2-methylquinolin-4-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimalarial drug discovery, the 4-aminoquinoline scaffold remains a cornerstone of medicinal chemistry. Compounds bearing this privileged structure have a long history of clinical success, yet the emergence of drug-resistant parasite strains necessitates the continued exploration of novel analogs with improved efficacy and safety profiles.[1] This guide provides a comprehensive cross-validation of the experimental data for 8-Chloro-2-methylquinolin-4-amine, a promising analog, and objectively compares its performance with established and alternative 4-aminoquinoline derivatives. By delving into the nuances of its synthesis, characterization, and biological activity, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research programs.

The Rationale for this compound: A Strategic Molecular Design

The design of this compound is a deliberate exercise in structure-activity relationship (SAR) optimization. The foundational 4-aminoquinoline core is essential for the primary mechanism of action, which is widely believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[1] The strategic placement of substituents on the quinoline ring, however, can profoundly influence a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic index.

The introduction of a chloro group at the 8-position and a methyl group at the 2-position represents a rational approach to modulate the electronic and steric properties of the quinoline nucleus. The electron-withdrawing nature of the chlorine atom can impact the pKa of the quinoline nitrogen, potentially influencing drug accumulation in the acidic food vacuole. The methyl group, on the other hand, can affect metabolic stability and protein binding interactions. This guide will dissect the experimental evidence that validates these design principles.

Comparative Synthesis and Physicochemical Characterization

For the purpose of this guide, we will compare the likely synthetic performance of this compound with that of Chloroquine and a hypothetical analog, 8-Bromo-2-methylquinolin-4-amine.

Table 1: Comparative Synthesis and Physicochemical Data

CompoundPrecursorKey ReactionTypical Yield (%)Purity (HPLC, %)Melting Point (°C)
This compound 8-Chloro-4-hydroxy-2-methylquinolineChlorination followed by Amination70-80 (estimated)>98Not Reported
Chloroquine4,7-dichloroquinolineNucleophilic Substitution~75>9987-91
8-Bromo-2-methylquinolin-4-amine8-Bromo-4-hydroxy-2-methylquinolineChlorination followed by Amination65-75 (estimated)>98Not Reported

Note: Data for this compound and its bromo-analog are estimated based on typical yields for similar reactions reported in the literature. Specific experimental data from a head-to-head comparison is not currently available.

The synthesis of the precursor, 8-chloro-2-methyl-4-quinolinol, has been reported with a yield of 77% via a thermal cyclization in diphenyl ether.[2] Subsequent conversion to the 4-amino derivative is expected to proceed in high yield.

Experimental Protocol: Synthesis of 8-Chloro-2-methyl-4-quinolinol (Precursor)

This protocol is adapted from a known procedure for the synthesis of the quinolinol precursor.[2]

Step 1: Cyclization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add ethyl (Z)-3-(2-chlorophenylamino)crotonate (1 equivalent).

  • Add diphenyl ether as a high-boiling solvent.

  • Heat the reaction mixture to 250-260 °C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Add hexane or petroleum ether to precipitate the product.

  • Collect the solid by vacuum filtration and wash with hexane to remove the diphenyl ether.

  • Dry the solid to obtain crude 8-chloro-2-methyl-4-quinolinol.

Step 2: Purification

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford the purified 8-chloro-2-methyl-4-quinolinol.

Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: A typical workflow for the synthesis and characterization of this compound.

Cross-Validation of In Vitro Antimalarial Activity

The ultimate measure of a potential antimalarial drug is its biological activity against Plasmodium falciparum, the most lethal species of human malaria parasite. This section compares the reported in vitro activity of various 4-aminoquinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

While specific IC₅₀ values for this compound are not available in a directly comparative study, we can extrapolate its potential performance based on data from structurally related compounds. Research on 8-quinolinamines has shown potent in vitro antimalarial activity, with some analogs exhibiting IC₅₀ values in the low nanomolar range against both drug-sensitive and drug-resistant strains.[3] For instance, certain 8-quinolinamine derivatives have demonstrated IC₅₀ values as low as 20 ng/mL against the D6 (CQS) strain and 22 ng/mL against the W2 (CQR) strain of P. falciparum.[3]

Table 2: Comparative In Vitro Antimalarial Activity (IC₅₀, nM)

CompoundP. falciparum Strain (CQS)P. falciparum Strain (CQR)Reference
This compound Data Not AvailableData Not Available-
Chloroquine~10-20>100-500[4]
Amodiaquine~5-15~20-50[4]
8-Aminoquinoline Derivative (example)~20-50~20-50[3]

Note: CQS = Chloroquine-Sensitive; CQR = Chloroquine-Resistant. Values are approximate and can vary between studies and specific strains.

The data suggests that modifications at the 8-position of the quinoline ring can lead to compounds that retain potent activity against chloroquine-resistant strains, a critical attribute for any new antimalarial candidate.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This is a standard protocol for assessing the in vitro antimalarial activity of test compounds.

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 for CQS, K1 for CQR) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in culture medium.

  • Assay Plate Preparation: Add the serially diluted compounds to a 96-well microtiter plate.

  • Parasite Addition: Add the parasite culture (at ~1% parasitemia and 2% hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) for 72 hours.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Reading: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: The Role of the 4-Aminoquinoline Scaffold

The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation.[1] In the acidic food vacuole of the parasite, these weakly basic drugs become protonated and accumulate. They then bind to heme (ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion, preventing its detoxification through polymerization into hemozoin crystals. The accumulation of free heme leads to oxidative stress and parasite death.

MOA cluster_parasite Plasmodium Parasite cluster_drug 4-Aminoquinoline Action Hemoglobin Hemoglobin Digestion Heme Toxic Heme Hemoglobin->Heme releases Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath leads to FoodVacuole Acidic Food Vacuole Aminoquinoline This compound Accumulation Accumulation in Food Vacuole Aminoquinoline->Accumulation Binding Binding to Heme Accumulation->Binding Binding->Heme Inhibition Inhibition of Polymerization Binding->Inhibition Inhibition->Hemozoin blocks

Caption: Proposed mechanism of action for this compound.

Future Directions and Concluding Remarks

The available, albeit limited, data on compounds structurally related to this compound suggest that it holds promise as a scaffold for the development of new antimalarial agents. The strategic substitutions on the quinoline ring are likely to confer favorable properties, particularly in overcoming chloroquine resistance.

To fully realize the potential of this compound, further rigorous and comparative studies are essential. Specifically, a head-to-head comparison of its synthesis, physicochemical properties, in vitro and in vivo efficacy, and toxicity profile against standard drugs like chloroquine and amodiaquine is warranted. Such studies will provide the definitive data needed to guide its progression through the drug discovery pipeline.

This guide has aimed to provide a comprehensive and objective analysis based on the currently available scientific literature. It is our hope that this information will serve as a valuable resource for researchers dedicated to the critical mission of developing new and effective treatments for malaria.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 8-Chloro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, 8-Chloro-2-methylquinolin-4-amine stands as a crucial intermediate in the synthesis of various therapeutic agents. The efficiency of its production is paramount, directly impacting the cost and accessibility of potential life-saving drugs. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key molecule, supported by experimental data and expert analysis to inform strategic decisions in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound is a vital building block in the development of pharmaceuticals, particularly in the realm of antimalarial and anticancer research. Its structural features, including the chloro-substituted benzene ring and the amino group at the 4-position of the quinoline core, are pivotal for its biological activity. The pursuit of efficient and scalable synthetic methodologies is therefore a critical endeavor for the pharmaceutical industry. This guide will dissect and benchmark two prominent synthetic pathways to this target molecule, offering a comprehensive analysis of their respective strengths and weaknesses.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the key transformations involved in each route.

Synthetic_Routes cluster_0 Route 1: Conrad-Limpach/Gould-Jacobs Approach cluster_1 Route 2: Acetamide Cyclization Approach A1 2-Chloroaniline C1 8-Chloro-2-methylquinolin-4-ol A1->C1 Condensation & Cyclization B1 Ethyl Acetoacetate or Diethyl Malonate B1->C1 E1 4,8-Dichloro-2-methylquinoline C1->E1 Chlorination D1 Chlorinating Agent (e.g., POCl3) D1->E1 G1 This compound E1->G1 Amination F1 Ammonia Source F1->G1 A2 2-Chloroaniline C2 2-Chloro-N-(2-chlorophenyl)acetamide A2->C2 Acylation B2 Chloroacetyl Chloride B2->C2 E2 2-Amino-N-(2-chlorophenyl)acetamide C2->E2 Amination D2 Aminating Agent D2->E2 G2 8-Chloro-1,2-dihydroquinolin-4-one E2->G2 Intramolecular Cyclization F2 Cyclization Catalyst F2->G2 I2 This compound G2->I2 Further Transformation H2 Aromatization/ Amination H2->I2

A Comparative Spectroscopic Analysis of 8-Chloro-2-methylquinolin-4-amine: Elucidating Structure Through Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 8-Chloro-2-methylquinolin-4-amine, a quinoline derivative of interest in medicinal chemistry and materials science. By examining its spectral characteristics alongside structurally related analogues, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its structural features and how they manifest in various spectroscopic techniques. This document emphasizes the causal relationships between molecular structure and spectral output, grounded in established principles of spectroscopy.

Introduction: The Quinoline Scaffold and the Importance of Spectroscopic Characterization

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a halogen, an alkyl group, and an amine on the quinoline core, imparts a unique combination of electronic and steric properties that are crucial for its biological activity and chemical reactivity. Accurate and unambiguous structural elucidation is paramount, and this is primarily achieved through a combination of modern spectroscopic methods.

This guide will dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. To provide a richer context, we will compare its spectral features with those of three key analogues:

  • Analogue 1: 8-Chloro-2-methylquinoline : To isolate the spectroscopic impact of the 4-amino group.

  • Analogue 2: 2-Methylquinolin-8-amine : To assess the influence of the 4-amino group versus an 8-amino group and the effect of the 8-chloro substituent.

  • Analogue 3: 4-Amino-7-chloroquinoline : To compare the effect of the chlorine atom's position on the carbocyclic ring.

The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of a novel chemical entity like this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Acquisition ms Mass Spectrometry (EI, ESI) synthesis->ms Acquisition ir Infrared (IR) Spectroscopy synthesis->ir Acquisition uv UV-Vis Spectroscopy synthesis->uv Acquisition interpretation Spectral Data Interpretation nmr->interpretation ms->interpretation ir->interpretation uv->interpretation comparison Comparative Analysis with Structural Analogues interpretation->comparison elucidation Final Structure Elucidation comparison->elucidation

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group, and the amine protons. The introduction of the electron-donating amino group at the C4 position causes significant shielding (upfield shift) of adjacent protons, particularly the proton at C3.

Proton Assignment This compound (Predicted) Analogue 1: 8-Chloro-2-methylquinoline Analogue 2: 2-Methylquinolin-8-amine [1]Analogue 3: 4-Amino-7-chloroquinoline [2]
CH₃ (C2) ~2.5 ppm (s)2.7 ppm (s)2.6 ppm (s)-
H3 ~6.3 ppm (s)7.3 ppm (d)7.2 ppm (d)6.5 ppm (d)
H5 ~7.8 ppm (d)8.0 ppm (d)6.8 ppm (d)8.4 ppm (d)
H6 ~7.3 ppm (t)7.5 ppm (t)7.2 ppm (t)7.8 ppm (d)
H7 ~7.5 ppm (d)7.7 ppm (d)7.0 ppm (d)-
NH₂ ~5.5 ppm (br s)-5.0 ppm (br s)-

Analysis:

  • Methyl Group (C2-CH₃): The methyl protons appear as a singlet, as expected. The electron-donating amino group at C4 may cause a slight upfield shift compared to Analogue 1.

  • H3 Proton: The most significant change is the dramatic upfield shift of the H3 proton due to the strong +M (mesomeric) effect of the C4-NH₂ group. This is a hallmark of 4-aminoquinoline derivatives.

  • Carbocyclic Ring Protons (H5, H6, H7): The chloro-substituent at C8 is electron-withdrawing, leading to a general downfield shift of the protons on that ring. The precise shifts are a balance of inductive and mesomeric effects from all substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of substituents.

Carbon Assignment This compound (Predicted) Analogue 1: 8-Chloro-2-methylquinoline Analogue 2: 2-Methylquinolin-8-amine Analogue 3: 4-Amino-7-chloroquinoline
C2 ~158 ppm~159 ppm~156 ppm~151 ppm
C3 ~99 ppm~122 ppm~121 ppm~99 ppm
C4 ~150 ppm~145 ppm~136 ppm~152 ppm
C4a ~149 ppm~147 ppm~148 ppm~150 ppm
C5 ~124 ppm~127 ppm~115 ppm~125 ppm
C6 ~122 ppm~127 ppm~129 ppm~128 ppm
C7 ~128 ppm~126 ppm~118 ppm~135 ppm (C-Cl)
C8 ~133 ppm (C-Cl)~133 ppm (C-Cl)~143 ppm (C-NH₂)~117 ppm
C8a ~145 ppm~149 ppm~137 ppm~149 ppm
CH₃ ~24 ppm~25 ppm~24 ppm-

Analysis:

  • C3 and C4: The most pronounced effect of the 4-amino group is the significant upfield shift of C3 and the downfield shift of C4, consistent with the strong electron-donating nature of the amino group.

  • C8: The carbon attached to the chlorine atom (C8) is expected around 133 ppm. In Analogue 2, the carbon attached to the amino group (C8) is further downfield due to the different electronic properties of nitrogen versus chlorine.

  • General Trends: The chemical shifts are a complex interplay of inductive withdrawal by the chlorine and nitrogen atoms and the mesomeric donation by the amino group. These predictable shifts are invaluable for confirming the substitution pattern. For a deeper understanding of substituent effects on aromatic systems, see the resources provided by Reich (2021).[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns. For this compound (C₁₀H₉ClN₂), the expected monoisotopic mass is approximately 192.0454 g/mol .

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. We expect to see two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

G M [M]⁺ m/z = 192/194 M_minus_HCN [M-HCN]⁺ m/z = 165/167 M->M_minus_HCN -HCN M_minus_CH3 [M-CH₃]⁺ m/z = 177/179 M->M_minus_CH3 -CH₃ M_minus_Cl [M-Cl]⁺ m/z = 157 M->M_minus_Cl -Cl

Caption: Predicted Fragmentation of this compound.

Comparative Fragmentation Analysis:

Compound Molecular Ion (m/z) Key Fragments
This compound 192/194[M-HCN]⁺, [M-CH₃]⁺, [M-Cl]⁺
Analogue 1: 8-Chloro-2-methylquinoline [4]177/179[M-Cl]⁺, [M-HCN]⁺
Analogue 2: 2-Methylquinolin-8-amine [1]158[M-HCN]⁺, [M-CH₃]⁺
Analogue 3: 4-Amino-7-chloroquinoline 178/180[M-HCN]⁺, [M-Cl]⁺

The fragmentation pathways provide confirmatory evidence for the presence of the quinoline core (loss of HCN) and the specific substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch 3450-3300 (two bands)Confirms the primary amine (-NH₂) group.[5]
Aromatic C-H Stretch 3100-3000Indicates the aromatic quinoline core.
Aliphatic C-H Stretch 2980-2850Corresponds to the methyl (-CH₃) group.
C=N and C=C Stretch 1650-1500Characteristic of the quinoline ring system.
N-H Bend 1640-1560Further evidence of the primary amine.[5]
Aromatic C-N Stretch 1335-1250C4-NH₂ bond vibration.[5]
C-Cl Stretch 800-600Indicates the presence of a C-Cl bond.

Comparative IR Analysis:

  • This compound vs. Analogue 1 (8-Chloro-2-methylquinoline): The most striking difference will be the appearance of two N-H stretching bands and an N-H bending vibration in the spectrum of the target compound, which are absent in Analogue 1.

  • This compound vs. Analogue 2 (2-Methylquinolin-8-amine): Both will show characteristic amine stretches and bends. The C-Cl stretch will be unique to the target molecule.

  • The presence of these characteristic bands provides a rapid and reliable method for confirming the successful introduction of the amino group onto the quinoline scaffold.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The quinoline ring system has characteristic electronic transitions that are sensitive to substituent effects.

Compound λ_max (nm) (Predicted) Effect of Substituents
This compound ~230, ~280, ~340The amino group is a strong auxochrome, causing a bathochromic (red) shift.
Analogue 1: 8-Chloro-2-methylquinoline ~225, ~275, ~315The baseline quinoline chromophore with chloro and methyl substituents.
Analogue 2: 2-Methylquinolin-8-amine ~240, ~330, ~400The 8-amino group also causes a significant red shift.
Analogue 3: 4-Amino-7-chloroquinoline ~235, ~260, ~345Similar to the target, showing the strong effect of the 4-amino group.

The introduction of the 4-amino group extends the conjugation and reduces the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths (bathochromic shift) compared to analogues lacking this group.[6] This effect is a classic example of how auxochromes modulate the electronic properties of a chromophore.

Experimental Protocols

To ensure reproducibility and accuracy, the following standard protocols are recommended for data acquisition.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data with a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

  • Infusion: Infuse the sample solution into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Optimize capillary voltage and cone voltage to achieve good signal intensity and minimize fragmentation.

Infrared (ATR-IR) Protocol
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure.

  • Data Acquisition: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the analyte in a UV-grade solvent (e.g., ethanol, methanol). Prepare a dilute solution (e.g., 10⁻⁵ M) to ensure absorbance is within the linear range of the instrument (0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Data Acquisition: Record the absorbance spectrum of the sample from 200-800 nm.

Conclusion

The comprehensive spectroscopic analysis of this compound, when compared with its structural analogues, provides a clear and detailed picture of its molecular architecture. Each spectroscopic technique offers a unique piece of the structural puzzle: NMR defines the C-H framework, MS confirms the molecular weight and elemental composition, IR identifies key functional groups, and UV-Vis probes the conjugated electronic system. The predictable and rational shifts observed upon the introduction or positional change of the amino and chloro substituents underscore the power of these analytical methods in modern chemical research. This guide serves as a foundational reference for scientists working with this and related quinoline scaffolds, enabling confident structural confirmation and fostering a deeper understanding of structure-property relationships.

References

Assessing the Selectivity of 8-Chloro-2-methylquinolin-4-amine: A Comparative Guide for Target Validation and Off-Target Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. A critical hurdle in this process is ensuring the selective activity of a compound against its intended biological target. Poor selectivity can lead to unforeseen off-target effects, resulting in toxicity and a high rate of failure in clinical trials.[1][2] This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 8-Chloro-2-methylquinolin-4-amine, using a combination of computational and experimental approaches. While the biological targets of this specific quinoline derivative are not yet fully elucidated, this guide will use a hypothetical scenario to illustrate the principles and methodologies that form the cornerstone of modern selectivity profiling.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[3][4][5] The therapeutic potential of quinoline derivatives often stems from their ability to interact with specific biological targets, such as protein kinases or DNA gyrase.[6] Our focus, this compound, is a novel derivative whose selectivity profile is yet to be determined. This guide will outline a systematic approach to first identify a putative primary target and then rigorously assess its selectivity.

Part 1: Unveiling the Primary Target - A Hypothesis-Driven Approach

Given the novelty of this compound, the initial step is to generate a data-driven hypothesis for its primary biological target. This can be achieved through a combination of computational prediction and broad-spectrum screening.

Computational Target Prediction: An In Silico First Pass

Cheminformatics and machine learning algorithms can provide valuable initial insights into potential drug-target interactions by comparing the chemical structure of this compound to databases of known bioactive molecules.[7][8][9][10] This in silico approach helps to prioritize experimental resources by narrowing down the vast landscape of the human proteome to a manageable number of potential targets.

Caption: Workflow for computational prediction of biological targets.

Broad Panel Screening: Casting a Wide Net

Based on the computational predictions and the known pharmacology of related quinoline compounds, an initial experimental screen against a broad panel of targets is warranted. For instance, a commercially available kinase panel, covering a significant portion of the human kinome, can provide a rapid assessment of the compound's activity against this important class of drug targets.

Table 1: Hypothetical Results of a Broad Kinase Panel Screen for this compound (at 1 µM concentration)

Kinase TargetPercent Inhibition
Kinase A8%
Kinase B12%
Kinase X 92%
Kinase C5%
... (hundreds of other kinases)<15%

The hypothetical data in Table 1 strongly suggests that "Kinase X" is a primary target of this compound. This initial "hit" provides the foundation for more rigorous and quantitative selectivity profiling.

Part 2: Rigorous Selectivity Profiling - From Hit to Lead

With a putative primary target identified, the next phase involves in-depth experimental validation to quantify the compound's potency and selectivity.

In Vitro Kinase Assays: Quantifying Potency

In vitro kinase assays are the gold standard for determining the inhibitory activity of a compound against a purified enzyme.[11][12][13][14][15] These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Assay

  • Reagents and Setup:

    • Recombinant human Kinase X.

    • Biotinylated peptide substrate specific for Kinase X.

    • This compound (serially diluted).

    • ATP (at a concentration close to the Km for Kinase X to ensure competitive binding can be accurately assessed).[16]

    • Kinase buffer.

    • Detection reagents (e.g., TR-FRET based).[12]

  • Procedure:

    • Add kinase, peptide substrate, and the test compound to a 384-well plate.

    • Incubate for a defined period to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time to allow for substrate phosphorylation.

    • Stop the reaction and add detection reagents.

    • Read the plate on a suitable plate reader to measure the extent of phosphorylation.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a typical in vitro kinase assay.

Table 2: Hypothetical IC50 Values of this compound Against a Panel of Related Kinases

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 / IC50 of Kinase X)
Kinase X 15 1
Kinase Y (closely related)35023.3
Kinase Z (closely related)80053.3
Kinase A (distantly related)>10,000>667
Kinase B (distantly related)>10,000>667

The hypothetical data in Table 2 demonstrates that this compound is a potent inhibitor of Kinase X with good selectivity over closely related kinases.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

While in vitro assays are crucial, it is equally important to confirm that the compound can engage its target within the complex environment of a living cell.[17][18] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[19][20][21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells that endogenously express Kinase X.

    • Treat cells with either vehicle control or this compound.

  • Thermal Challenge:

    • Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction and Analysis:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble Kinase X remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis:

    • Generate a "melting curve" for Kinase X in the presence and absence of the compound.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Table 3: Hypothetical CETSA Data for Kinase X

TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle Control48.5 °C-
This compound (1 µM)54.2 °C+5.7 °C

A significant positive thermal shift, as shown in the hypothetical data in Table 3, provides strong evidence that this compound binds to and stabilizes Kinase X in intact cells.

Part 3: Broad Off-Target Screening - Ensuring a Clean Profile

Even with high selectivity against related targets, a compound may have unexpected off-target interactions that could lead to toxicity.[22] Therefore, a broader, unbiased screen is a critical step in preclinical development.

Chemoproteomics for Unbiased Off-Target Identification

Advanced techniques such as chemical proteomics can be employed to identify the full spectrum of protein interactions for a given compound.[1] These methods often involve immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. This provides a global view of the compound's interactome.

Comparative Selectivity Profile

A key aspect of evaluating a new compound is to benchmark its performance against existing molecules.

Table 4: Hypothetical Comparative Selectivity of Kinase Inhibitors

CompoundPrimary TargetIC50 on Primary Target (nM)Number of Off-Targets with IC50 < 1 µM (out of 400 kinases)
This compound Kinase X 15 3
Competitor 1Kinase X2518
Competitor 2Kinase X1045

This comparative table, based on hypothetical data, would position this compound as a highly selective inhibitor of Kinase X, potentially offering a better safety profile than existing alternatives.

Conclusion

The systematic assessment of selectivity is a non-negotiable aspect of modern drug discovery. This guide has outlined a multi-faceted approach, combining computational prediction with rigorous in vitro and cellular assays, to characterize the selectivity profile of a novel compound, this compound. By following a logical progression from hypothesis generation to in-depth profiling and broad off-target screening, researchers can build a comprehensive understanding of a compound's biological activity. This, in turn, enables more informed decisions, reduces the likelihood of late-stage failures, and ultimately accelerates the development of safer and more effective medicines.

References

A Head-to-Head Comparison of 8-Chloro-2-methylquinolin-4-amine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimalarial and anticancer properties.[1][2] Among these, chloro- and methyl-substituted quinolin-4-amines are of particular interest due to the profound influence of these substituents on the physicochemical properties and biological efficacy of the molecule. This guide provides an in-depth, head-to-head comparison of 8-Chloro-2-methylquinolin-4-amine with its key positional isomers, offering insights into their synthesis, chemical properties, and potential biological performance. While direct comparative experimental data for all isomers under identical conditions is not extensively available in the public domain, this guide synthesizes existing data on closely related compounds to provide a robust framework for researchers, scientists, and drug development professionals.

The Influence of Isomeric Variation on Physicochemical Properties

The position of the chloro and methyl groups on the quinoline ring system significantly impacts the molecule's electronic distribution, lipophilicity, and steric profile. These factors, in turn, govern its pharmacokinetic and pharmacodynamic properties. A comparison of the predicted physicochemical properties of this compound and its isomers reveals these subtle yet critical differences.

PropertyThis compound6-Chloro-2-methylquinolin-4-amine7-Chloro-2-methylquinolin-4-amine
Molecular Formula C₁₀H₉ClN₂C₁₀H₉ClN₂C₁₀H₉ClN₂
Molecular Weight 192.65 g/mol 192.65 g/mol 192.65 g/mol
XLogP3 3.13.13.1
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 222
Topological Polar Surface Area 38.9 Ų38.9 Ų38.9 Ų

Data sourced from PubChem.

While many of the calculated properties appear identical, the subtle electronic effects of the substituent positions are not fully captured by these general descriptors. The proximity of the chloro group to the nitrogen atom in the 8-position, for example, is likely to influence the basicity of the quinoline nitrogen more significantly than a chloro group at the 6- or 7-position. This can have profound implications for the molecule's ability to accumulate in acidic cellular compartments, a key aspect of the mechanism of action for many quinoline-based antimalarials.

Synthesis of Chloro-Methyl-Substituted Quinolin-4-amines: A Generalized Approach

The synthesis of this compound and its isomers typically involves a multi-step process. A common strategy is the Conrad-Limpach synthesis to form the 4-hydroxyquinoline core, followed by chlorination and subsequent amination.

Synthesis_Workflow cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination Substituted_Aniline Substituted Aniline (e.g., 2-chloroaniline) Cyclization Thermal Cyclization Substituted_Aniline->Cyclization Reaction with Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Cyclization 4_Hydroxyquinoline Substituted 4-Hydroxyquinoline (e.g., 8-Chloro-2-methylquinolin-4-ol) Cyclization->4_Hydroxyquinoline Yields Chlorinating_Agent Chlorinating Agent (e.g., POCl₃) 4_Chloroquinoline Substituted 4-Chloroquinoline Chlorinating_Agent->4_Chloroquinoline Ammonia_Source Ammonia Source (e.g., NH₄Cl, NH₃ in alcohol) Final_Product Substituted Quinolin-4-amine (e.g., this compound) Ammonia_Source->Final_Product

Figure 1: Generalized synthetic workflow for the preparation of chloro-methyl-substituted quinolin-4-amines.

Experimental Protocol: Synthesis of 8-Chloro-2-methylquinolin-4-ol (Precursor to this compound)

This protocol is adapted from established methods for the synthesis of 4-hydroxyquinolines.[3]

Objective: To synthesize 8-Chloro-2-methylquinolin-4-ol via a thermal cyclization reaction.

Materials:

  • Ethyl 3-((2-chlorophenyl)imino)butanoate

  • Diphenyl ether

  • Diethyl ether

  • Sand bath

  • Reaction flask with condenser

  • Filtration apparatus

Procedure:

  • Pre-heat a sand bath to 300-350 °C.

  • In a reaction flask, dissolve ethyl 3-((2-chlorophenyl)imino)butanoate in diphenyl ether.

  • Heat the reaction mixture in the pre-heated sand bath until the internal temperature reaches 220 °C.

  • Maintain the temperature at 220 °C for approximately 7 minutes.

  • Allow the solution to cool to room temperature. A solid precipitate should form.

  • Filter the solid product and wash thoroughly with diethyl ether to remove the diphenyl ether solvent.

  • Dry the resulting solid to obtain 8-Chloro-2-methylquinolin-4-ol.

The subsequent conversion to this compound can be achieved through a two-step process involving chlorination of the hydroxyl group with a reagent like phosphorus oxychloride (POCl₃), followed by nucleophilic substitution with an ammonia source.

Comparative Biological Activity: Insights from Structure-Activity Relationships

While a direct comparative dataset for the target isomers is elusive, the extensive body of research on quinoline derivatives provides a strong foundation for predicting their relative biological activities. The primary areas of investigation for these compounds are as antimalarial and anticancer agents.

Anticancer Activity

The anticancer potential of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit topoisomerases, or modulate key signaling pathways involved in cell proliferation and survival.[4] The position of substituents on the quinoline ring is a critical determinant of this activity.

Structure-Activity Relationship (SAR) Insights:

  • Position of the Chloro Group: Studies on various chloro-substituted quinolines suggest that the position of the chlorine atom significantly influences cytotoxicity. For many 4-aminoquinolines, a chloro group at the 7-position is crucial for potent activity.[5] The electron-withdrawing nature of chlorine can modulate the electronic properties of the quinoline ring, affecting its interaction with biological targets. The impact of a chloro group at the 8-position, as in the primary compound of interest, is less documented in a comparative context but is expected to exert a distinct electronic and steric influence.

  • Position of the Methyl Group: The methyl group, being electron-donating, can also affect the electronic environment of the quinoline system. Its position can influence the molecule's lipophilicity and steric hindrance, which can impact cell membrane permeability and binding to target proteins.

Anticancer_Evaluation_Workflow Start Start with Isomeric Compounds Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, HCT116) Start->Cell_Culture MTT_Assay Perform MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) IC50_Determination->Mechanism_Studies Data_Analysis Comparative Data Analysis and SAR Mechanism_Studies->Data_Analysis Conclusion Conclusion on Relative Potency Data_Analysis->Conclusion

Figure 2: A conceptual workflow for the comparative evaluation of the anticancer activity of quinoline isomers.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro cytotoxicity of chemical compounds against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of quinoline isomers on a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound and its isomers) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as in step 1.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Antimalarial Activity

The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, most notably chloroquine. The mechanism of action is believed to involve the inhibition of hemozoin formation in the parasite's digestive vacuole.

Structure-Activity Relationship (SAR) Insights:

  • The "Magic" 7-Chloro Group: Extensive SAR studies have established the critical importance of a chlorine atom at the 7-position for potent antimalarial activity.[6] This substituent is thought to enhance the accumulation of the drug in the parasite's acidic food vacuole.

  • Basicity of the Side Chain: The presence of a basic side chain at the 4-position is also crucial for the drug's accumulation in the food vacuole via a pH-trapping mechanism. While the primary amine of the parent compounds is basic, the overall basicity of the molecule is influenced by the quinoline nitrogen.

  • Impact of Substituent Position: Based on the established SAR, it can be inferred that the 7-chloro isomer would likely exhibit the most potent antimalarial activity among the isomers discussed. The 6-chloro and 8-chloro isomers may have reduced activity due to the suboptimal positioning of the electron-withdrawing group, which could affect the pKa of the quinoline nitrogen and, consequently, the efficiency of pH trapping.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the properties and potential biological activities of this compound and its isomers. While a definitive head-to-head comparison requires direct experimental data, the existing body of knowledge on quinoline chemistry and pharmacology allows for informed predictions. The synthesis of these isomers and their systematic evaluation using the provided experimental protocols would be a valuable contribution to the field of medicinal chemistry. Such studies would not only elucidate the precise impact of substituent positioning on biological activity but also pave the way for the rational design of more potent and selective quinoline-based therapeutic agents.

References

A Senior Application Scientist’s Guide to Validating the Mechanism of Action of 8-Chloro-2-methylquinolin-4-amine Through Secondary Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is one of rigorous scientific scrutiny. A critical milestone in this process is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for validating the hypothesized MoA of a novel small molecule, 8-Chloro-2-methylquinolin-4-amine, using a suite of secondary assays. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical cascade.

The subject of our investigation, this compound, is a synthetic small molecule. While its specific biological targets are not extensively documented in publicly available literature, its core chemical scaffold, quinoline, is a well-established pharmacophore in numerous FDA-approved drugs, particularly in the domain of oncology. Quinoline-based molecules are frequently found to be potent protein kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2][3]

Therefore, we will proceed with the guiding hypothesis that This compound functions as a protein kinase inhibitor. This guide will detail the logical and experimental progression to test this hypothesis, moving from direct biochemical interaction to cellular target engagement and downstream pathway modulation.

The Validation Cascade: A Multi-Pillar Approach

  • Biochemical Potency: Does the compound directly inhibit the enzymatic activity of a purified kinase?

  • Cellular Target Engagement: Does the compound enter a living cell and bind to its intended kinase target?

  • Pathway Modulation: Does this target engagement translate into a measurable downstream biological effect within a cellular context?

  • Selectivity Profile: How specific is the compound for its primary target versus other kinases?

Pillar 1: Establishing Direct Enzymatic Inhibition via Biochemical Assays

The first step is to determine if this compound has a direct inhibitory effect on a purified kinase in a cell-free system. This removes the complexities of cellular uptake and metabolism, providing a clean measure of enzyme inhibition.

Hypothesized Target Kinase: Based on the activity of similar quinoline scaffolds, we will hypothesize that our compound targets FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[4][5]

Selected Assay: ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6] It is a robust, high-throughput method suitable for determining inhibitor potency (IC50 values).[7][8]

Experimental Workflow: Biochemical IC50 Determination

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_cmpd Prepare serial dilution of This compound, Quizartinib (Positive Control), and DMSO (Vehicle) plate Dispense compounds and controls into 384-well plate prep_cmpd->plate prep_enzyme Prepare reaction buffer with purified FLT3 kinase and substrate peptide add_enzyme Add FLT3 kinase/substrate mix to initiate reaction prep_enzyme->add_enzyme plate->add_enzyme incubate Incubate at room temperature (e.g., 60 minutes) add_enzyme->incubate add_adpglo Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP incubate->add_adpglo incubate_adp Incubate (40 minutes) add_adpglo->incubate_adp add_detect Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal incubate_adp->add_detect incubate_detect Incubate (30 minutes) add_detect->incubate_detect readout Read luminescence on a plate reader incubate_detect->readout

Caption: Workflow for biochemical kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. As controls, prepare identical dilutions of Quizartinib (a known, potent FLT3 inhibitor) and a DMSO-only vehicle control. Dispense 50 nL of each compound dilution into a 384-well plate.

  • Kinase Reaction: Prepare a master mix containing the reaction buffer, 10 µM ATP, a suitable peptide substrate, and purified recombinant FLT3 enzyme.

  • Initiation: Add 5 µL of the kinase reaction mix to each well of the compound plate to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Comparative Data (Hypothetical)
CompoundTarget KinaseBiochemical IC50 (nM)
This compound FLT385
Quizartinib (Positive Control) FLT31.5
Sunitinib (Alternative Control) FLT350
DMSO (Vehicle Control) FLT3> 100,000

Interpretation: This hypothetical data suggests that this compound directly inhibits FLT3 kinase activity in a cell-free system, albeit with less potency than the clinical-grade inhibitor Quizartinib. This is a crucial first step in validating our hypothesis.

Pillar 2: Confirming Intracellular Target Engagement

Demonstrating that a compound inhibits a purified enzyme is not sufficient. A successful drug must be able to cross the cell membrane and bind to its target within the complex and crowded environment of a living cell.[9][10] Cellular target engagement assays provide this critical piece of evidence.[11][12]

Selected Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing compound-target binding in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[13] This change in thermal stability is then quantified.

Experimental Workflow: CETSA®

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis culture Culture FLT3-expressing cells (e.g., MOLM-13 leukemia cell line) treat Treat cells with compound (e.g., 10 µM) or DMSO vehicle culture->treat incubate_treat Incubate for 1-2 hours treat->incubate_treat aliquot Aliquot treated cell suspensions incubate_treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C to 64°C) aliquot->heat lyse Lyse cells via freeze-thaw cycles heat->lyse centrifuge Centrifuge to separate soluble (non-denatured) proteins from precipitated (denatured) proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect quantify Quantify soluble FLT3 protein via Western Blot or ELISA collect->quantify plot Plot % soluble FLT3 vs. Temperature to generate melt curve quantify->plot G cluster_prep Cell Treatment & Stimulation cluster_staining Fixation & Staining cluster_analysis Data Acquisition starve Serum-starve MOLM-13 cells pretreat Pre-treat cells with serially diluted compound or controls starve->pretreat stimulate Stimulate with FLT3 Ligand (FL) to activate the pathway pretreat->stimulate fix Fix cells immediately to preserve phosphorylation states stimulate->fix permeabilize Permeabilize cells to allow antibody entry fix->permeabilize stain Stain with fluorescently-labeled antibodies against p-FLT3 and p-STAT5 permeabilize->stain acquire Acquire data on a flow cytometer stain->acquire analyze Gate on cell population and quantify median fluorescence intensity (MFI) of phospho-proteins acquire->analyze

References

Bridging the Gap: A Comparative Guide to In Silico and In Vitro Activity of 8-Chloro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical structure to a validated lead compound is a meticulous process of prediction, testing, and refinement. This guide provides an in-depth comparison of in silico (computational) and in vitro (laboratory-based) evaluation methods, centered around the quinoline derivative, 8-Chloro-2-methylquinolin-4-amine. While specific experimental data for this exact molecule is not extensively published, we will leverage established methodologies and data from closely related quinoline compounds to illustrate the critical interplay between computational prediction and empirical validation. This approach is fundamental to accelerating drug development and enhancing the probability of success.[1][2][3]

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from antimicrobial to anticancer and antimalarial.[4][5] The strategic integration of computational and experimental screening allows researchers to navigate vast chemical libraries efficiently, prioritizing compounds with the highest potential for biological activity before committing to resource-intensive wet lab experiments.[6][7][8]

Part 1: The Computational Prediction — In Silico Analysis

In silico drug discovery utilizes computational simulations to predict the behavior and properties of a molecule, offering a rapid and cost-effective means to screen vast numbers of compounds.[6][7] This predictive power allows us to hypothesize a compound's mechanism of action, binding affinity to a biological target, and its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

The Causality Behind the In Silico Workflow

Our computational approach is not a black box; it is a hypothesis-driven process. We begin by identifying a potential biological target relevant to a disease of interest. For quinoline derivatives, a common target in anti-cancer research is the enzyme DNA Topoisomerase IIα, which is crucial for DNA replication in rapidly dividing cells. The hypothesis is that by inhibiting this enzyme, we can halt cancer cell proliferation. Molecular docking is then employed to predict if and how strongly our compound, this compound, will bind to this enzyme.[9][10] This is followed by an ADMET assessment to ensure the compound has drug-like properties, increasing its chances of being effective and safe in a biological system.[2][8]

Workflow for In Silico Analysis

in_silico_workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Target_Prep Target Identification & Preparation (e.g., DNA Topoisomerase IIα) Docking Molecular Docking (Predict Binding Affinity & Pose) Target_Prep->Docking Ligand_Prep Ligand Preparation (3D structure of this compound) Ligand_Prep->Docking ADMET ADMET Prediction (Assess Drug-Likeness & Safety) Docking->ADMET Results Predicted Activity & Properties (Binding Energy, Pharmacokinetics) ADMET->Results

Caption: A streamlined workflow for the in silico evaluation of a drug candidate.

Methodology: Molecular Docking & ADMET Prediction
  • Target Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., human DNA Topoisomerase IIα) is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or "pocket."

  • Ligand Preparation: A 3D model of this compound is generated and its energy is minimized to achieve a stable conformation.

  • Molecular Docking: Using software such as AutoDock Vina, the ligand is computationally "docked" into the target's binding site.[9] The program's search algorithm explores various binding poses, and a scoring function estimates the binding affinity, typically expressed in kcal/mol.[11] A more negative score indicates a stronger predicted interaction.

  • ADMET Prediction: The compound's structure is submitted to computational models (e.g., SwissADME, PreADMET) that predict properties like gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity based on its physicochemical characteristics.[9][12]

Hypothetical In Silico Data Summary
ParameterPredicted ValueInterpretation
Binding Affinity (Topoisomerase IIα) -7.4 kcal/molStrong predicted binding, suggesting potential inhibitory activity.[9][10]
Lipinski's Rule of Five 0 ViolationsGood drug-likeness, likely orally bioavailable.[9]
GI Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier Permeant NoUnlikely to cause central nervous system side effects.
CYP450 Inhibition Inhibitor (low risk)Potential for drug-drug interactions, requires further testing.
Predicted Toxicity (hERG) Non-inhibitorLow risk of cardiac toxicity.

Part 2: The Experimental Validation — In Vitro Analysis

Following promising in silico results, in vitro experiments are essential to validate the computational predictions in a controlled laboratory environment. These assays provide empirical data on the compound's actual biological activity and cytotoxicity.

The Rationale for In Vitro Assay Selection

Based on our in silico hypothesis that this compound targets Topoisomerase IIα, a logical next step is to perform a cell-based cytotoxicity assay using cancer cell lines. This directly tests the predicted outcome: the inhibition of cell proliferation. We select cell lines relevant to a specific cancer type, for instance, human breast cancer lines (MCF-7, MDA-MB-468), to assess the compound's potency and selectivity.[13] This approach provides a self-validating system; if the compound is cytotoxic to cancer cells, it supports the initial in silico prediction of target engagement.

Workflow for In Vitro Cytotoxicity Assay

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_output Output Cell_Culture Cell Culture (e.g., MCF-7, MDA-MB-468) Treatment Cell Treatment (Incubate cells with compound) Cell_Culture->Treatment Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Assay MTT Assay (Measure Cell Viability) Treatment->Assay Data_Analysis Data Analysis (Calculate IC50 Value) Assay->Data_Analysis

Caption: Standard workflow for an in vitro cell viability (MTT) assay.

Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing the effect of a compound on the proliferation of cancer cells.[13]

  • Cell Seeding: Human breast cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the growth medium is replaced with fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). A control group receives medium with vehicle (e.g., DMSO) only.

  • Incubation: The plate is incubated for 48-72 hours to allow the compound to exert its effect.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. The IC₅₀ represents the concentration of the compound required to inhibit cell growth by 50%.

Hypothetical In Vitro Data Summary
Cell LineIC₅₀ Value (µM)Interpretation
MCF-7 (Breast Cancer) 15.2 µMModerate cytotoxic activity against this cell line.
MDA-MB-468 (Breast Cancer) 9.8 µMPotent cytotoxic activity, suggesting potential as an anticancer agent.[13]
NIH/3T3 (Normal Fibroblast) > 100 µMLow cytotoxicity against normal cells, indicating some level of selectivity for cancer cells.[14]

Part 3: Comparative Analysis — Reconciling Prediction with Reality

The ultimate goal is to determine the correlation between the computational predictions and the experimental results. This synthesis of data provides a more complete picture of the compound's potential and guides the next steps in the development pipeline.

logic_flow In_Silico In Silico Prediction (High Binding Affinity) Hypothesis Hypothesis: Potent In Vitro Activity In_Silico->Hypothesis In_Vitro In Vitro Validation (Low µM IC50 Value) Hypothesis->In_Vitro Correlation Strong Correlation: Proceed to Lead Optimization In_Vitro->Correlation Consistent No_Correlation Discrepancy: Refine In Silico Model Re-evaluate Target In_Vitro->No_Correlation Inconsistent

Caption: The iterative logic connecting in silico and in vitro studies.

Data Synthesis and Discussion
MetricIn Silico PredictionIn Vitro ResultCorrelation Analysis
Target Activity Strong binding to Topoisomerase IIα (-7.4 kcal/mol)Potent cytotoxicity in cancer cells (IC₅₀ = 9.8 µM)High Correlation. The strong predicted binding affinity translates well into effective inhibition of cancer cell proliferation, supporting the hypothesized mechanism of action.
Safety/Toxicity Low predicted toxicity (hERG non-inhibitor)High IC₅₀ (>100 µM) in normal cellsHigh Correlation. Both methods suggest a favorable preliminary safety profile with selectivity for cancer cells over normal cells.

In this hypothetical case, the strong correlation between the in silico and in vitro data provides confidence in this compound as a promising hit compound. The computational model successfully prioritized a molecule with tangible biological activity.

It is crucial to acknowledge that discrepancies can and do occur. A compound might show high predicted affinity but poor in vitro activity. This could be due to factors not fully captured by the model, such as poor cell permeability, rapid metabolism by the cells, or the protein target adopting a different conformation in the cellular environment. In such cases, the experimental data is invaluable for refining the computational models, leading to more accurate predictions in the future. This iterative feedback loop is a hallmark of a robust drug discovery program.

Conclusion

The evaluation of this compound, through the lens of analogous quinoline derivatives, demonstrates the synergistic power of combining in silico and in vitro methodologies. Computational screening serves as an indispensable tool for rapidly identifying high-potential candidates from a vast chemical space, while in vitro assays provide the essential, real-world validation of that potential. This integrated approach not only accelerates the pace of research but also instills a higher degree of confidence in selecting lead compounds for further, more complex preclinical and clinical development. The convergence of predictive modeling and empirical testing represents the critical path forward in the efficient discovery of novel therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Chloro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 8-Chloro-2-methylquinolin-4-amine, a halogenated quinoline derivative. Our approach moves beyond a simple checklist, delving into the chemical reasoning behind each step to empower you, my fellow researchers, to make informed and safe decisions.

The protocols outlined herein are synthesized from established safety data for structurally related compounds and overarching regulatory principles for hazardous chemical waste. Your institution's Environmental Health & Safety (EHS) department remains the final authority, and these procedures should be adapted to comply with your specific site and local regulations.

Hazard Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the risks. This compound is a multifaceted compound, and its hazards are inferred from its constituent parts: a chlorinated quinoline core and an amine functional group.

  • Halogenated Organic Compound: The presence of a carbon-halogen (C-Cl) bond places this compound in a specific category of chemical waste.[1][2] Halogenated wastes require specialized disposal methods, typically high-temperature incineration, to prevent the formation of toxic and persistent environmental pollutants like dioxins. Co-mingling this with non-halogenated waste streams complicates and significantly increases the cost of disposal.[3]

  • Amine Functional Group: Amines are organic bases and can be corrosive, causing severe skin burns and eye damage upon contact.[4] They can also be toxic and may cause allergic skin reactions.[4]

  • Quinoline Core: The quinoline structure itself is associated with potential health risks. The U.S. Environmental Protection Agency (EPA) has profiled quinoline, noting its potential toxicity.[5][6]

  • Aquatic Toxicity: Many complex organic molecules, especially those containing heterocyclic rings and halogens, are very toxic to aquatic life with long-lasting effects.[7]

Given these factors, this compound must be treated as a hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensuring adequate personal protection is paramount. The selection of PPE is directly dictated by the hazards identified above.

PPE ItemSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against corrosive amine properties and prevents dermal absorption.[4][7] Always wash hands thoroughly after handling.[8]
Eye Protection ANSI Z87.1-rated Safety GogglesProtects against splashes of the chemical, which can cause serious eye damage.[9]
Body Protection Chemical-resistant Lab CoatPrevents contact with skin and contamination of personal clothing.[4]
Respiratory Use in a Chemical Fume HoodA fume hood provides the primary engineering control to prevent inhalation of any dust or vapors.[10][11]

Waste Collection & Segregation: The Critical Step

The core of proper disposal lies in meticulous segregation at the point of generation. This prevents chemical incompatibilities and ensures the waste is routed to the correct disposal facility.

Step-by-Step Waste Collection Protocol:

  • Select the Correct Waste Container:

    • Use only containers approved by your EHS department, typically high-density polyethylene (HDPE) or glass.

    • The container must be chemically compatible with this compound.

    • It must have a secure, threaded cap to prevent leaks and vapor release.[1]

  • Label the Container (Before Use):

    • Affix a "Hazardous Waste" label to the empty container.

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[1]

    • If this is a mixed waste stream (e.g., dissolved in a solvent), list all components and their approximate percentages.

  • Designate the Waste Stream:

    • This waste must be collected in a container designated for "Halogenated Organic Waste" .[1][3][12]

    • NEVER mix halogenated waste with non-halogenated solvent waste.[3][12]

    • NEVER dispose of this chemical down the drain. This is strictly prohibited by the EPA and local regulations due to aquatic toxicity and potential damage to wastewater systems.[3][13]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.[1][3]

    • Store the container in a designated satellite accumulation area within the lab, preferably in a ventilated cabinet with secondary containment.[12]

    • Do not overfill the container; a maximum of 90% capacity is a common rule of thumb.[12]

Spill Management

In the event of a small spill, prompt and correct action is crucial.

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don PPE: Wear the full PPE outlined in the table above.

  • Contain the Spill: Use a universal absorbent material (like vermiculite or a commercial spill kit) to cover and contain the spill. Avoid using combustible materials like paper towels for large spills.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated waste bag or container.

  • Clean the Area: Decontaminate the spill surface with an appropriate cleaning agent, followed by water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials (absorbent, gloves, etc.) must be disposed of as halogenated hazardous waste.[7][14]

Final Disposal Logistics

The ultimate disposal of this compound must be handled by professionals in compliance with all regulations.

  • Contact EHS: Once your waste container is full (or after a maximum of 3-6 months, per institutional policy), contact your EHS department to arrange for a waste pickup.[12]

  • Professional Disposal: The EHS department will consolidate this waste for transport by a licensed hazardous waste disposal company.

  • Method of Disposal: The most appropriate method is high-temperature incineration at a permitted facility, which ensures the complete destruction of the halogenated organic compound.[7][8][14]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for handling and disposing of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Generate Waste: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill spill_kit Use Spill Kit to Contain & Clean Up spill->spill_kit Yes container Select Labeled 'Halogenated Organic Waste' Container spill->container No spill_kit->container Dispose of cleanup material in same container add_waste Add Waste to Container container->add_waste close_container Securely Close Container add_waste->close_container store Store in Satellite Accumulation Area close_container->store container_full Container Full or >3 Months Old? store->container_full container_full->add_waste No contact_ehs Contact EHS for Pickup container_full->contact_ehs Yes end Disposal by Approved Hazardous Waste Vendor contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these scientifically grounded and procedurally sound steps, you contribute to a culture of safety and environmental responsibility that is the bedrock of trustworthy and authoritative research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.